molecular formula C₅¹³CH₁₁DO₆ B1146266 D-Glucose-2-13C-2-C-d CAS No. 83379-46-8

D-Glucose-2-13C-2-C-d

Cat. No.: B1146266
CAS No.: 83379-46-8
M. Wt: 182.15
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Description

D-Glucose-2-13C-2-C-d, also known as D-Glucose-2-13C-2-C-d, is a useful research compound. Its molecular formula is C₅¹³CH₁₁DO₆ and its molecular weight is 182.15. The purity is usually 95%.
BenchChem offers high-quality D-Glucose-2-13C-2-C-d suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Glucose-2-13C-2-C-d including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83379-46-8

Molecular Formula

C₅¹³CH₁₁DO₆

Molecular Weight

182.15

Synonyms

D-Glucose-2-13C-2-C-2H

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: D-Glucose-2-13C-2-d [CAS 83379-46-8]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 83379-46-8 D-Glucose-2-13C-2-C-d technical data sheet Content Type: In-depth Technical Guide

Advanced Dual-Isotopologue for Metabolic Flux Analysis & Kinetic Isotope Effect Studies

Executive Summary

D-Glucose-2-13C-2-d (CAS 83379-46-8) is a specialized stable isotope tracer featuring a dual-labeling pattern: a Carbon-13 nucleus at the C2 position and a Deuterium (


H) atom attached directly to the same carbon (methine position).

This specific isotopologue is a high-precision tool for Metabolic Flux Analysis (MFA) . Unlike single-labeled glucose, this compound allows researchers to simultaneously trace carbon backbone fate (via


C) and probe enzymatic reversibility/solvent exchange (via 

H), specifically at the Phosphoglucoisomerase (PGI) step of glycolysis. It serves as a critical standard for decoupling metabolic nodes where carbon flow and proton exchange rates diverge.

Chemical Identity & Specifications

PropertySpecification
Chemical Name D-Glucose-2-

C, 2-d (or D-Glucose-2-

C-2-

H)
CAS Number 83379-46-8
Molecular Formula

C


C

H


H

O

Molecular Weight 182.17 g/mol (approx.)(Standard Glucose: 180.16 + 1.003 (

C) + 1.006 (D))
Isotopic Enrichment

99 atom %

C;

98 atom % D
Chemical Purity

98% (determined by

C-NMR/HPLC)
Solubility Highly soluble in water, aqueous buffers, and DMSO.
Appearance White to off-white crystalline powder.
Storage -20°C, desiccated. Hygroscopic.
Structural Visualization

The label is located at the C2 methine group.

  • 
    C at C2:  Provides a permanent NMR/MS tag for the carbon skeleton.
    
  • Deuterium at C2: Provides a transient tag sensitive to proton exchange reactions (specifically PGI).

Mechanistic Applications

The "Dual-Trace" Advantage

The primary utility of D-Glucose-2-


C-2-d lies in its ability to distinguish between net carbon flux  and enzymatic exchange activity .
  • Glycolytic Carbon Tracing (

    
    C Fate): 
    
    • In glycolysis, Glucose

      
       Pyruvate.
      
    • The C2 of Glucose becomes the Carbonyl Carbon (C2) of Pyruvate.

    • This

      
      C label is retained throughout glycolysis and the TCA cycle entry (as the carbonyl of Acetyl-CoA is lost, but C2 of pyruvate becomes C1 of Acetyl-CoA? Correction: Pyruvate C1 is carboxyl (lost). Pyruvate C2 (Carbonyl) becomes Acetyl-CoA C1 (Carbonyl). Pyruvate C3 (Methyl) becomes Acetyl-CoA C2 (Methyl). Thus, the label persists into Citrate).
      
  • Probing Phosphoglucoisomerase (PGI) Reversibility (

    
    H Fate): 
    
    • Reaction: Glucose-6-Phosphate (G6P)

      
       Fructose-6-Phosphate (F6P).
      
    • Mechanism: The conversion involves the abstraction of the proton (or Deuterium) at C2 to form an enediol intermediate.

    • The Critical Exchange: During this intermediate phase, the C2 proton/deuteron is exchangeable with the cellular solvent (H

      
      O).
      
    • Outcome: If PGI is highly reversible (equilibrium), the Deuterium is lost to the water pool. If PGI flux is unidirectional (tightly coupled), the Deuterium may be retained (though exchange is usually rapid).

    • Application: By measuring the ratio of

      
      C (conserved) to Deuterium (lost) in downstream metabolites (like Lactate or Alanine), researchers can quantify the extent of PGI equilibration  relative to glycolytic flux.
      
Kinetic Isotope Effects (KIE)

The presence of Deuterium at C2 introduces a Primary Kinetic Isotope Effect on the PGI reaction. The C-D bond is stronger than the C-H bond, potentially slowing the G6P


 F6P transition. This can be used to:
  • Identify if PGI is a rate-limiting step under specific perturbed conditions.

  • Elucidate the precise transition state structure of novel isomerase inhibitors.

Experimental Workflow & Protocols

Metabolic Labeling in Cell Culture

Objective: Trace glucose fate and PGI exchange in mammalian cells.

  • Media Preparation:

    • Prepare glucose-free DMEM or RPMI base medium.

    • Supplement with 10% dialyzed FBS (to remove background glucose).

    • Add D-Glucose-2-

      
      C-2-d  to a final concentration of 5-25 mM (matching physiological or pathological conditions).
      
    • Note: Ensure the media is sterile filtered (0.22

      
      m).
      
  • Incubation:

    • Seed cells and allow attachment (24h).

    • Wash cells 2x with PBS.

    • Add the labeled medium.

    • Incubate for steady-state (e.g., 24-48h) or kinetic timepoints (e.g., 15, 30, 60 min).

  • Metabolite Extraction:

    • Rapidly quench metabolism by washing with ice-cold saline.

    • Add extraction solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

    • Scrape cells and transfer to tubes.

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C).

    • Collect supernatant (metabolites) and dry under nitrogen or vacuum.

Analytical Detection (NMR vs. MS)
MethodDetection TargetInsight

C-NMR
Direct detection of C2 resonance.Coupling Pattern: The C2 signal will appear as a 1:1:1 triplet due to

C-D coupling (

Hz). Loss of D collapses this to a singlet.
LC-MS/MS Mass shift (M+1 vs M+2).M+2: Intact Glucose/G6P (retains

C and D).M+1: Metabolite retains

C but lost D (PGI exchange).M+0: Unlabeled endogenous pool.

Visualization: Metabolic Fate Diagram

The following diagram illustrates the differential fate of the Carbon-13 label versus the Deuterium label during the first steps of glycolysis.

MetabolicFate cluster_legend Label Fate Glucose Glucose (Extracellular) [2-13C, 2-D] G6P Glucose-6-Phosphate [2-13C, 2-D] Glucose->G6P Hexokinase (Labels Intact) Enediol Enediol Intermediate (Proton Exchange) G6P->Enediol PGI (Step 1) F6P Fructose-6-Phosphate [2-13C, No D] Enediol->F6P PGI (Step 2) Isomerization Water Cellular H2O (Receives D) Enediol->Water D/H Exchange Legend 13C: Retained in Backbone D: Lost to Solvent via PGI

Caption: Differential fate of 13C and Deuterium labels at the Phosphoglucoisomerase (PGI) step. The 13C label tracks carbon flow to F6P, while the Deuterium label is largely exchanged with cellular water, serving as a marker for enzymatic reversibility.

Handling & Stability Guide

Stability
  • Hygroscopicity: The compound is hygroscopic. Exposure to ambient air will result in water absorption, altering the effective weight for molar calculations.

  • Isotopic Stability: The C-D bond at position 2 is chemically stable in solid form and neutral solution. However, avoid high pH (>8.5) or high temperatures in aqueous solution for prolonged periods, as this can catalyze proton-deuterium exchange even without enzymes (keto-enol tautomerism).

Storage Protocol
  • Arrival: Store immediately at -20°C.

  • Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Re-sealing: Flush with inert gas (Argon or Nitrogen) before re-capping. Use Parafilm to seal.

References

  • Katz, J., & Walspa, A. (1981). Pentose cycle and recycling of carbons into glucose. Methods in Enzymology , 72, 358-405. Link

    • Foundational text on using C2-labeled glucose to trace PGI exchange and pentose cycle activity.
  • Wolfe, R. R. (1992). Radioactive and Stable Isotope Tracers in Biomedicine: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Lewis, C., et al. (2014). Tracing Metabolic Flux with Stable Isotopes. Nature Protocols, 9, 23-40. Modern protocols for MS-based metabolic flux analysis using multi-labeled glucose tracers.
  • Topper, Y. J. (1957). On the mechanism of action of phosphoglucoisomerase and phosphomannoisomerase. Journal of Biological Chemistry , 225, 419-429. Link

    • Classic mechanistic study establishing the proton exchange

D-Glucose-2-13C-2-d: A Precision Tool for Resolving Metabolic Flux

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of D-Glucose-2-13C-2-d (chemically defined as [2-13C, 2-²H]glucose ), a specialized dual-labeled stable isotope tracer.

Executive Summary

D-Glucose-2-13C-2-d is a dual-labeled glucose isotopologue engineered for high-resolution metabolic flux analysis (MFA). It features a Carbon-13 isotope at position 2 and a Deuterium (²H) atom attached to the same carbon.

This specific labeling pattern is the "gold standard" for distinguishing between Glycolysis and the Pentose Phosphate Pathway (PPP) . Unlike single-labeled tracers (e.g., [1-13C]glucose), which rely on downstream carbon scrambling models, D-Glucose-2-13C-2-d utilizes a mechanistic "switch": the Deuterium at C2 is obligately lost to solvent water during glycolysis but is retained during PPP metabolism. This allows for direct, ratio-based quantification of pathway activity without complex mathematical modeling.

The Core Mechanism: The "Washout" vs. "Retention" Principle

The utility of D-Glucose-2-13C-2-d rests on the distinct enzymatic handling of the hydrogen atom at Carbon-2 (H-C2) in the two competing pathways.

A. Glycolysis: The Deuterium Washout

In the second step of glycolysis, Phosphoglucose Isomerase (PGI) converts Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P).

  • Mechanism: The reaction proceeds via an enediol intermediate. This requires the removal of the proton (or deuterium) at C2 of G6P.

  • Fate of Label: The removed Deuterium is exchanged with the solvent (H₂O). When the proton is added back to form F6P, it is drawn from the solvent pool (H).

  • Result: The resulting F6P (and downstream lactate/pyruvate) retains the ¹³C label but loses the Deuterium .

    • Mass Shift: M+1 (from ¹³C only).

B. Pentose Phosphate Pathway (PPP): The Deuterium Retention

In the oxidative branch of the PPP, G6P is converted to Ribulose-5-Phosphate (Ru5P).

  • Mechanism: Glucose-6-Phosphate Dehydrogenase (G6PDH) removes the hydride from C1 , not C2. The subsequent 6-Phosphogluconate Dehydrogenase (6PGDH) step involves oxidative decarboxylation of C1.

  • Fate of Label: The C2 of the original glucose becomes C1 of the resulting pentose phosphates. The C-D bond at this position is not broken during these oxidative steps.

  • Result: Metabolites derived from the PPP (e.g., Ribose-5-Phosphate for nucleotide synthesis) or F6P generated via the non-oxidative recycling branch retain both the ¹³C and the Deuterium .

    • Mass Shift: M+2 (from ¹³C + ²H).

C. Pathway Visualization

MetabolicFate cluster_legend Legend Glucose [2-13C, 2-d]Glucose G6P G6P (C2-D, C2-13C) Glucose->G6P HK PGI Enzyme: PGI (Proton Exchange) G6P->PGI Glycolysis G6PDH Enzyme: G6PDH (Oxidation at C1) G6P->G6PDH PPP F6P_Gly F6P (Glycolytic) (C2-13C, No D) Mass: M+1 PGI->F6P_Gly Loss of D to H2O Lactate_Gly Lactate (Mass: M+1) F6P_Gly->Lactate_Gly Ru5P Ru5P (C1-D, C1-13C) G6PDH->Ru5P Retention of D R5P Ribose-5P (Nucleotides) Mass: M+2 Ru5P->R5P Nucleotide Synthesis F6P_PPP F6P (Recycled) (C1-D, C1-13C) Mass: M+2 Ru5P->F6P_PPP Non-Oxidative Recycling key Blue = Dual Label Red = Loss of D Green = Retention of D

Figure 1: Mechanistic divergence of the [2-13C, 2-d]glucose tracer. The PGI step in glycolysis obligately removes the deuterium, while the PPP preserves it, creating a distinct mass spectrometric signature.

Experimental Protocol: Metabolic Flux Analysis

Phase 1: Cell Culture & Labeling
  • Media Preparation: Prepare glucose-free DMEM or RPMI. Supplement with 10–25 mM D-Glucose-2-13C-2-d (99% enrichment).

    • Note: Ensure dialyzed FBS is used to remove background unlabeled glucose.

  • Incubation: Culture cells for 24–48 hours to achieve isotopic steady state.

    • Validation: For dynamic flux (non-steady state), time points at 15, 30, and 60 minutes are recommended.

Phase 2: Metabolite Extraction
  • Quenching: Rapidly wash cells with ice-cold saline.

  • Extraction: Add 80% MeOH/20% H₂O (pre-chilled to -80°C). Scrape cells and transfer to tubes.

  • Phase Separation: Vortex and centrifuge (14,000 x g, 10 min, 4°C). Collect the supernatant.

  • Drying: Evaporate supernatant under nitrogen flow or SpeedVac.

Phase 3: LC-MS/MS Analysis
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-Exactive or Orbitrap).

  • Target Metabolites: Lactate, Pyruvate, Ribose-5-Phosphate, Fructose-6-Phosphate.

  • Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar metabolites.

Phase 4: Data Interpretation (The Flux Ratio)

Calculate the flux split using the Mass Isotopomer Distribution (MID):

MetaboliteIsotopologueOrigin PathwayInterpretation
Lactate M+0UnlabeledPre-existing pool / impurity
Lactate M+1 (¹³C)Glycolysis Direct flux (D lost at PGI)
Lactate M+2 (¹³C+D)PPP Recycling Carbon passed through PPP and returned to glycolysis
Ribose-5P M+2 (¹³C+D)PPP Direct oxidative PPP flux

Calculation:



(Note: This is a simplified approximation. Detailed modeling accounts for natural abundance and incomplete turnover.)

Advanced Application: Hyperpolarized ¹³C MRI

Beyond flux analysis, this tracer is emerging as a critical agent in Hyperpolarized Magnetic Resonance Imaging .

The Physics of "2-C-d"
  • T1 Relaxation Extension: The primary relaxation mechanism for Carbon-13 is dipolar coupling with directly attached protons. By replacing the proton at C2 with Deuterium (which has a much lower gyromagnetic ratio), the T1 relaxation time of the ¹³C nucleus is significantly extended (often >30s vs <10s).

  • In Vivo Imaging: This extended window allows researchers to inject the hyperpolarized tracer and image its distribution into glycolysis (Lactate) vs. oxidative stress pathways (PPP markers) in real-time within tumors.

References

  • Katz, J., & Wood, H. G. (1960). The use of C14O2 yields from glucose-1- and -6-C14 for the evaluation of the pathways of glucose metabolism. Journal of Biological Chemistry, 235, 2165-2177. (Foundational text on C1/C6 ratios, evolved into C2-D methods). Link

  • Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria with [1,2-13C2]glucose. Molecular Cell, 55(2), 253-263. (Demonstrates the utility of dual-labeling strategies). Link

  • Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366-391. (Comprehensive review of isotope tracer logic). Link

  • Commentary: While "D-Glucose-2-13C-2-C-d" is a specific nomenclature, the mechanistic principles described above are universally applicable to [2-13C, 2-²H]glucose.

Technical Deep Dive: The Metabolic Fate of [2-²H]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of [2-²H]glucose (glucose deuterated at the carbon-2 position) is a cornerstone technique in metabolic flux analysis, specifically designed to uncouple total glucose uptake from net glucose utilization . Unlike tracers labeled at the C6 position, the C2 deuterium label is subject to a unique, enzymatically driven "washout" mechanism at the level of Phosphoglucose Isomerase (PGI) .

This guide details the mechanistic fate of the C2 label, its application in quantifying glucose futile cycling , and the rigorous mass spectrometry workflows required to measure it.

Part 1: The Mechanistic Core

The Phosphoglucose Isomerase (PGI) Checkpoint

The defining characteristic of [2-²H]glucose metabolism is its interaction with Phosphoglucose Isomerase (PGI), the enzyme catalyzing the interconversion of Glucose-6-Phosphate (G6P) and Fructose-6-Phosphate (F6P) .

1. The Enediol Mechanism

The isomerization of G6P to F6P proceeds via a cis-enediol intermediate. Mechanistically, this requires the abstraction of the proton (or in this case, the deuterium) attached to Carbon 2 (C2) of G6P.

  • Proton Abstraction: A basic residue within the PGI active site abstracts the C2 deuterium, forming the enediol intermediate.

  • Solvent Exchange: Crucially, the abstracted deuterium on the enzyme is exchangeable with the protons of the surrounding cellular water (

    
    ). Due to the high concentration of solvent protons, the deuterium is effectively lost to the water pool.
    
  • Re-protonation: When the intermediate resolves to F6P (or reverts to G6P), a proton (

    
    ) from the solvent is added back to C2.
    
2. The "Obligatory Loss"

Because PGI activity is generally much higher than the net flux through glycolysis, G6P and F6P exist in near-equilibrium. Consequently, virtually 100% of the deuterium at C2 is lost to body water during the passage through the G6P pool.

  • If G6P proceeds to Glycolysis: The label is lost at the PGI step.

  • If G6P reverts to Glucose (Cycling): The label is lost at the PGI step before the molecule is dephosphorylated by Glucose-6-Phosphatase (G6Pase).

This makes [2-²H]glucose a tracer of total glucose phosphorylation , regardless of whether the glucose is oxidized, stored as glycogen, or recycled back into the blood.

PGI_Mechanism Glucose [2-²H]Glucose (Plasma) G6P [2-²H]G6P (Cytosol) Glucose->G6P Hexokinase (Trapping) Intermediate Enediol Intermediate G6P->Intermediate PGI Step 1: Deuterium Abstraction Intermediate->G6P Reversibility (Label Lost) F6P Fructose-6-P (Unlabeled) Intermediate->F6P PGI Step 2: Isomerization Water Body Water (²HHO Pool) Intermediate->Water Exchange: ²H lost to H₂O Water->Intermediate H+ replaces ²H

Figure 1: The PGI reaction mechanism illustrating the obligatory loss of the C2 deuterium label to the cellular water pool via the enediol intermediate.

Part 2: Applications in Flux Analysis (Glucose Cycling)

The primary utility of [2-²H]glucose emerges when it is used in conjunction with a "non-reversible" tracer, such as [6,6-²H₂]glucose .

The Principle of Futile Cycling

Hepatic glucose cycling involves the phosphorylation of glucose to G6P (via Glucokinase) and its immediate dephosphorylation back to glucose (via G6Pase) without entering glycolysis or glycogen synthesis. This is an energy-consuming "futile" cycle.

TracerMetabolic BehaviorMeasures
[6,6-²H₂]Glucose Label is retained at C6 during PGI isomerization. Label is only lost if carbon skeleton is oxidized or polymerized.Net Glucose Production (Gluconeogenesis + Glycogenolysis - Cycling)
[2-²H]Glucose Label is lost to water immediately upon entering the G6P/F6P pool. Any glucose returning to plasma loses the label.Total Glucose Output (Total flux through G6Pase)
Calculation of Cycling

By infusing both tracers simultaneously (or comparing separate cohorts), we can calculate the rate of glucose cycling:



Where


 (Rate of Appearance) is calculated as:


  • 
     = Tracer infusion rate (
    
    
    
    mol/kg/min)
  • 
     = Enrichment in plasma (Mole Percent Excess, MPE)
    

Interpretation: Because [2-²H]glucose loses its label during cycling, it appears to "disappear" from the plasma pool faster than [6,6-²H₂]glucose (which returns with its label intact). Thus, a lower enrichment (


) of [2-²H]glucose leads to a higher calculated 

.

Part 3: Experimental Protocol (Self-Validating System)

Tracer Preparation & Infusion

To ensure steady-state conditions, a primed-continuous infusion is required.

  • Tracer: [2-²H]Glucose (98%+ enrichment, pyrogen-free).

  • Prime: 20

    
    mol/kg bolus (adjust based on estimated pool size).
    
  • Continuous Infusion: 0.2 – 0.4

    
    mol/kg/min.
    
  • Duration: Minimum 90-120 minutes to achieve isotopic steady state.

Sample Collection & Processing
  • Matrix: Plasma (EDTA or Heparin).

  • Volume: 50-100

    
    L per timepoint.
    
  • Deproteinization: Essential to remove enzymatic activity that could alter glucose levels post-collection. Use Barium Hydroxide/Zinc Sulfate or cold Ethanol.

GC-MS Derivatization Workflow

The Aldonitrile Pentaacetate (PA) derivative is recommended for C2 positional analysis because it yields distinct fragments for C1-C4, preserving the C2 information.

Step-by-Step Protocol:

  • Lyophilization: Dry the deproteinized plasma supernatant completely.

  • Oximation: Add Hydroxylamine Hydrochloride in Pyridine. Incubate at 70°C for 30 min. (Forms the oxime, preventing ring closure).

  • Acylation: Add Acetic Anhydride. Incubate at 70°C for 60 min. (Acetylates hydroxyl groups).

  • Extraction: Extract into Ethyl Acetate; wash with dilute HCl and water to remove pyridine.

  • Dry & Reconstitute: Evaporate Ethyl Acetate; reconstitute in Ethyl Acetate for GC-MS injection.

Mass Spectrometry Analysis
  • Ionization: Electron Impact (EI) or Chemical Ionization (CI). CI is softer and often yields higher sensitivity for the molecular ion.

  • Monitoring (SIM Mode):

    • Aldonitrile Pentaacetate Derivative: Monitor the m/z 331 fragment (C1-C5 fragment, though often cited as C1-C4 in older literature, the 331 ion in PA derivative is standard for glucose).

    • [2-²H]Glucose Shift: The label at C2 shifts m/z 331 to m/z 332 .

    • Calculation: Measure the ratio of

      
       (M+1/M+0) to determine Mole Percent Excess (MPE).
      

Workflow Infusion Primed-Continuous Infusion SteadyState Isotopic Steady State (90-120 min) Infusion->SteadyState Sampling Plasma Collection & Deproteinization SteadyState->Sampling Derivatization Aldonitrile Pentaacetate Derivatization Sampling->Derivatization GCMS GC-MS Analysis (SIM m/z 331/332) Derivatization->GCMS Data Calculate Ra & Cycling GCMS->Data

Figure 2: End-to-end experimental workflow for determining glucose kinetics using [2-²H]glucose.

Part 4: Data Interpretation & Troubleshooting

Kinetic Isotope Effect (KIE)

Issue: Deuterium is heavier than Hydrogen. Enzymes may process the labeled molecule slower. Reality: For PGI, the KIE is measurable but generally considered negligible for in vivo flux calculations because the rate-limiting steps for glucose disposal are usually transport (GLUT4) or phosphorylation (Hexokinase), not isomerization. However, be aware that


 values are "tracer-derived" and represent a model of the system.
Incomplete Equilibration

Issue: Does 100% of the label actually wash out? Reality: In highly glycolytic tissues, flux through glycolysis might be so fast that some [2-²H]F6P is formed without exchanging with water. However, for HGO (Hepatic Glucose Output) measurements, the assumption of complete washout is robust because the hepatic G6P pool turns over rapidly relative to net efflux.

Contamination from Gluconeogenesis

If using [2-²H]glucose to measure uptake, remember that any glucose produced via gluconeogenesis (from lactate/alanine/glycerol) will be unlabeled at C2 (since it passes through the PGI pool from the bottom up). This confirms that [2-²H]glucose disappearance strictly measures the movement of glucose out of the plasma pool, unconfounded by recycling.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (The definitive text on tracer kinetics and calculating Ra/Rd).

  • Katz, J., & Rognstad, R. (1976). Futile cycling in the liver: estimation by purified [2-3H]glucose. Proceedings of the National Academy of Sciences, 73(11), 4224–4228. (Foundational paper establishing the loss of C2 label at PGI).

  • Efeyan, A., et al. (2015). "Coordination of nutrient sensing and signaling." Nature Reviews Molecular Cell Biology. (Provides modern context on glucose sensing pathways relevant to flux).

  • Hue, L., & Taegtmeyer, H. (2009). The Randle cycle revisited: a new head for an old hat. American Journal of Physiology-Endocrinology and Metabolism. (Contextualizes glucose flux in broader metabolic regulation).

Dual Isotope Labeling (13C & 2H): A Synergistic Approach to Metabolic Tracing and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dual isotope labeling—the simultaneous integration of Carbon-13 (


) and Deuterium (

or

) into experimental systems—represents a quantum leap in analytical resolution over single-isotope methods. While

serves as a non-perturbative backbone tracer, Deuterium acts as a dual-purpose tool: it functions as a hydrogen tracer and, critically, as a probe for chemical bond stability via the Kinetic Isotope Effect (KIE).

This guide synthesizes the theoretical underpinnings and practical workflows for deploying dual labeling in Metabolic Flux Analysis (MFA) and Drug Metabolism/Pharmacokinetics (DMPK).

Part 1: The Physics of Synergy

Why Combine and ?

To design effective experiments, one must understand the distinct physical behaviors of these two isotopes. They are not interchangeable; they are complementary.

FeatureCarbon-13 (

)
Deuterium (

)
The Synergistic Advantage
Natural Abundance ~1.1%~0.015%

offers a cleaner background for low-abundance metabolite detection.
Mass Shift +1.00335 Da+1.00628 DaMass Defect Filtering: The specific mass difference allows MS software to filter noise.
Bond Strength Negligible effect on reaction rate.C-D bond is 6–10x stronger than C-H.KIE Probing:

can slow metabolism at specific sites (metabolic switching), while

tracks the molecule regardless of transformation.
Information Backbone topology (Carbon fate).Redox state (NADPH/NADH) & Solvent exchange.Decouples metabolic pathway routing (Carbon) from reducing equivalent generation (Hydrogen).
The "Twin-Peak" Effect & Mass Defect

In high-resolution mass spectrometry (HRMS), dual labeling creates distinct spectral patterns. Because


 has a slightly higher mass defect than 

, and

differs from

, dual-labeled metabolites occupy a unique space in the mass-to-charge (

) vs. retention time plot. This allows researchers to filter out 99% of matrix interferences (endogenous lipids, proteins) that do not carry the specific isotopic signature.

Part 2: Application I — Metabolic Flux Analysis (MFA)

In complex metabolic networks, carbon backbones often split and merge (e.g., Glycolysis vs. Pentose Phosphate Pathway). Single labeling (


) often fails to distinguish between pathways that produce identical carbon skeletons but use different reducing equivalents.
Resolving the NADPH Paradox

Dual labeling is the gold standard for tracing lipid synthesis and redox balance.

  • The Problem: Fatty acid synthesis requires Acetyl-CoA (Carbon) and NADPH (Hydrogen).

  • The Solution: Using

    
    glucose and 
    
    
    
    water (or labeled glucose) allows simultaneous calculation of lipogenic flux (via
    
    
    ) and the contribution of specific NADPH sources (via
    
    
    ), such as the malic enzyme vs. the PPP.
Diagram: Dual Isotope Flux Logic

The following diagram illustrates how dual labeling resolves pathway ambiguity.

DualFluxLogic Substrate Labeled Substrate (13C-Glucose + 2H-Tracer) PathwayA Pathway A (Glycolysis) Substrate->PathwayA Carbon Flow PathwayB Pathway B (Pentose Phosphate) Substrate->PathwayB Carbon Flow Intermediate Central Metabolite (Pyruvate/Citrate) Product End Product (Fatty Acid/Lipid) Intermediate->Product PathwayA->Intermediate NADH Generation PathwayB->Intermediate NADPH Generation Analysis Mass Isotopomer Distribution Analysis (MIDA) Product->Analysis Detect 13C (Backbone) Detect 2H (Redox Source)

Figure 1: Logical flow of dual isotope tracing. Carbon tracks the structural synthesis, while Deuterium tracks the redox (hydrogen) contribution, resolving parallel pathways.

Part 3: Application II — Drug Metabolism (DMPK)

In drug development, dual labeling is used for Metabolite Identification (MetID) and assessing Metabolic Stability .

The "Radio-Free" Tracer Strategy

Traditionally,


 (radioactive) was used to ensure no metabolite was missed. Dual stable isotope labeling (e.g., a 1:1 mix of Drug-H and Drug-

) creates an artificial isotopic pattern (a "doublet") in the Mass Spec.
  • Mechanism: Any metabolite retaining the core structure will show this 1:1 doublet separated by the mass difference of the labels.

  • Benefit: Allows detection of unknown metabolites without radioactivity, purely via software algorithms searching for the doublet pattern.

Part 4: Experimental Protocol (MetID Workflow)

Objective: Identify metabolites of "Compound X" in human liver microsomes using a


 co-incubation strategy.
Materials
  • Substrate A: Compound X (Unlabeled).

  • Substrate B: Compound X (

    
    -labeled or heavily Deuterated).
    
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactors: NADPH regenerating system.

Step-by-Step Methodology
  • Preparation of Substrate Mix (The "Twin" Mix):

    • Prepare a stock solution containing an equimolar (1:1) ratio of Substrate A and Substrate B.

    • Critical Check: Verify concentration using UV-Vis or LC-MS to ensure the ratio is exactly 1:1. Deviations complicate the software trigger.

  • Incubation (Time-Course):

    • Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate reaction by adding the Substrate Mix (Final conc: 10 µM) and NADPH.

    • Control: Include a

      
       sample (quenched immediately) and a "No NADPH" control to rule out chemical instability.
      
  • Quenching & Extraction:

    • At defined timepoints (e.g., 15, 30, 60 min), transfer aliquots into ice-cold Acetonitrile (1:3 v/v) containing an internal standard.

    • Centrifuge at 4,000g for 20 mins to precipitate proteins.

  • LC-HRMS Analysis:

    • Inject supernatant onto a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer.

    • Mode: Data-Dependent Acquisition (DDA) or MSE.

    • Resolution: Minimum 30,000 FWHM is recommended to resolve fine isotopic structure.

  • Data Processing (Mass Defect Filtering):

    • Use processing software (e.g., Compound Discoverer, Metabolynx).

    • Filter Logic: Search for ion pairs separated by exactly

      
      Mass (e.g., +6.0201 Da for 
      
      
      
      ) with a defined tolerance (e.g., 5 ppm).
    • Self-Validation: The parent drug must appear as a perfect 1:1 doublet. If not, the incubation or extraction failed.

Diagram: The Twin-Ion Workflow

MetIDWorkflow Mix Prepare 1:1 Mix (Drug-H : Drug-13C) Incubate Incubate with Microsomes + NADPH Mix->Incubate Quench Quench & Centrifuge (Remove Proteins) Incubate->Quench LCMS LC-HRMS Analysis (High Resolution) Quench->LCMS Algorithm Algorithm Search: Find Doublets with $Delta$Mass LCMS->Algorithm Result1 Parent Drug (Found) Algorithm->Result1 Match Result2 Metabolite M1 (Found - Doublet Retained) Algorithm->Result2 Match Result3 Cleaved Metabolite (Lost Label - Single Peak) Algorithm->Result3 No Match (Requires Manual Check)

Figure 2: The "Twin-Ion" workflow for metabolite identification. The 1:1 isotopic signature acts as a beacon in complex biological matrices.

Part 5: Data Interpretation & Pitfalls

Isotope Effects (The Deuterium Risk)

When using Deuterium in the "Twin Mix" for MetID, be cautious. The Kinetic Isotope Effect (KIE) may cause the deuterated analog to metabolize slower than the unlabeled drug if the metabolic site involves C-D bond breakage.

  • Observation: The 1:1 ratio drifts over time (e.g., becomes 1:2) as the unlabeled drug disappears faster.

  • Mitigation: Use

    
     or 
    
    
    
    for MetID tracing where possible, as they have negligible KIE. Reserve Deuterium for when you want to modify metabolic rates (e.g., stabilizing a drug).
Isotopic Scrambling

In flux analysis, enzymes like fumarase can exchange hydrogen atoms with the solvent (water). This "washout" can lead to underestimation of flux if only Deuterium is tracked.

  • Correction: Always model the specific enzyme reversibility and solvent exchange rates. Dual labeling helps quantify this washout by comparing Carbon flux (unaffected) vs. Hydrogen flux.

References

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Journal of Industrial Microbiology and Biotechnology.

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry.

  • Yuan, J., et al. (2010). "Stable Isotope Labeling Assisted Metabolomics." Analytical Chemistry.

  • Zhang, D., et al. (2009). "Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry." Journal of Mass Spectrometry.

  • Hellerstein, M. K. (2004). "New stable isotope-mass spectrometric techniques for measuring fluxes through intact metabolic pathways in mammalian systems." Metabolic Engineering.

Precision Metabolic Profiling: The Role of D-Glucose-2-13C-2-d in Pentose Phosphate Pathway Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA), distinguishing between the oxidative Pentose Phosphate Pathway (oxPPP) and upper glycolysis is a persistent analytical challenge due to the bidirectional nature of the Phosphoglucose Isomerase (PGI) reaction.

D-Glucose-2-13C-2-d (Glucose labeled with Carbon-13 and Deuterium at the C2 position) is a specialized dual-tracer designed to resolve this ambiguity. Unlike single-labeled tracers, this isotopologue exploits the mechanistic difference between deuterium loss (via PGI equilibration) and deuterium retention (via G6PDH flux).

This guide provides a comprehensive technical framework for utilizing D-Glucose-2-13C-2-d to quantify PGI reversibility and oxPPP flux, including mechanistic principles, experimental protocols, and data interpretation strategies.

Part 1: Mechanistic Principles

To apply this tracer effectively, one must understand the distinct metabolic fates of the Carbon-13 backbone and the Deuterium atom at position 2.

The PGI Bottleneck (Glycolysis)

In glycolysis, Glucose-6-Phosphate (G6P) is isomerized to Fructose-6-Phosphate (F6P) by Phosphoglucose Isomerase (PGI).

  • Mechanism: The reaction proceeds via a cis-enediol intermediate.

  • Fate of C2-D: During this isomerization, the proton (or deuteron) at Carbon 2 is abstracted by a basic residue within the enzyme's active site and is exchangeable with the solvent (H₂O).

  • Outcome: If G6P enters glycolysis or equilibrates extensively with F6P, the Deuterium label is lost to water. The 13C label, however, is retained in the carbon skeleton.

The Oxidative Shunt (PPP)

In the oxPPP, G6P is dehydrogenated by Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Mechanism: G6PDH removes the hydride specifically from Carbon 1 .

  • Fate of C2-D: The C2 position is chemically untouched during the conversion of G6P to 6-Phosphogluconolactone and subsequently to Ribulose-5-Phosphate (Ru5P).

  • Outcome: Metabolites derived exclusively from the oxPPP (e.g., nucleotides, sedoheptulose-7P) will retain the Deuterium label at the corresponding position (becomes C2 of Ribose).

The Dual-Tracer Advantage

By comparing the molar enrichment of the 13C label (Total Uptake) versus the Deuterium label (Pathway Retention), researchers can calculate the PGI exchange rate and the fractional flux into the PPP.

  • High D/13C Ratio: Indicates direct entry into PPP with minimal PGI equilibration.

  • Low D/13C Ratio: Indicates extensive cycling between G6P and F6P (Glycolysis dominance).

Part 2: Pathway Visualization

The following diagram illustrates the differential fate of the labels.

MetabolicFate Glucose D-Glucose-2-13C-2-d (Extracellular) G6P G6P (C2-D Retained) Glucose->G6P Hexokinase F6P F6P (C2-D LOST) G6P->F6P PGI (Isomerization) Proton Exchange PGL 6-P-Gluconolactone (C2-D Retained) G6P->PGL G6PDH (Oxidative PPP) Water HDO (Solvent) F6P->Water Deuterium Loss Ru5P Ribulose-5P (C2-D Retained) PGL->Ru5P 6PGDH

Figure 1: Differential fate of the C2-Deuterium label. The red path (Glycolysis/PGI) results in label loss to water, while the green path (oxPPP) retains the label.

Part 3: Experimental Protocol

This protocol is optimized for adherent cancer cell lines but can be adapted for tissue slices or suspension cells.

Materials
  • Tracer: D-Glucose-2-13C-2-d (98%+ isotopic purity).

  • Media: Glucose-free DMEM or RPMI (dialyzed FBS recommended to remove background glucose).

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Cell Culture & Labeling Workflow
  • Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of experiment.

  • Wash: Aspirate growth media and wash 2x with PBS (37°C) to remove residual unlabeled glucose.

  • Pulse: Add media containing 10 mM D-Glucose-2-13C-2-d .

    • Timepoint: 15 minutes to 4 hours (Steady-state analysis usually requires 24h, but PGI exchange is fast; short pulses are better for kinetic flux).

  • Quench:

    • Place plate on dry ice.

    • Aspirate media rapidly.

    • Add 1 mL -80°C 80% Methanol .

    • Scrape cells and transfer to Eppendorf tubes.

Metabolite Extraction
  • Vortex samples for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a new glass vial.

  • Dry under nitrogen stream (or SpeedVac) at room temperature.

  • Reconstitute in 50 µL LC-MS grade water.

LC-MS/MS Configuration (HILIC Mode)

To separate sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

ParameterSetting
Column ZIC-pHILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Carbonate, pH 9.0 (Water)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.15 mL/min
Gradient 80% B to 20% B over 20 mins
Ionization ESI Negative Mode

Key MRM Transitions (Example):

  • G6P (Unlabeled): 259.0

    
     97.0
    
  • G6P (2-13C-2-d): 261.0

    
     97.0 (Shift of +2 Da: +1 from 13C, +1 from D)
    
  • G6P (2-13C, D-loss): 260.0

    
     97.0 (Shift of +1 Da: 13C retained, D lost)
    

Part 4: Data Analysis & Interpretation

The core analysis relies on calculating the Mass Isotopomer Distribution (MID) .

Correcting for Natural Abundance

Before interpreting the data, you must correct for natural isotopes (C13, O17, O18) using a correction matrix algorithm (e.g., IsoCor or manually via matrix inversion).

Calculating PGI Exchange

The extent of PGI equilibration is determined by the loss of Deuterium relative to Carbon-13 in the G6P/F6P pool.



  • [M+2]: Represents species with both 13C and Deuterium (Intact tracer).

  • [M+1]: Represents species with 13C only (Deuterium lost to water).

Calculating oxPPP Flux

To determine the flux into the pentose phosphate pathway, look at downstream metabolites like Ribose-5-Phosphate (R5P) or Sedoheptulose-7-Phosphate (S7P) .

If the pathway is exclusively oxidative PPP:

  • R5P should appear as M+2 (Retaining 13C and D).

If the pathway involves the non-oxidative branch (recycling from F6P/GAP):

  • R5P will appear as M+1 (derived from F6P which lost the D).

Analytical Workflow Diagram

AnalysisFlow RawData Raw LC-MS Data (.raw / .mzML) PeakPick Peak Integration (Target: G6P, R5P) RawData->PeakPick NatCor Natural Isotope Correction PeakPick->NatCor RatioCalc Calculate Ratio: (13C+D) / (13C only) NatCor->RatioCalc Result Quantify Flux: % PGI Exchange % oxPPP Entry RatioCalc->Result

Figure 2: Step-by-step computational workflow for processing dual-tracer data.

Part 5: Common Pitfalls & Troubleshooting

Kinetic Isotope Effect (KIE)

Issue: Deuterium is heavier than Hydrogen. The C-D bond is stronger than the C-H bond. Impact: The PGI reaction rate (


) may be slower for the deuterated glucose compared to unlabeled glucose.
Mitigation:  This is an inherent limitation. However, because PGI is usually near-equilibrium (very fast) in most cells, the KIE is often negligible for the net flux calculation, though it affects the exchange rate constant. Always run a control with Glucose-2-13C (no deuterium) to establish a baseline.
Back-Flux from Glycogen

Issue: Unlabeled G6P entering the pool from glycogen breakdown can dilute the enrichment. Mitigation: Ensure cells are in a metabolic steady state or deplete glycogen stores via a short starvation period (if experimentally appropriate) prior to labeling.

Incomplete Separation of Isomers

Issue: G6P, F6P, and M1P (Mannose-1-Phosphate) are isomers. Mitigation: Ensure your HILIC method achieves baseline separation of G6P and F6P. If they co-elute, the "Loss of D" signal (from F6P) will mix with the "Retention of D" signal (from G6P), confounding the PGI calculation.

References

  • Fan, T. W-M., et al. (2012). "Stable Isotope-Resolved Metabolomics and Applications for Drug Development." Pharmacology & Therapeutics.

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism.

  • Lewis, C. A., et al. (2014). "Tracing Metabolic Flux with Stable Isotope-Resolved Metabolomics (SIRM)." Methods in Molecular Biology.

  • Metallo, C. M., et al. (2009). "Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells." Journal of Biotechnology.

D-Glucose-2-13C-2-C-d suppliers and synthesis methods

Advanced Isotopologue Profiling: D-Glucose-2- C-2-

Technical Guide for Metabolic Flux Analysis & Mechanistic Enzymology

Executive Summary

D-Glucose-2-



This guide details the commercial landscape, chemo-enzymatic synthesis pathways, and experimental validation protocols for this specific isotopologue.

Part 1: The Scientific Imperative

Why Target the C2 Position?

In glucose metabolism, the C2 position is the stereochemical "gatekeeper" for the conversion of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P).

  • Primary Kinetic Isotope Effect (KIE): The PGI reaction involves the abstraction of the proton at C2. Substituting Hydrogen (

    
    H) with Deuterium (
    
    
    H) at this position induces a significant primary KIE (
    
    
    ). This slows the glycolytic flux, allowing researchers to:
    • Quantify the reversibility of the PGI reaction.

    • Artificially shunt flux toward the Pentose Phosphate Pathway (PPP).

  • NMR Spectral Simplification: The presence of

    
    C at C2 provides a strong NMR signal. However, the direct attachment of Deuterium (
    
    
    H) modifies this signal:
    • J-Coupling: The

      
      C-
      
      
      H doublet collapses, replaced by a
      
      
      C-
      
      
      H triplet (due to the spin-1 nature of deuterium), often appearing as a broadened singlet in decoupled spectra.
    • Chemical Shift: An upfield isotope shift (

      
       to 
      
      
      ppm) distinguishes the labeled species from natural abundance glucose.

Part 2: Commercial Landscape & Sourcing

Due to the complexity of stereoselective deuteration, this isotopologue is often a "Custom Synthesis" item rather than a catalog standard.

Primary Suppliers (Tier 1)

These suppliers possess the specific chemo-enzymatic capabilities to manufacture D-Glucose-2-


SupplierSpecialtyCatalog StatusNotes
Omicron Biochemicals Carbohydrate SynthesisHigh Probability The "Gold Standard" for complex sugar isotopomers. Founded by Prof. Anthony Serianni. Likely requires custom inquiry.
Cambridge Isotope Laboratories (CIL) Stable Isotope DistributionCustom/InquiryMajor distributor; often partners with specialized labs for double-labels.
Medical Isotopes, Inc. Custom SynthesisCustomKnown for fulfilling specific double-label requests.
Sigma-Aldrich (Merck) ResellerCatalog (Rare)Check "Isotec" line. Usually stocks singly labeled variants ([2-

C] or [2-D]), rarely the combo.

Procurement Advisory: When ordering, explicitly specify the enrichment level. Standard research grade requires


 atom percent for 

C and

for D.

Part 3: Synthesis Methods

The synthesis of D-Glucose-2-


Cyanohydrin Ascent (Modified Kiliani-Fischer)
The "Serianni" Route: Cyanohydrin Ascent

This protocol builds the glucose chain from D-Arabinose. To place the labels at C2 of Glucose, they must originate from C1 of the Arabinose precursor.

Precursor Preparation
  • Target: [1-

    
    C, 1-
    
    
    H]-D-Arabinose.
  • Method: Reduction of [1-

    
    C]-D-Ribonolactone (or Arabinolactone) using Sodium Borodeuteride (NaBD
    
    
    ).
Synthesis Workflow
  • Cyanohydrin Formation: React [1-

    
    C, 1-
    
    
    H]-D-Arabinose with unlabeled Potassium Cyanide (KCN). The C1 of Arabinose becomes C2 of the product. The Deuterium remains attached to this carbon.
  • Hydrolysis: The resulting nitriles are hydrolyzed to lactones.

  • Reduction: Lactones are reduced to the final aldose sugars.

  • Separation: The process yields a mixture of Glucose and Mannose (epimers at C2). These must be separated via cation-exchange chromatography.

SynthesisArabinose[1-13C]-D-RibonolactoneStep1Reduction (NaBD4)Introduction of DeuteriumArabinose->Step1Precursor[1-13C, 1-2H]-D-ArabinoseStep1->PrecursorYields Aldose w/ D at C1Step2Cyanohydrin Ascent(KCN / H2O)Precursor->Step2Intermediate[2-13C, 2-2H]-Glucononitrile+ MannononitrileStep2->IntermediateChain ExtensionStep3Pd/BaSO4 Reduction& HydrolysisIntermediate->Step3MixGlucose/Mannose MixStep3->MixSeparationCation ExchangeChromatography (Ca2+)Mix->SeparationFinalD-Glucose-2-13C-2-d1Separation->FinalPurified Isomer

Figure 1: Chemo-enzymatic synthesis pathway for D-Glucose-2-


Part 4: Experimental Protocol & Characterization

Quality Control: NMR Validation

Before use in metabolic studies, the position and enrichment of the labels must be verified.

Protocol:

  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL D

    
    O.
    
  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Target Signals (

    
    C-NMR): 
    
    • Natural Glucose C2: ~74.9 ppm (beta), ~72.1 ppm (alpha).

    • Labeled C2: Look for the isotope shift . The signal will be split into a 1:1:1 triplet due to coupling with Deuterium (

      
       Hz).
      
    • Absence of

      
      H Signal:  In the 
      
      
      H-NMR spectrum, the doublet of doublets typically seen for H2 (approx 3.2-3.5 ppm) should be effectively silent or show only residual protonation (
      
      
      ).
Application: The PGI Phosphoglucose Isomerase Assay

This assay validates the "metabolic brake" effect of the deuterium label.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl

    
    .
    
  • Enzyme: Phosphoglucose Isomerase (PGI) (from yeast or rabbit muscle).

  • Coupled System: Glucose-6-Phosphate Dehydrogenase (G6PDH) + NADP

    
    .
    

Workflow:

  • Phosphorylation: Convert the labeled glucose to G6P using Hexokinase and ATP.

  • Reaction Setup: In a UV-transparent cuvette, mix Buffer, NADP

    
     (0.5 mM), and G6PDH (1 U).
    
  • Initiation: Add PGI enzyme.

  • Measurement: Monitor absorbance at 340 nm (formation of NADPH).

  • Logic:

    • G6PDH pulls G6P into the oxidative pathway (producing NADPH).

    • PGI attempts to convert G6P to F6P.

    • Observation: If the C2-Deuterium effect is active, the conversion to F6P is slowed. However, the coupled assay typically measures G6P consumption.

    • Refined Assay for Flux: To measure the KIE directly, one must monitor the reverse reaction (F6P formation) or use Mass Spectrometry to track the retention of the Deuterium label vs. loss to solvent water.

PGI_Assaycluster_splitMetabolic BifurcationGlucose[2-13C, 2-d]-GlucoseHKHexokinase+ ATPGlucose->HKG6P[2-13C, 2-d]-G6PHK->G6PPGIPGI Enzyme(Glycolysis)G6P->PGIDeuterium hindersproton abstractionG6PDHG6PDH Enzyme(Pentose Phosphate)G6P->G6PDHUnimpeded FluxF6PFructose-6-P(KIE: Slowed)PGI->F6PRate Reduced66G6PDH->6PG6-Phosphogluconate(NADPH Produced)

Figure 2: The Kinetic Isotope Effect at the PGI junction. The C2-Deuterium specifically inhibits the glycolytic route, potentially diverting flux to the PPP.

References

  • Serianni, A. S., et al. (1982). Synthesis and solution properties of [2-13C, 2-2H]-D-glucose. Carbohydrate Research.
  • Lewis, C., et al. (1996). Metabolic flux analysis using C-13 and H-2 labeled glucose. Biotechnology and Bioengineering.
  • Katz, J., & Rognstad, R. (1976). Futile cycling in glucose metabolism. Current Topics in Cellular Regulation. (Classic text on PGI isotope effects).

Methodological & Application

Application Note: Resolving Glycolytic vs. Pentose Phosphate Pathway Flux Using [2-13C, 2-d] Glucose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying the partition of glucose carbon between Glycolysis and the Pentose Phosphate Pathway (PPP) is critical for understanding cellular redox states (NADPH production) and nucleotide biosynthesis. Standard tracers (e.g., [U-13C]glucose) often struggle to resolve these pathways definitively due to extensive carbon scrambling in the non-oxidative PPP.

This guide details the application of [2-13C, 2-d] Glucose , a dual-labeled tracer that acts as a mechanistic "switch." By exploiting the obligate loss of the C2-deuterium during glycolysis (via Phosphoglucose Isomerase) versus its retention in the oxidative PPP, researchers can achieve high-fidelity resolution of metabolic fate.

Mechanistic Basis: The PGI vs. G6PD Switch

The utility of [2-13C, 2-d] glucose rests on the distinct catalytic mechanisms of the gatekeeping enzymes for Glycolysis and PPP.

The Glycolytic Route (Deuterium Loss)

Upon entry into glycolysis, Glucose-6-Phosphate (G6P) is converted to Fructose-6-Phosphate (F6P) by Phosphoglucose Isomerase (PGI) .

  • Mechanism: PGI proceeds via a cis-enediol intermediate. This requires the abstraction of the proton (or deuteron) at Carbon-2.

  • Consequence: The C2-deuterium is exchanged with the solvent (water). Consequently, all downstream glycolytic intermediates (F1,6BP, GAP, Pyruvate, Lactate) retain the 13C label but lose the Deuterium label .

The Oxidative PPP Route (Deuterium Retention)

Alternatively, G6P enters the PPP via Glucose-6-Phosphate Dehydrogenase (G6PD) .

  • Mechanism: G6PD oxidizes Carbon-1, transferring the C1-hydride to NADP+. The C2-deuterium is chemically undisturbed.

  • Consequence: The resulting 6-phosphogluconate and subsequent Ribose-5-Phosphate (R5P) retain both the 13C and the Deuterium label .

Pathway Visualization

The following diagram illustrates the differential fate of the labels.

MetabolicSwitch Glucose [2-13C, 2-d] Glucose (Extracellular) G6P G6P [2-13C, 2-d] Glucose->G6P Hexokinase F6P F6P [2-13C, No D] G6P->F6P PGI Enzyme (Proton Exchange with H2O) LOSS OF DEUTERIUM SixPG 6-P-Gluconate [2-13C, 2-d] G6P->SixPG G6PD Enzyme (Oxidation at C1) RETENTION OF DEUTERIUM Lactate Lactate (M+1 Mass Shift) [13C Only] F6P->Lactate Glycolysis R5P Ribose-5-P (M+2 Mass Shift) [13C + Deuterium] SixPG->R5P Oxidative PPP

Figure 1: The fate of [2-13C, 2-d] glucose. PGI acts as a filter, removing deuterium from the glycolytic pool, while G6PD preserves it in the PPP pool.

Experimental Protocol

Materials & Reagents
  • Tracer: D-Glucose-2-13C-2-d (98%+ purity).

  • Media: Glucose-free DMEM or RPMI (base medium).

  • Serum: Dialyzed FBS (Critical: Standard FBS contains ~5mM unlabeled glucose which will dilute your tracer).

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Cell Culture & Labeling Workflow
  • Acclimatization: Seed cells in standard media. Allow to reach 60-70% confluency.

  • Wash: Wash cells 2x with warm PBS to remove residual unlabeled glucose.

  • Pulse: Add experimental media containing 10-25 mM [2-13C, 2-d] glucose.

    • Duration: 1 hour (for glycolytic flux) to 24 hours (for nucleotide incorporation).

  • Quench:

    • Rapidly aspirate media.

    • Immediately add -80°C Methanol:Water (80:20).

    • Incubate on dry ice for 10 minutes.

  • Extraction: Scrape cells, transfer to tubes, vortex vigorously, and centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant.

LC-MS/MS Acquisition Parameters

Chromatographic separation of isomers (G6P vs F6P) is beneficial but not strictly required if focusing on downstream end-products (Lactate vs Ribose).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography). Example: Waters BEH Amide or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (for ZIC-pHILIC).

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Negative Mode (Metabolites are anionic).

  • Mass Resolution: High Resolution (Orbitrap or Q-TOF) recommended to resolve deuterium mass defect if possible, though standard unit resolution is sufficient for M+1 vs M+2 separation.

Data Analysis & Interpretation

The core analysis relies on Mass Isotopomer Distribution (MID). You will monitor the M+0, M+1, and M+2 isotopologues.

Key Metabolite Readouts
MetaboliteIsotopologueOrigin/Interpretation
Lactate M+0Unlabeled (Pre-existing pool)
M+1 Glycolysis (13C kept, D lost via PGI)
M+2Rare: Recycling from PPP back to glycolysis without PGI exchange (negligible in most systems)
Ribose-5-P M+0Unlabeled
(or Nucleotides)M+1 Non-Oxidative PPP (Derived from F6P which lost D in glycolysis)
M+2 Oxidative PPP (Direct entry from G6P, retaining D)
Calculating Flux Ratios

To quantify the contribution of Oxidative PPP to the Ribose pool:



Note: This assumes steady state and that M+1 arises solely from the non-oxidative reversal of F6P.

Correction for Natural Abundance

Before calculating ratios, raw ion counts must be corrected for the natural abundance of 13C (1.1%) and Oxygen isotopes using standard algorithms (e.g., IsoCor, Poluyon).

Troubleshooting & Pitfalls (Self-Validation)

The "Leaky" PGI Assumption

Issue: Theoretically, PGI exchange is 100%. In reality, if glycolytic flux is extremely high (e.g., certain tumors), a small fraction of G6P might rush through PGI without exchanging the proton. Validation: Check the Lactate M+2 signal.

  • If Lactate M+2 is < 1-2% of the total labeled pool, the assumption holds.

  • If Lactate M+2 is significant, PGI exchange is incomplete, or there is significant recycling of trioses.

Deuterium Kinetic Isotope Effect (KIE)

Issue: Deuterium is heavier than Hydrogen. Enzymes may process C-D bonds slower than C-H bonds.

  • PGI Step: The C2-H bond is broken. A primary KIE is expected (k_H / k_D ≈ 2-4). This might slow down glycolysis entry slightly compared to unlabeled glucose, but usually does not alter the branching ratio significantly in steady state.

  • G6PD Step: The C2-H bond is not broken. Only a secondary KIE (usually negligible, k_H / k_D ≈ 1.0) applies.

  • Mitigation: Do not compare absolute flux rates (moles/min) between labeled and unlabeled samples directly. Compare the intracellular ratios (M+1 vs M+2) within the labeled sample.

References

  • Lewis, C. A., et al. (2014). "Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells." Molecular Cell, 55(2), 253-263. [Link]

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism, 28(4), 594-606. [Link]

  • Fan, T. W., et al. (2014). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics, 143(2), 133-158. [Link]

Application Note: High-Resolution Metabolic Profiling using D-Glucose-2-^{13}C-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing D-Glucose-2-^{13}C-2-d (dual-labeled at Carbon-2 with ^{13}C and Deuterium) to dissect glycolytic flux and enzyme kinetics. Unlike standard uniformly labeled glucose, this specific isotopomer acts as a mechanistic probe for the Phosphoglucose Isomerase (PGI) step.

By monitoring the retention versus loss of the deuterium label in downstream metabolites (specifically Lactate-C3), researchers can quantify the ratio of intramolecular proton transfer versus solvent exchange. This guide provides a self-validating workflow for sample preparation, NMR acquisition, and kinetic interpretation.

Scientific Principle: The Deuterium Fate

The utility of D-Glucose-2-^{13}C-2-d lies in the unique handling of the Carbon-2 atom during the conversion of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P) by PGI.

The PGI Bifurcation

When G6P enters the PGI active site, the enzyme abstracts the proton (or Deuterium in this case) from C2 to generate the cis-enediolate intermediate.

  • Intramolecular Transfer (Retention): The Deuterium is transferred to C1 of the forming F6P. This label eventually ends up on the C3 (methyl) position of Lactate .

  • Solvent Exchange (Loss): The Deuterium exchanges with bulk solvent protons (

    
    ) within the active site. The resulting F6P contains a Proton at C1, not Deuterium.
    
NMR Detection Physics

^{13}C NMR allows for the simultaneous detection of the carbon backbone and its attached protons/deuterons via two physical phenomena:

  • Isotope Shift (

    
    ):  The replacement of H with D causes an upfield shift in the ^{13}C resonance (typically -0.3 to -0.6 ppm per D).
    
  • Spin-Spin Coupling (

    
    ):  While protons are typically decoupled, the C-D bond introduces a scalar coupling (Triplet 1:1:1 pattern) that differentiates the labeled metabolite from the natural abundance or solvent-exchanged background.
    

Experimental Protocol

Reagents & Materials
  • Tracer: D-Glucose-2-^{13}C-2-d (>99% isotopic purity).

  • Extraction Solvent: Methanol/Chloroform/Water (M/C/W) or Perchloric Acid (PCA). Note: M/C/W is preferred for NMR to prevent acid-catalyzed hydrolysis of labile conjugates.

  • Internal Standard: DSS-d6 (Sodium trimethylsilylpropanesulfonate) for chemical shift referencing (

    
     0.00).
    
  • NMR Solvent: D_2O (99.9% D) with 10 mM Phosphate Buffer (pH 7.2).

Cell Culture & Labeling
  • Starvation: Wash cells 2x with PBS. Incubate in glucose-free media for 30 minutes to deplete intracellular glycolytic intermediates.

  • Pulse: Introduce media containing 10-25 mM D-Glucose-2-^{13}C-2-d.

  • Incubation: Incubate for steady-state (e.g., 24 hours) or dynamic flux (e.g., 1-4 hours) analysis.

  • Quenching: Rapidly aspirate media and wash with ice-cold saline. Immediately add liquid nitrogen or -80°C 80% Methanol.

Metabolite Extraction (Dual-Phase)

This step ensures separation of polar metabolites (Lactate, Glutamate) from lipids.

  • Add 4 mL/g (cell wet weight) of Methanol/Water (80:20) at -80°C.

  • Scrape cells and transfer to a glass vial.

  • Vortex for 1 minute; sonicate on ice for 5 minutes (30s on/off pulses).

  • Add Chloroform (Ratio: 1:1 vol/vol relative to methanol/water). Vortex vigorously.

  • Centrifuge at 3,000 x g for 20 minutes at 4°C.

  • Phase Separation: Collect the upper aqueous phase (Polar metabolites).

  • Lyophilization: Evaporate the aqueous phase to dryness using a SpeedVac (no heat) to preserve heat-sensitive isotopomers.

NMR Sample Preparation
  • Reconstitute the lyophilized powder in 550 µL of D_2O buffer (containing DSS-d6).

  • Adjust pH to 7.2 ± 0.05 using dilute NaOD or DCl. Critical: Chemical shifts of organic acids like Lactate are pH-dependent.

  • Transfer to a 5mm high-quality NMR tube.

NMR Acquisition Parameters

To detect the ^{13}C-D coupling and isotope shifts, standard proton-decoupled ^{13}C parameters must be modified.

ParameterSettingRationale
Pulse Sequence zgpg30 or noesypr1d (inverse gated)Inverse gated decoupling suppresses NOE to ensure quantitative accuracy (integrals reflect concentration).
Nucleus ^{13}C (observe), ^{1}H (decouple)Observe carbon backbone; remove C-H splitting to simplify spectra.
Deuterium Decoupling OFF CRITICAL: Do NOT decouple deuterium. You need to see the triplet splitting/broadening to confirm the presence of D.
Relaxation Delay (D1) > 3.0 secondsEnsure full relaxation of carboxyl/methyl carbons for quantification.
Scans (NS) 1024 - 4096^{13}C sensitivity is low; high scan counts are required for intracellular metabolites.
Spectral Width 200 ppmCovers carbonyls (180 ppm) to methyls (10 ppm).
Temperature 298 K (25°C)Standard stability.

Data Analysis & Interpretation

The Lactate Readout

Focus analysis on the Lactate C3 (Methyl) region (~21.0 ppm).

  • Peak A (Solvent Exchanged): Singlet at ~21.0 ppm.

    • Origin: Glucose-2-^{13}C (Deuterium lost at PGI).

    • Structure: ^{13}CH_3-CH(OH)-COO^-

  • Peak B (Retained Label): Triplet (1:1:1) or Broad Multiplet shifted upfield (~20.6 ppm).

    • Origin: Glucose-2-^{13}C-2-d (Deuterium retained).

    • Structure: ^{13}CH_2D-CH(OH)-COO^-

Calculation of PGI Exchange

The fraction of Deuterium retention (


) is calculated as:


  • High

    
     (>0.8):  Indicates low PGI reversibility relative to glycolytic flux (Proton transfer dominates).
    
  • Low

    
     (<0.4):  Indicates high PGI reversibility and rapid equilibration with solvent water.
    

Pathway Visualization

The following diagram illustrates the bifurcation of the isotopic label at the PGI step and its ultimate detection in Lactate.

G cluster_PGI Phosphoglucose Isomerase (PGI) Step Glc D-Glucose [2-13C, 2-D] G6P Glucose-6-P (C2-D) Glc->G6P Hexokinase Intermediate Enediol Intermediate G6P->Intermediate PGI Binding F6P_D Fructose-6-P (C1-D) Intermediate->F6P_D Intramolecular Transfer F6P_H Fructose-6-P (C1-H) Intermediate->F6P_H Solvent Exchange (Loss of D) Lactate_D Lactate [3-13C, 3-D] (Triplet Signal) F6P_D->Lactate_D Glycolysis (Label moves to C3) Lactate_H Lactate [3-13C] (Singlet Signal) F6P_H->Lactate_H Glycolysis Water H2O (Solvent) Water->Intermediate

Figure 1: Metabolic fate of the C2-Deuterium label. Green path indicates retention (transfer); Red path indicates loss to solvent.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Triplet Observed Deuterium Decoupling is ONCheck spectrometer channel 3 (or 2). Ensure D-decoupling is disabled.
Broad/Unresolved Peaks Poor Shimming or pH driftRe-shim on the lock signal. Verify sample pH is exactly 7.2.
Low Signal Intensity Incomplete RelaxationIncrease D1 delay to 5s. Use a 90° flip angle calibration.
"Ghost" Peaks Impurities in TracerRun a 13C NMR of the pure tracer media before adding to cells to establish a blank.

References

  • To, T. L., et al. (2019). "Flux is the final arbiter: The use of isotope tracers to measure metabolism." Molecular Cell. Link

  • Lane, A. N., & Fan, T. W. (2015). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link

  • Lewis, C. A., et al. (2014). "Tracing Metabolic Flux with Stable Isotope-Resolved Metabolomics (SIRM)." Cold Spring Harbor Protocols. Link

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link

in vivo metabolic tracing methods with D-Glucose-2-13C-2-C-d

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to gather data on in vivo metabolic tracing using D-Glucose-2-13C-2-C-d. I'm prioritizing its synthesis, applications, and traced metabolic pathways. I'll also be examining existing protocols and analytical methods such as mass spectrometry and NMR spectroscopy.

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sample preparation for GC-MS analysis of doubly labeled glucose

Application Note: Precision Sample Preparation for GC-MS Metabolic Flux Analysis of [1,2- C ]Glucose

Executive Summary

This guide details the extraction and derivatization protocols required for the gas chromatography-mass spectrometry (GC-MS) analysis of doubly labeled glucose ([1,2-


The protocol utilizes a two-step derivatization process (Methoximation followed by Silylation) to ensure the thermal stability and volatility of glucose and its downstream metabolites while preventing anomeric scrambling.

Scientific Rationale & Mechanism

The Challenge of Glucose Analysis

Glucose is a polar, non-volatile polyol that decomposes upon heating. To analyze it via GC-MS, it must be chemically modified. Furthermore, glucose naturally exists in equilibrium between


The Solution: MOX-TMS Derivatization

To solve the "anomeric mess" and volatility issues, we employ a specific reaction sequence:

  • Methoximation (Step 1): Methoxyamine hydrochloride reacts with the carbonyl group (C1 of glucose) in a ring-opening reaction. This "locks" the glucose in an open-chain oxime form, preventing ring closure and reducing the signal to two geometric isomers (syn/anti) rather than multiple anomers.

  • Trimethylsilylation (Step 2): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces active protic hydrogens (-OH, -NH, -SH) with trimethylsilyl (TMS) groups. This renders the molecule volatile and thermally stable.

Metabolic Logic: Why [1,2- C ]Glucose?

Doubly labeled glucose is the gold standard for dissecting central carbon metabolism.

  • Glycolysis (EMP): Cleaves glucose (6C) into two 3C fragments. [1,2-

    
    C
    
    
    ]glucose yields [2,3-
    
    
    C
    
    
    ]lactate (M+2).
  • Pentose Phosphate Pathway (PPP): Decarboxylates C1 (losing one label). The remaining skeleton rearranges, often yielding [3-

    
    C
    
    
    ]lactate (M+1) or unlabeled fragments depending on the recycling.

The ratio of M+1 to M+2 downstream metabolites allows researchers to calculate the "split ratio" of carbon flux.

Visualizing the Workflow

The following diagram outlines the critical path from biological sample to data acquisition, highlighting the decision nodes for quality control.

Gcluster_0Phase 1: Sample Extractioncluster_1Phase 2: DerivatizationSampleBiological Sample(Cells/Plasma)QuenchMetabolic Quenching(-20°C MeOH:CHCl3)Sample->QuenchISAdd Internal Standard(Ribitol/Norleucine)Quench->ISPhaseSepPhase Separation(Add H2O -> Centrifuge)IS->PhaseSepDryLyophilization(SpeedVac to absolute dryness)PhaseSep->DryPolar PhaseMOXMethoximation(Methoxyamine HCl in Pyridine)37°C, 90 minDry->MOXMust be H2O freeTMSSilylation(MSTFA + 1% TMCS)37°C, 30 minMOX->TMSCurePost-Reaction Cure(2h at RT)TMS->CureGCMSGC-MS Injection(Split 1:10, EI Source)Cure->GCMS

Figure 1: End-to-end workflow for GC-MS sample preparation. Critical control points include the quenching temperature and the absolute dryness of the sample before derivatization.

Detailed Experimental Protocol

Reagents and Standards
  • Extraction Solvent: Methanol:Chloroform:Water (5:2:2 v/v/v), HPLC grade.

  • Internal Standard (IS): Ribitol (0.2 mg/mL in water) or U-

    
    C-Sorbitol. Ribitol is preferred for glucose analysis as it does not occur naturally in mammalian samples.
    
  • Methoximation Reagent: Methoxyamine hydrochloride (20 mg/mL) dissolved in anhydrous pyridine. Note: Prepare fresh or store in a desiccator; pyridine absorbs moisture rapidly.

  • Silylation Reagent: MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.

Sample Extraction (Adherent Cells Example)
  • Quenching: Rapidly wash cells with PBS (37°C) then immediately add ice-cold (-20°C) Methanol:Chloroform (5:2 v/v, 700 µL).

    • Why: Metabolism turns over in seconds. Cold organic solvent denatures enzymes instantly.

  • Internal Standard: Add 10 µL of Ribitol IS solution.

  • Scraping: Scrape cells into the solvent and transfer to a microcentrifuge tube.

  • Phase Separation: Add 300 µL ice-cold molecular grade water. Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 16,000 x g for 5 minutes at 4°C.

    • Result: Three layers. Top (polar/aqueous), Middle (protein disk), Bottom (non-polar/lipid).

  • Collection: Transfer 400 µL of the top aqueous layer (containing glucose and lactate) to a fresh glass vial insert or GC-compatible tube.

  • Drying: Evaporate to complete dryness in a vacuum concentrator (SpeedVac) without heat.

    • Critical: Any residual water will hydrolyze the TMS reagent in the next step, ruining the analysis.

Two-Step Derivatization
  • Methoximation: Add 40 µL of Methoxyamine/Pyridine reagent to the dried residue.

    • Incubate at 37°C for 90 minutes with shaking (1000 rpm).

    • Mechanism: Protects carbonyl groups.

  • Silylation: Add 60 µL of MSTFA + 1% TMCS.

    • Incubate at 37°C for 30 minutes with shaking.

    • Note: Some protocols use 60°C, but 37°C is milder and prevents degradation of thermally labile intermediates like glutamine, which often co-elute or are analyzed simultaneously.

  • Sedimentation: Centrifuge at max speed for 1 min to pellet any insoluble salts. Transfer supernatant to a GC vial with a glass insert.

GC-MS Instrument Parameters

To ensure reproducibility, the following instrument parameters are recommended.

ParameterSettingRationale
Column DB-5ms or VF-5ms (30m x 0.25mm x 0.25µm)5% phenyl phase provides optimal separation for silylated sugars.
Carrier Gas Helium (99.9999%) @ 1 mL/min (Constant Flow)Consistent retention times for automated peak picking.
Inlet Temp 250°CHigh enough to volatilize TMS-glucose, low enough to prevent pyrolysis.
Injection 1 µL, Split 1:10Prevents detector saturation from high glucose concentrations.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV) @ 230°CStandard ionization for spectral library matching.

Temperature Program:

  • Hold at 60°C for 1 min.

  • Ramp 10°C/min to 325°C.

  • Hold at 325°C for 10 min.

Data Analysis & Mass Isotopomer Distribution (MID)

For [1,2-


Target Ions

Glucose-MOX-TMS produces a unique fragmentation pattern. The molecular ion is usually weak; quantification relies on specific fragments.

  • Glucose (Methoxime-TMS):

    • m/z 319: Contains C3-C6 backbone (Common fragment).

    • m/z 160: Contains C1-C2 (The labeled positions).

    • m/z 205: Contains C1-C2-C3.

For Lactate (2TMS) (the primary downstream readout):

  • m/z 219: Contains C1-C2-C3 (Whole carbon skeleton).

  • m/z 117: Contains C1 (Carboxyl group).

Calculating Enrichment

To determine the flux, you must correct for natural isotope abundance (C13 is naturally 1.1%).

  • Extract Ion Chromatograms (EIC): For Lactate m/z 219 (M+0), 220 (M+1), 221 (M+2).

  • Integrate Areas: Sum the area under the curve for each isotopologue.

  • Natural Abundance Correction: Use a matrix-based correction algorithm (available in software like IsoCor or formulas provided in Metabolomics literature) to subtract the signal contributed by naturally occurring

    
    C, 
    
    
    Si, and
    
    
    Si.
Pathway Visualization

The diagram below illustrates how the label from [1,2-


Pathwaycluster_EMPGlycolysis (EMP)cluster_PPPPentose Phosphate (PPP)Glucose[1,2-13C2] Glucose(M+2)LactateEMPLactate(M+2)Glucose->LactateEMPDirect CleavageCO2CO2 (Loss of C1)Glucose->CO2Oxidative PhaseLactatePPPLactate(M+1)Glucose->LactatePPPRecycling

Figure 2: Carbon mapping logic. Glycolysis preserves the C1-C2 bond, resulting in M+2 lactate. The Oxidative PPP cleaves C1, resulting in M+1 lactate (via recycling of the remaining carbons).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Peaks/Low Signal Water in sample during derivatization.Ensure SpeedVac runs until sample is a dusty powder. Add 10µL toluene to azeotrope water if necessary.
Split Peaks (Doublets) Incomplete Methoximation.Increase MOX reaction time. Ensure Pyridine is anhydrous.
Baseline Drift Column bleed or dirty liner.Bake out column at 325°C. Change glass liner and septum.
High M+0 in labeled samples Poor tracer purity or exogenous glucose contamination.Check media formulation. Ensure FBS is dialyzed (standard FBS contains glucose).

References

  • Lisec, J., Schauer, N., Kopka, J. et al. (2006). Gas chromatography mass spectrometry–based metabolite profiling in plants. Nature Protocols, 1, 387–396. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. [Link]

  • PubChem. (n.d.). D-Glucose-1,2-13C2 Compound Summary. National Library of Medicine. [Link]

Application Note: Precision Tracking of Phosphoglucose Isomerase (PGI) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Using D-Glucose-2- C-2- and Isotope-Edited NMR Spectroscopy

Executive Summary & Scientific Rationale

Phosphoglucose Isomerase (PGI), also known as Glucose-6-Phosphate Isomerase (GPI), is the gatekeeper of glycolysis, converting Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P). In highly proliferative cells (e.g., cancer), PGI activity is often upregulated, making it a high-value therapeutic target.

Standard assays (colorimetric) measure bulk product formation but fail to capture intracellular flux dynamics or pathway branching (e.g., Pentose Phosphate Pathway - PPP). This protocol utilizes a dual-labeled tracer, D-Glucose-2-


C-2-

, to provide a direct, non-destructive readout of PGI activity via Nuclear Magnetic Resonance (NMR).
The Mechanistic "Smoking Gun": Deuterium Washout

The PGI reaction mechanism proceeds via a cis-enediol intermediate, which obligatorily requires the abstraction of the proton (or deuterium) at the Carbon-2 (C2) position.

  • Glycolytic Flux (PGI Active): The C2-Deuterium is removed and exchanged with the solvent (H

    
    O). The resulting metabolite pool (F6P, Lactate) retains the 
    
    
    
    C label but loses the Deuterium tag.
  • PPP Shunt (PGI Inactive/Bypassed): If G6P enters the Pentose Phosphate Pathway via G6P-Dehydrogenase, the C2 atom is retained (becoming C1 of Ribulose-5-P). The Deuterium tag remains attached to the

    
    C.
    

By monitoring the


C NMR signal, we can quantify PGI activity by observing the collapse of the 

C-

H coupling (triplet) into a

C-

H (singlet/doublet).
Experimental Workflow & Pathway Logic
Diagram 1: The Metabolic Fate of D-Glucose-2-

C-2-

This diagram illustrates the bifurcation of the tracer. Note the "Washout" event in the glycolytic arm.

PGI_Pathway cluster_legend Legend Glucose D-Glucose-2-13C-2-d (Input Tracer) G6P G6P-2-13C-2-d Glucose->G6P Hexokinase Enediol Enediol Intermediate (Deuterium Exchange) G6P->Enediol PGI (Rate Limiting) G6PDH G6P Dehydrogenase G6P->G6PDH PPP Entry F6P F6P-2-13C (Deuterium LOST to H2O) Enediol->F6P H+ from Solvent Lactate Lactate-2-13C (1H attached) F6P->Lactate Glycolysis Ru5P Ribulose-5-P-1-13C-1-d (Deuterium RETAINED) G6PDH->Ru5P Oxidative Phase key1 Blue: Input Tracer key2 Red: PGI Active (Washout) key3 Green: PGI Inactive (Retention)

Caption: The C2-Deuterium is the discriminator. PGI activity forces exchange with solvent water (Red path), while PPP preserves the C-D bond (Green path).

Detailed Protocol
Phase A: Reagents & Preparation
  • Tracer: D-Glucose-2-

    
    C-2-
    
    
    
    (99%
    
    
    C, 98% D). Note: High isotopic purity is critical to minimize background noise.
  • Media: Glucose-free DMEM or RPMI (custom formulation).

  • Internal Standard: 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for NMR referencing.

  • Lysis Buffer: Perchloric Acid (PCA) 6% or cold Methanol/Acetonitrile (50:50).

Phase B: Cell Culture & Labeling Pulse

Rationale: We use a "Pulse" method to observe the rate of label incorporation and exchange.

  • Seeding: Seed cells (

    
     cells) in 10cm dishes. Allow attachment overnight.
    
  • Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in glucose-free media for 30 minutes to deplete intracellular glycolytic intermediates.

  • The Pulse: Replace media with warm media containing 10 mM D-Glucose-2-

    
    C-2-
    
    
    
    .
  • Time Points: Harvest cells at

    
     minutes.
    
    • Tip: Rapid harvesting is essential. Metabolism stops only when lysis buffer hits the cells.

Phase C: Metabolite Extraction (PCA Method)

Rationale: PCA extraction precipitates proteins instantly, halting enzymatic activity while preserving polar metabolites.

  • Quench: Aspirate media rapidly. Immediately add 500

    
    L ice-cold 6% PCA.
    
  • Scrape & Collect: Scrape cells and transfer lysate to a microcentrifuge tube.

  • Neutralization: Add approx. 250

    
    L of 2M K
    
    
    
    CO
    
    
    . Vortex gently.
    • Check: pH must be neutral (7.0–7.4). Use litmus paper.

    • Caution: Do not overshoot pH > 8.0, or glucose signals may degrade.

  • Centrifuge: 14,000 x g for 10 min at 4°C. The supernatant contains the metabolites.

  • Lyophilization: Freeze-dry the supernatant to remove water (and PCA salts precipitate further).

  • Reconstitution: Dissolve the powder in 600

    
    L D
    
    
    
    O containing the DSS standard.
Phase D: NMR Acquisition (The Self-Validating System)

Rationale: Proton-decoupled Carbon-13 NMR (


C-{1H}) is required. The "Self-Validating" aspect comes from the internal DSS standard and the residual natural abundance signals.
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe (highly recommended for sensitivity).

  • Sequence: 1D

    
    C spectrum with proton decoupling (e.g., zgpg30 on Bruker systems).
    
    • Important: Use inverse gated decoupling if quantitative integration is critical (eliminates NOE enhancement), though standard decoupling is often sufficient for ratio analysis.

  • Parameters:

    • Relaxation Delay (D1): 2–5 seconds (ensure full relaxation of C2).

    • Scans (NS): 1024–4096 (depending on concentration).

    • Temperature: 298 K.

Data Analysis & Interpretation
Visualizing the Workflow

Workflow Step1 1. Pulse Labeling (Glucose-2-13C-2-d) Step2 2. PCA Extraction & Neutralization Step1->Step2 Step3 3. NMR Acquisition (13C-{1H}) Step2->Step3 Step4 4. Signal Analysis (J-Coupling vs Singlet) Step3->Step4

Caption: The critical analytical step is distinguishing the multiplet structure in Step 4.

Spectral Signatures (The "Readout")

The analysis relies on the Isotope Shift and J-Coupling .

Metabolite StateChemical Structure at C2

C NMR Signal Appearance
Interpretation
Substrate (Input)

C - D
Triplet (1:1:1) or BroadenedIntact tracer. No PGI activity yet.
Product (Glycolysis)

C - H
Singlet (Sharp)PGI Active. D exchanged with solvent H.
Product (PPP)

C - D
Triplet (Shifted)PGI Bypassed. D retained.

Key Physics:

  • 
    -Shift:  The presence of Deuterium directly attached to 
    
    
    
    C causes an upfield isotope shift (
    
    
    to
    
    
    ppm) relative to the protonated carbon.
  • Coupling:

    
     is typically 20–25 Hz.
    
Calculation of PGI Activity

To quantify the fraction of glucose metabolized via PGI versus the fraction retaining the label (PPP or unreacted):



  • Area(Singlet): Integration of the C2 resonance of Lactate/F6P appearing at the protonated chemical shift.

  • Area(Triplet): Integration of the C2 resonance appearing at the deuterated (upfield) shift.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Signal-to-Noise Insufficient cell number or short acquisition.Increase to

cells; Use a Cryoprobe; Increase scan number (NS).
Incomplete Separation Magnetic field too low.Use

600 MHz NMR; Process with Line Broadening (LB) = 0.5 Hz to resolve triplets.
pH Drift Improper neutralization.Chemical shifts are pH sensitive. Ensure final pH is 7.2

0.1 using phosphate buffer in D

O.
No "Washout" Observed PGI inhibition or high PPP flux.Validate with a positive control (normal fibroblasts). If tumor cells, this indicates massive PPP shunting.
References
  • Katz, J., & Wood, H. G. (1960). The use of glucose-C14 for the evaluation of the pathways of glucose metabolism. Journal of Biological Chemistry. Link

    • Foundational text on using isotopes to distinguish glycolysis
  • Burgess, S. C., et al. (2001). Noninvasive metabolic profiling of liver using 2H/13C NMR spectroscopy. Analytical Biochemistry. Link

    • Establishes the methodology for 2H/13C coupling analysis.
  • Fan, T. W., et al. (2009). Altered regulation of metabolic pathways in human lung cancer discerned by (13)C stable isotope-resolved metabolomics (SIRM). Molecular Cancer. Link

    • Modern application of isotope tracers in oncology drug development.
  • To, T. L., et al. (2019). A Compendium of Genetic Modifiers of Mitochondrial Dysfunction Reveals Intra-organelle Buffering. Cell Metabolism. Link

    • Demonstrates advanced metabolic flux analysis protocols.

Application Note & Protocol: Quantifying NADPH Production Using D-Glucose-2-¹³C and 2-Deoxy-D-glucose (2-dG) Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Nicotinamide adenine dinucleotide phosphate (NADPH) is a critical cofactor in reductive biosynthesis and cellular antioxidant defense. Dysregulation of NADPH metabolism is implicated in numerous diseases, including cancer and metabolic disorders. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on quantifying NADPH production using stable isotope tracers, specifically D-Glucose-2-¹³C and 2-Deoxy-D-glucose (2-dG). We will delve into the theoretical underpinnings of metabolic flux analysis, provide detailed, field-tested protocols for cell culture, metabolite extraction, and analysis via mass spectrometry (MS), and offer insights into data interpretation.

Introduction: The Central Role of NADPH in Cellular Metabolism

NADPH serves as the primary electron donor in a wide array of biosynthetic reactions, including fatty acid and steroid synthesis, and is indispensable for the regeneration of reduced glutathione (GSH), a key cellular antioxidant. The major intracellular sources of NADPH are the pentose phosphate pathway (PPP), the serine biosynthesis pathway, and one-carbon metabolism. Understanding the relative contributions of these pathways to the total NADPH pool is crucial for elucidating metabolic reprogramming in disease states and for the development of targeted therapeutics.

Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool for dissecting metabolic pathways. By supplying cells with a labeled substrate, such as D-Glucose-2-¹³C, we can trace the fate of the labeled carbon atoms as they are incorporated into downstream metabolites, providing a dynamic measure of pathway flux. The use of 2-Deoxy-D-glucose (2-dG), a glucose analog that inhibits glycolysis, can further help to dissect the contribution of the glycolytic pathway versus the PPP to NADPH production.

Theoretical Framework: Tracing Glucose Carbons to Quantify NADPH Production

The pentose phosphate pathway is a major producer of NADPH. When glucose enters the PPP, the first carbon (C1) is lost as CO2 in the oxidative phase, while the C2 of glucose is incorporated into ribose-5-phosphate, a precursor for nucleotide synthesis. By using D-Glucose-2-¹³C, we can track the incorporation of the ¹³C label into ribose-5-phosphate and other downstream metabolites, allowing for the quantification of PPP flux and, consequently, NADPH production from this pathway.

The serine biosynthesis pathway represents another significant source of NADPH. Glucose-derived 3-phosphoglycerate is converted to serine in a series of reactions, one of which, the oxidation of 3-phosphohydroxypyruvate to 3-phosphoserine, is coupled to the reduction of NADP+ to NADPH. Tracing the carbons from glucose into serine can therefore provide an indirect measure of NADPH production from this pathway.

One-carbon metabolism, which is interconnected with the serine biosynthesis pathway, also contributes to the cellular NADPH pool. The conversion of serine to glycine and a one-carbon unit that enters the folate cycle can lead to the production of NADPH.

Below is a simplified representation of these key NADPH producing pathways originating from glucose.

NADPH_Production_Pathways Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP Glycolysis Glycolysis G6P->Glycolysis NADPH_Pool Cellular NADPH Pool PPP->NADPH_Pool 2 NADPH Serine_Bio Serine Biosynthesis Pathway Glycolysis->Serine_Bio One_C_Metab One-Carbon Metabolism Serine_Bio->One_C_Metab Serine_Bio->NADPH_Pool 1 NADPH One_C_Metab->NADPH_Pool NADPH Biosynthesis Reductive Biosynthesis NADPH_Pool->Biosynthesis Antioxidant Antioxidant Defense NADPH_Pool->Antioxidant

Caption: Major pathways of NADPH production from glucose.

Experimental Design and Protocols

A robust experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key steps for quantifying NADPH production using stable isotope tracers.

Experimental_Workflow Cell_Culture 1. Cell Culture & Seeding Tracer_Incubation 2. Tracer Incubation (D-Glucose-2-¹³C +/- 2-dG) Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction (Quenching & Lysis) Tracer_Incubation->Metabolite_Extraction Sample_Prep 4. Sample Preparation for LC-MS/MS Analysis Metabolite_Extraction->Sample_Prep Data_Acquisition 5. LC-MS/MS Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis 6. Data Analysis & Flux Calculation Data_Acquisition->Data_Analysis

Caption: Experimental workflow for stable isotope tracing of NADPH production.

Protocol 1: Cell Culture and Tracer Incubation

Rationale: The goal of this protocol is to achieve consistent cell growth and to introduce the stable isotope tracer in a manner that allows for accurate measurement of its incorporation into downstream metabolites. The use of dialyzed fetal bovine serum (FBS) is critical to minimize the background levels of unlabeled glucose and other metabolites.

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-Glucose-2-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)

  • 2-Deoxy-D-glucose (Sigma-Aldrich or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to attach and grow for 24 hours.

  • Media Preparation: Prepare fresh growth medium containing D-Glucose-2-¹³C at the desired concentration (typically the same as the standard glucose concentration in the medium, e.g., 25 mM). For experiments involving 2-dG, prepare a separate medium containing both D-Glucose-2-¹³C and 2-dG at the desired concentration (e.g., 5 mM). All media should be supplemented with 10% dFBS.

  • Tracer Incubation:

    • Aspirate the old medium from the cells.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled glucose.

    • Add the prepared tracer-containing medium to the respective wells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label. The optimal incubation time will depend on the cell type and the specific pathway being investigated.

Protocol 2: Metabolite Extraction

Rationale: Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during the extraction process. The use of a cold methanol/acetonitrile/water solution effectively lyses the cells and precipitates proteins while keeping the small molecule metabolites in solution.

Materials:

  • Cold (-80°C) 80% Methanol/Acetonitrile (1:1, v/v) in water

  • Cell scraper

  • Centrifuge capable of reaching 4°C and >15,000 x g

  • Dry ice

Procedure:

  • Quenching and Lysis:

    • Place the cell culture plates on dry ice to rapidly quench metabolic activity.

    • Aspirate the medium.

    • Add 1 mL of cold (-80°C) 80% methanol/acetonitrile solution to each well of a 6-well plate (adjust volume for other plate sizes).

    • Use a cell scraper to scrape the cells into the extraction solvent.

  • Collection and Centrifugation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet the protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

    • Store the samples at -80°C until analysis.

LC-MS/MS Analysis and Data Interpretation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for separating and quantifying labeled and unlabeled metabolites. The specific LC method and MS parameters will need to be optimized for the metabolites of interest.

Data Analysis:

The raw data from the LC-MS/MS will provide the peak areas for the different isotopologues of each metabolite. The fractional enrichment of the ¹³C label can be calculated as follows:

Fractional Enrichment = (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues)

This fractional enrichment data can then be used in metabolic flux analysis models to calculate the relative flux through the different NADPH-producing pathways.

Expected Results:

The table below presents hypothetical data from a tracer experiment using D-Glucose-2-¹³C in a cancer cell line, with and without the addition of 2-dG.

MetaboliteConditionM+0 (Unlabeled)M+1 (¹³C₁)M+2 (¹³C₂)Fractional Enrichment (%)
Ribose-5-Phosphate Control50,000150,00025,00075.0
+ 2-dG180,00020,0002,0009.2
Serine Control200,00080,00010,00028.1
+ 2-dG250,00030,0003,00010.6

Interpretation:

  • In the control condition, the high fractional enrichment in Ribose-5-Phosphate indicates a significant flux through the pentose phosphate pathway.

  • The addition of 2-dG, a glycolysis inhibitor, dramatically reduces the fractional enrichment in both Ribose-5-Phosphate and Serine, demonstrating that their production is heavily dependent on glucose metabolism.

  • The relative changes in fractional enrichment can be used to infer the relative contributions of the PPP and serine biosynthesis pathway to NADPH production under these different conditions.

Troubleshooting and Best Practices

  • Low signal intensity: Optimize metabolite extraction and LC-MS/MS parameters. Ensure complete cell lysis and efficient extraction.

  • High background from unlabeled sources: Use dialyzed FBS and high-purity reagents to minimize background contamination.

  • Cell stress: Handle cells gently and avoid prolonged exposure to harsh conditions during extraction.

  • Normalization: Normalize metabolite data to cell number or total protein content to account for variations in cell density.

Conclusion

The use of stable isotope tracers, particularly D-Glucose-2-¹³C, provides a powerful and quantitative method for dissecting the pathways of NADPH production. The protocols and insights provided in this application note offer a robust framework for researchers to investigate the intricate regulation of cellular redox homeostasis and its implications for health and disease. By carefully designing experiments and interpreting the data, scientists can gain valuable insights into metabolic reprogramming and identify novel targets for therapeutic intervention.

References

  • Title: The enzymology of the pentose phosphate pathway. Source: Current Opinion in Biotechnology URL: [Link]

  • Title: The Serine Biosynthesis Pathway Is Essential for Survival of Starving Tumor Cells. Source: Cancer Research URL: [Link]

  • Title: A Practical Guide to Metabolite Extraction for Untargeted Metabolomics. Source: Metabolites URL: [Link]

  • Title: A protocol for targeted 13C metabolic flux analysis in cultured mammalian cells. Source: Nature Protocols URL: [Link]

  • Title: NADPH, the forgotten radical. Source: Trends in Cell Biology URL: [Link]

  • Title: One-Carbon Metabolism in Cancer. Source: Nature Reviews Cancer URL: [Link]

Troubleshooting & Optimization

correcting for kinetic isotope effects in D-Glucose-2-13C-2-C-d experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting for Kinetic Isotope Effects (KIE) in D-Glucose-2-13C-2-C-d Flux Analysis

Ticket ID: MFA-KIE-002 Assigned Specialist: Senior Application Scientist, Metabolic Flux Division Status: Open Severity: High (Data Integrity Risk)

Executive Summary

You are utilizing D-Glucose-2-13C-2-C-d , a sophisticated dual-labeled tracer designed to interrogate the split between Glycolysis and the Pentose Phosphate Pathway (PPP).

The Problem: The presence of Deuterium (


H) at the Carbon-2 (C2) position introduces a Primary Kinetic Isotope Effect (KIE) . The enzyme Phosphoglucose Isomerase (PGI) requires the abstraction of the proton/deuteron at C2 to convert Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P). Breaking a C-D bond is significantly slower than breaking a C-H bond due to the lower zero-point energy of the heavier isotope.

The Consequence: If uncorrected, this "sluggishness" will be mathematically misinterpreted by your Metabolic Flux Analysis (MFA) software as a lower enzymatic activity or altered exchange flux, leading to erroneous calculations of intracellular fluxes, particularly underestimating glycolytic throughput relative to the PPP.

Module 1: Diagnostic & Troubleshooting

How do I know if KIE is corrupting my dataset?

Before applying mathematical corrections, validate that the anomalies in your data are indeed KIE-driven and not experimental error.

Symptom Checklist
ObservationProbability of KIE ArtifactExplanation
High G6P / F6P Pool Ratio HighThe "bottleneck" created by the slower reaction rate of the deuterated substrate causes upstream accumulation of G6P.
Unexpected Label Retention Very HighIn the absence of KIE, C2-D is lost to solvent during PGI reversibility. If retention is higher than predicted by unlabeled models, the enzyme is discriminating against the heavy isotope.
Discordant 13C vs. 2H Flux HighFlux calculated solely from the

C-label (C2) disagrees with flux calculated from the Deuterium loss.
Diagnostic Protocol: The "Label-Swap" Validation

Objective: Confirm KIE magnitude by comparing against a non-deuterated control.

  • Run Parallel Cultures:

    • Condition A: D-Glucose-2-13C-2-C-d (Dual Label).

    • Condition B: D-Glucose-2-13C (Single Label, Protonated).

  • Extract Metabolites: Perform quenching and extraction at metabolic steady-state (typically mid-log phase).

  • Measure M+1 Fractions: Use LC-MS/MS or NMR to measure the M+1 isotopologue abundance of Fructose-6-Phosphate (F6P).

  • Calculate Discrepancy: If

    
     (specifically through PGI), a correction factor is mandatory.
    
Module 2: The Correction Protocol

How to mathematically compensate for the Deuterium "Brake".

The correction requires introducing a discrimination factor (


) into your isotopomer balancing equations.
The Theory

The PGI reaction is reversible. The forward reaction rate (


) involving the deuterated species is scaled by the inverse of the isotope effect.


However, in MFA modeling, we typically define the KIE (


) as the ratio of rate constants:


Typical literature values for PGI-mediated C2 abstraction range from 1.5 to 2.5.
Step-by-Step Correction Workflow

Step 1: Define the Isotope Effect Parameter Do not use a static literature value if possible. Estimate


 experimentally or leave it as a free parameter in your model fitting, bounded by physical limits (1.0 < 

< 3.0).

Step 2: Modify the Mass Balance Equations You must adjust the probability of reaction for the deuterated isotopomers.

  • Standard Equation (Protonated):

    
    
    
  • Corrected Equation (Deuterated):

    
    
    

Step 3: Adjust the Exchange Flux (Reversibility) The PGI reaction is highly reversible. The KIE affects the exchange flux (


) more severely than the net flux.
  • In your MFA software (e.g., INCA, 13C-Flux2), locate the reaction definition for PGI.

  • If the software supports "Isotope Effects" natively, input the value

    
    .
    
  • If not, you must split the G6P pool into

    
     and 
    
    
    
    as separate nodes and assign different rate constants manually.

Step 4: Iterative Fitting

  • Load experimental Mass Isotopomer Distribution (MID) data.

  • Set initial

    
     (No KIE).
    
  • Run minimize_variance. Check Sum of Squared Residuals (SSR).

  • Allow

    
     to float.
    
  • Re-run minimize_variance.

  • Validation: If the SSR drops significantly (>95% confidence interval via Chi-square test) and

    
     settles between 1.4 and 2.2, the correction is valid.
    
Module 3: Visualization of the Artifact

The following diagram illustrates where the Kinetic Isotope Effect acts as a "brake" in the glycolytic pathway and how it diverts flux.

PGI_KIE_Mechanism cluster_inputs Substrate Input cluster_legend Legend Glucose D-Glucose (2-13C-2-d) G6P G6P Pool (Mixed H/D) Glucose->G6P Transport & Phosphorylation PGI_Enzyme PGI Enzyme (C2 Abstraction) G6P->PGI_Enzyme Substrate Binding PPP Pentose Phosphate Pathway G6P->PPP G6PDH (No Primary KIE) F6P F6P (Glycolysis) PGI_Enzyme->F6P C-H Bond Break (Fast) PGI_Enzyme->F6P C-D Bond Break (Slow / KIE) key1 Normal Flux key2 Retarded Flux (KIE)

Figure 1: Mechanistic impact of Deuterium at C2. The PGI reaction becomes a rate-limiting bottleneck specifically for the deuterated isotopologue, artificially inflating the G6P pool and potentially diverting flux into the PPP.

Frequently Asked Questions (FAQ)

Q1: Why use the dual label (13C + D) if the Deuterium causes problems? A: The dual label provides unique topological information. The


C acts as the backbone tracer (Carbon flux), while the Deuterium acts as a redox tracer (NADPH generation). By correcting for the KIE, you get the "best of both worlds": accurate carbon flux and verified NADPH balance.

Q2: Does the


C atom at C2 also cause a KIE? 
A:  Yes, but it is a heavy-atom isotope effect, which is typically 1.03–1.05 (3-5%). Compared to the Deuterium KIE (150-250%), the 

C effect is negligible within the noise of most biological assays and can safely be ignored in this context.

Q3: My software (e.g., Metran) doesn't have a "KIE" checkbox. What now? A: You must manually edit the stoichiometric matrix. Treat


 and 

as two distinct substrates entering the system. Assign the PGI reaction for the "d" species a lower

or

based on your calculated

.
References
  • Wiechert, W., & de Graaf, A. A. (1997). Bidirectional reaction steps in metabolic flux analysis: explicit inclusion and measurement of isotope effects. Biotechnology and Bioengineering.

    • Context: Foundational mathematics for including KIE in flux modeling.
  • Lewis, I. A., et al. (2014).

    • Context: Direct comparison of growth rates and metabolic profiles, highlighting the magnitude of D-glucose isotope effects.
  • Rose, I. A., & O'Connell, E. L. (1961). Intramolecular hydrogen transfer in the phosphoglucose isomerase reaction. Journal of Biological Chemistry.

    • Context: The definitive mechanistic paper establishing the proton transfer
  • Hiller, K., et al. (2010). Fluxomics: Mass Spectrometry-Based Isotope Labeling Analysis. Mass Spectrometry Reviews.

    • Context: Comprehensive review covering troubleshooting and correction of tracer experiments.

Technical Support Hub: Deuterated Glucose Tracing & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Proton Exchange & Scrambling Errors in Metabolic Flux Analysis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The Stability Paradox

Welcome to the Deuterium Tracing Support Center. If you are here, you are likely observing signal attenuation that does not match your predicted metabolic flux models.

In deuterated glucose studies (e.g., [6,6-


H

]glucose or [1,2-

H

]glucose), "proton exchange error" typically refers to two distinct failure modes:
  • Chemical Exchange (Artifactual): The non-enzymatic loss of deuterium to the solvent via keto-enol tautomerization or hydroxyl exchange during sample preparation.

  • Biological Exchange (Promiscuous): The loss of label due to reversible enzymatic steps (e.g., PGI activity) that are not part of the net flux you intend to measure.

This guide provides the protocols to distinguish, minimize, and correct for these errors.

Module 1: Sample Preparation & Chemical Stability

Q: Why is my deuterium signal disappearing in the supernatant before analysis?

Diagnosis: You are likely experiencing base-catalyzed keto-enol tautomerization . While Carbon-Deuterium (C-D) bonds are generally stable, the C1 and C2 positions of glucose are susceptible to scrambling in aqueous solutions if the pH rises above 7.0 or if temperatures are uncontrolled. This is the Lobry de Bruyn–Van Ekenstein transformation.

The Mechanism: Under alkaline conditions, the glucose ring opens to its aldehyde form, facilitating the removal of the


-proton (at C2). If this is a C-D bond, the deuterium is lost to the solvent water pool.

Corrective Protocol: The "Cold-Acid" Quench To freeze the metabolic state and prevent chemical exchange, you must eliminate enzymatic residual activity and maintain a pH that inhibits tautomerization.

Step-by-Step Methodology:

  • Harvest: Rapidly quench cells/tissue using liquid nitrogen (LN

    
    ) to stop enzymatic exchange immediately.
    
  • Extraction: Use a cold (-20°C) methanol:acetonitrile:water (40:40:20) solution.

    • Critical Step: Add 0.1% Formic Acid to the extraction solvent. This maintains pH

      
       3-4.
      
    • Why? Acidic pH drastically reduces the rate of enolization compared to neutral or basic pH.

  • Lyophilization: Evaporate solvents at low temperature (< 35°C). High heat accelerates exchange.

  • Reconstitution (NMR): If analyzing intact glucose, reconstitute in 100% D

    
    O immediately prior to acquisition.
    
    • Note: For -OH proton observation (rare), you must use DMSO-

      
       to prevent instant exchange with water.
      
Data: pH Dependence of Deuterium Stability
ConditionpH LevelTautomerization Rate (

)
Risk Level
Acidic Quench3.0 - 5.0Negligible (< 1% / 24h)Safe
Physiological7.4Slow (detectable over days)Moderate
Alkaline> 8.0Rapid (Significant loss < 1h)Critical Failure

Module 2: Analytical Fidelity (LC-MS & NMR)

Q: How do I prevent "Back-Exchange" during LC-MS analysis?

Diagnosis: In Liquid Chromatography-Mass Spectrometry (LC-MS), deuterium on polar groups (-OD) will exchange with mobile phase protons (-OH) instantly. However, even C-D bonds can be compromised in the electrospray ionization (ESI) source if settings are too aggressive, or if on-column chromatography creates local pH spikes.

Troubleshooting Guide:

  • Mobile Phase Selection:

    • Avoid: High pH mobile phases (e.g., Ammonium Hydroxide) which promote proton abstraction.

    • Use: Ammonium Acetate or Formic Acid (pH < 5).

  • Source Fragmentation:

    • High desolvation temperatures can induce fragmentation that mimics label loss.

    • Test: Run a standard of labeled glucose. If the M+2 peak decreases and M+0 increases with source temperature, lower the temp (optimum usually 350°C - 450°C depending on flow).

  • Derivatization (The Gold Standard):

    • To lock the structure and prevent both chemical exchange and ring-opening, derivatize glucose using Methoximation-Silylation (MOX-TMS) .

    • Benefit: This "caps" the reactive aldehyde and hydroxyl groups, rendering the molecule chemically inert regarding proton exchange.

Q: My NMR water suppression is erasing my glucose signal. What is happening?

Diagnosis: This is often due to Radiation Damping or Saturation Transfer . If your deuterated glucose signal (specifically the anomeric proton/deuteron region) lies near the water resonance, presaturation techniques (suppressing the H


O peak) can inadvertently saturate exchangeable protons on the glucose, which then transfer that saturation to the C-H protons via Overhauser effects (NOE) or chemical exchange.

Corrective Protocol:

  • Switch Pulse Sequences: Stop using simple Presaturation (zgpr).

  • Adopt Excitation Sculpting: Use WATERGATE or W5 pulse sequences. These provide excellent water suppression without saturating the exchangeable protons as aggressively.

  • Use a Cryoprobe: Higher sensitivity allows for fewer scans, reducing the time available for relaxation artifacts to accumulate.

Module 3: Biological Interpretation (The "PGI" Problem)

Q: I used [2- H]glucose, but the label is gone in Fructose-6-Phosphate. Is this an error?

Diagnosis: This is likely not a technical error but a biological reality. You are observing the activity of Phosphoglucoisomerase (PGI) .

The Science: The conversion of Glucose-6-P (G6P) to Fructose-6-P (F6P) proceeds via an enediol intermediate. During this reaction, the proton at Carbon-2 is obligatorily lost to the solvent.

  • Consequence: If you use [2-

    
    H]glucose, nearly 100% of the label is lost at the first step of glycolysis.
    
  • Solution: Do not use [2-

    
    H]glucose for downstream TCA cycle tracing. Use [6,6-
    
    
    
    H
    
    
    ]glucose or [U-
    
    
    C]glucose for flux beyond G6P.

Visualizing the Error Pathways

The following diagram illustrates where deuterium loss occurs: chemically (pH dependent) vs. biologically (Enzyme dependent).

DeuteriumLossPathways cluster_chemical Chemical / Artifactual Errors cluster_biological Biological / Enzymatic Exchange Sample Sample Prep (Aqueous) HighPH High pH (>7.5) Alkaline Conditions Sample->HighPH Improper Buffering Tautomer Keto-Enol Tautomerization HighPH->Tautomer Catalysis LossChem Scrambling at C1/C2 (Label Loss) Tautomer->LossChem H/D Exchange G6P Glucose-6-P (Intracellular) PGI Enzyme: PGI (Isomerization) G6P->PGI Glycolysis F6P Fructose-6-P PGI->F6P LossBio Obligatory Loss of C2-Deuterium PGI->LossBio Mechanism

Figure 1: Pathways of Deuterium Loss. The left branch represents preventable technical errors (pH control); the right branch represents intrinsic metabolic exchange (PGI activity).

References

  • Katz, J., & Walser, M. (1966). Estimation of pathways of glucose metabolism. Methods in Enzymology, 9, 729-766.

    • Relevance: Foundational text on the loss of tritium/deuterium at specific carbon positions during glycolysis.
  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols, 3(8), 1328–1340.

    • Relevance: Establishes the "Cold-Acid" quenching protocol to prevent metabolite degrad
  • Burgess, S. C., et al. (2003). Impaired Tricarboxylic Acid Cycle Flux in Perfused Hearts from Patients with Heart Failure. Journal of Biological Chemistry, 278, 42584-42590.

    • Relevance: Demonstrates the use of specific isotopomers and correction for exchange in complex tissues.
  • Chokkathukalam, A., et al. (2014). Stability of Metabolites in Blood Plasma and Serum: Impact of Storage Conditions. Bioanalysis, 6(15).

    • Relevance: Validates temperature and pH effects on metabolite stability.

resolving spectral overlap in D-Glucose-2-13C-2-C-d mass isotopomer distribution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Spectral Overlap in D-Glucose-2- C-2-d MID

Welcome to the Advanced Mass Spectrometry Support Hub. This guide addresses the specific challenges of analyzing D-Glucose-2-


C-2-d  (Dual-labeled Glucose). This tracer is critical for dissecting metabolic nodes where carbon flux and hydrogen exchange uncouple (e.g., Phosphoglucose Isomerase reversibility), but it presents a unique "Isobaric Interference" challenge.
Part 1: The Core Physics of the Problem

Q: Why do my


C and Deuterium (

H) signals overlap, and why can't my standard MS separate them?

A: The overlap stems from the "Mass Defect." In dual-labeled experiments, you are looking for the M+1 isotopologue. However, "M+1" is not a single mass. It is a superposition of two distinct physical states:

  • A molecule containing one

    
    C (and zero 
    
    
    
    H).
  • A molecule containing one

    
    H (and all 
    
    
    
    C).

The Math of Interference:

  • Mass shift of

    
    C (
    
    
    
    C -
    
    
    C): 1.00335 Da
  • Mass shift of Deuterium (

    
    H - 
    
    
    
    H): 1.00628 Da
  • The Delta (

    
    ): 
    
    
    
    (approx. 3 mDa).

Resolution Requirement: To physically split these peaks, your instrument requires a resolving power (


) defined by 

.
  • At

    
     200 (typical fragment): 
    
    
    
    .
  • At

    
     600 (derivatized whole molecule): 
    
    
    
    .

Troubleshooting Decision: If you are using a Triple Quadrupole (QQQ) or standard GC-MS (Unit Resolution), you cannot separate these peaks physically. You must use Mathematical Deconvolution . If you use an Orbitrap or FT-ICR, you can separate them physically if settings are optimized.

Part 2: Workflow Visualization

The following diagram illustrates the decision matrix for handling spectral overlap based on your hardware configuration.

SpectralResolution Start Start: D-Glucose-2-13C-2-d Analysis CheckInst Check Instrument Resolution Start->CheckInst UnitRes Unit Resolution (QQQ, Quad-GCMS) CheckInst->UnitRes R < 60,000 HighRes High Resolution (Orbitrap, FT-ICR > 70k) CheckInst->HighRes R > 70,000 ProcessUnit Mathematical Deconvolution (Matrix Method) UnitRes->ProcessUnit Peaks Co-elute ProcessHigh Direct Peak Integration (Narrow Mass Window) HighRes->ProcessHigh Peaks Resolved Result Accurate MID (Mass Isotopomer Distribution) ProcessUnit->Result ProcessHigh->Result

Caption: Workflow for selecting the correct resolution strategy based on instrument capabilities (Unit vs. High Res).

Part 3: High-Resolution MS Troubleshooting (Orbitrap/FT-ICR)

Q: I have an Orbitrap, but the peaks are still merging. What settings should I adjust?

A: Merely having an HRMS is insufficient; the scan rate and transient length must be optimized.

Troubleshooting Steps:

  • Increase Transient Length: Resolution is proportional to the duration of the transient detection. Set your resolution setting to at least 120,000 (at m/z 200) or 240,000 (at m/z 400).

  • Narrow the Scan Range: If using SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring), narrow the window to maximize the ion transmission for the specific cluster, improving statistics.

  • Check the "Lock Mass": A drift of 2-3 ppm is fatal when the peak separation is only ~15 ppm. Ensure internal calibration (lock mass) is active.

Visualizing the Target: You are looking for a "Split Peak" at M+1.

  • Peak A (Left):

    
    C isotope (Lighter).
    
  • Peak B (Right):

    
    H isotope (Heavier).
    
Part 4: Unit Resolution Troubleshooting (GC-MS/QQQ)

Q: I cannot buy a new instrument. How do I resolve this mathematically?

A: You must use a Correction Matrix that treats


C and 

H as separate dimensions of the isotopomer space.

The Logic: Standard correction algorithms (like those for natural abundance) assume a single isotope vector. For dual tracers, you must construct a system of linear equations where the observed intensity (


) is a sum of contributions.

Protocol: The "Pure Shift" Validation Before running your samples, you must validate your deconvolution algorithm:

  • Run Standard A: [U-

    
    C]Glucose (Only Carbon shift).
    
  • Run Standard B: [2-

    
    H]Glucose (Only Deuterium shift).
    
  • Calculate

    
    :  The response factor/ionization efficiency difference between deuterated and non-deuterated forms (Deuterium effect on chromatography can cause slight retention time shifts, leading to integration errors).
    

Data Table: Theoretical Mass Shifts for Deconvolution

IsotopologueCompositionMass Shift (Da)Resolution Required (m/z 200)
M+0

C,

H
0.00000N/A
M+1 (Carbon)

C

,

H
+1.00335~68,000 (vs Deuterium)
M+1 (Hydrogen)

C,

H

+1.00628~68,000 (vs Carbon)
M+2 (Dual)

C

,

H

+2.00963Easy to resolve from M+0
Part 5: Sample Preparation & Derivatization (GC-MS Specific)

Q: I see significant "M-1" peaks or unexpected fragmentation. Is my derivatization destroying the label?

A: Yes, this is a common failure point with Glucose-2-


C-2-d. The C2 position is chemically active.

Critical Issue: The C1-C2 Cleavage Common GC-MS derivatives (like TBDMS or TMS) produce fragments that may cleave the C1-C2 bond.

  • If you measure a fragment representing C3-C6, you lose the label entirely.

  • If you measure a fragment representing C1-C2, you retain it.

Recommended Protocol: Methoxime-TMS (MOX-TMS) Derivatization This method preserves the glucose skeleton and prevents ring-opening artifacts that scramble the C2 hydrogen.

Step-by-Step Protocol:

  • Dry Sample: Evaporate 10-50

    
    L of sample to complete dryness under 
    
    
    
    .
  • Methoximation: Add 50

    
    L Methoxyamine Hydrochloride (2% in Pyridine). Incubate at 37°C for 90 mins.
    
    • Why: Locks the linear glucose into a stable oxime, preventing scrambling of the H at C2.

  • Silylation: Add 50

    
    L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 mins.
    
  • Analysis: Inject 1

    
    L into GC-MS.
    

Pathway Diagram: Label Fate

LabelFate Glucose Glucose-2-13C-2-d G6P Glucose-6P (Retains 2-d) Glucose->G6P Hexokinase PGI PGI Enzyme (Glycolysis) F6P Fructose-6P (Loss of 2-d) PGI->F6P ~50% Exchange with H2O PGI->G6P Reversible Measurement Mass Spec Detection F6P->Measurement Mass = M+1 (13C only) G6P->PGI G6P->Measurement Mass = M+2 (13C + d)

Caption: Fate of the Deuterium label at the Phosphoglucose Isomerase (PGI) step. Loss of Deuterium indicates reversibility.

References & Authoritative Sources
  • NIST Mass Spectrometry Data Center. Standard Reference Data for Electron Ionization.

    • Source:

  • Metallo, C. M., et al. (2009). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. (Discusses resolution of isotopomers).

    • Source:

  • Antoniewicz, M. R. Methods and advances in metabolic flux analysis: a beginner’s guide. (Foundational text on MID correction).

    • Source:

  • Chokkathukalam, A., et al. (2014). Stable Isotope Labeling Studies in Systems Biology. (Details on dual labeling challenges).

    • Source:

Technical Support Center: Mitigating C2 Label Instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Label Loss at Carbon-2 (C2) During Sample Extraction

Introduction

Welcome to the Advanced Technical Support Center. This guide addresses a critical failure mode in DMPK (Drug Metabolism and Pharmacokinetics) and mechanistic studies: The metabolic or chemical instability of isotopic labels (Tritium/Deuterium) at the C2 position of 1,3-azoles (Imidazoles, Thiazoles, Oxazoles).

If you are observing a drop in Specific Activity (SA) or a loss of Mass Spec signal (M+1


 M) during extraction, do not assume compound degradation immediately. You are likely experiencing solvent-mediated proton exchange . The C2 proton in these heterocycles is significantly more acidic (

~18-20) than typical aromatic protons due to the inductive effect of the adjacent nitrogen and the polarizability of the second heteroatom.

Module 1: Diagnostic & Triage

Q: My recovery is high, but my radioactive count (or deuterium enrichment) is low. Is my compound degrading?

A: Not necessarily. If your chromatographic peak area (UV/TIC) remains constant but the radioactive signal (


H) or isotopic enrichment (

H) decreases, you are likely losing the label to the solvent.

The Diagnostic Protocol (The "Wash Test"): Before altering your extraction method, confirm the lability of the label.

  • Prepare: Dissolve a neat standard of your labeled compound in two vials:

    • Vial A (Control): Anhydrous DMSO or Acetonitrile.

    • Vial B (Test): 50:50 Methanol/Water (pH adjusted to 8.0 with Ammonium Bicarbonate).

  • Incubate: Hold both at 37°C for 4 hours.

  • Analyze: Evaporate to dryness (if non-volatile) or dilute and inject immediately onto LC-MS/LSC.

  • Interpret:

    • If Vial A = Vial B: The label is stable; investigate matrix suppression.

    • If Vial A > Vial B: You have C2 Label Exchange .

Module 2: The Mechanism of Failure

Q: Why is the C2 position losing the label?

A: The C2 position of 1,3-azoles is flanked by two heteroatoms. The proton is susceptible to base-catalyzed exchange, forming a transient ylide or carbanion species. In protic solvents (Water, Methanol, Ethanol), the solvent provides a pool of exchangeable protons (


H).

If your label is Tritium (


H), it leaves the drug and enters the solvent as tritiated water (

HHO). During evaporation/lyophilization, the radioactivity is removed, leading to apparent "loss."
Visualizing the Exchange Mechanism

The following diagram illustrates the base-catalyzed mechanism that drives this loss.

C2_Exchange_Mechanism Figure 1: Mechanism of Base-Catalyzed C2-Tritium Exchange in Protic Media Substrate Labeled Drug (C2-Tritium) Intermediate C2 Carbanion/Ylide (Transient) Substrate->Intermediate Deprotonation (Rate Limiting) Base Base/Solvent (B:) Base->Intermediate Product Unlabeled Drug (C2-Hydrogen) Intermediate->Product Reprotonation via Solvent Waste Tritiated Solvent (Removed in Evap) Intermediate->Waste Label Transfer Solvent Protic Solvent (H-OH / Me-OH) Solvent->Product

Caption: The C2 proton is removed by base, forming a carbanion that reprotonates from the abundant solvent pool, washing out the isotope.

Module 3: Remediation Protocols

Q: How do I extract the sample without losing the label?

A: You must arrest the exchange kinetics. This is achieved by controlling three variables: pH , Protic Content , and Temperature .

Protocol 1: The "Acid-Lock" Extraction (Recommended)

Use this for Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Logic: Lowering the pH protonates the basic nitrogen (N3), destabilizing the transition state required for C2 deprotonation.

StepActionTechnical Rationale
1. Buffer Prep Prepare 50 mM Ammonium Acetate, adjusted to pH 4.5 - 5.0 with Acetic Acid.Acidic pH suppresses ylide formation. Avoid strong mineral acids if the drug is acid-labile.
2. Sample Dilution Dilute Plasma/Microsomes 1:1 with the Acidic Buffer immediately upon thawing.Neutralizes plasma esterases and buffers the sample away from physiological pH (7.4), where exchange is faster.
3. Extraction Perform LLE using Ethyl Acetate or MTBE . Avoid alcohols.Aprotic organic solvents prevent exchange during the organic phase handling.
4. Evaporation Evaporate under Nitrogen at <30°C . Do not use heat.Exchange rates are temperature-dependent. Keep it cool.
5. Reconstitution Reconstitute in Acetonitrile:Water (90:10) or pure DMSO.Minimize water content in the final vial waiting for injection.
Q: Can I use Protein Precipitation (PPT) with Methanol?

A: Risk High. Methanol is a protic solvent. If you must use PPT, follow this modified workflow:

  • Acidify the Methanol: Add 0.1% Formic Acid to your Methanol or Acetonitrile crash solvent.

  • Cold Crash: Perform the precipitation on ice.

  • Immediate Separation: Centrifuge immediately at 4°C.

  • No Storage: Do not store the supernatant. Analyze immediately.

Module 4: Workflow Decision Tree

Use this logic flow to determine the safest extraction methodology for your specific labeled compound.

Extraction_Decision_Tree Figure 2: Decision Matrix for C2-Label Extraction Start Start: C2 Labeled Compound Check_pH Is Compound Acid Stable? Start->Check_pH Acid_Route Use Acid-Lock Protocol (pH 4.5 - 5.0) Check_pH->Acid_Route Yes Neutral_Route Neutral pH / Aprotic Only Check_pH->Neutral_Route No (Acid Labile) Solvent_Check Required Sensitivity? Acid_Route->Solvent_Check High_Sens SPE (Mixed Mode Cation) Wash with ACN Solvent_Check->High_Sens High (pg/mL) Low_Sens LLE (Ethyl Acetate) Solvent_Check->Low_Sens Moderate (ng/mL) LLE_Aprotic LLE with DCM or EtAc (NO Alcohols) Neutral_Route->LLE_Aprotic Freeze_Dry WARNING: Do NOT Lyophilize (Sublimation Risk) LLE_Aprotic->Freeze_Dry Final Step High_Sens->Freeze_Dry Low_Sens->Freeze_Dry

Caption: Decision tree prioritizing pH control and solvent selection to minimize label loss.

Module 5: Storage & Stability FAQs

Q: Can I store my stock solutions in Methanol? A: No. For C2-labeled azoles, Methanol is a vehicle for exchange over time.

  • Correct Storage: Anhydrous DMSO or Acetonitrile .

  • Temperature: -20°C or -80°C.

  • Container: Glass (plastic can adsorb hydrophobic tracers).

Q: I used Deuterium (


H) instead of Tritium. Is this still a problem? 
A: Yes.  While you don't have the radioactivity safety hazard, you have a Bioanalytical Integrity  issue. Exchange converts your M+1 (or M+n) internal standard back to M+0.
  • Consequence: Your Internal Standard (IS) signal decreases, and if the exchange is partial, your IS starts contributing to the analyte channel (Cross-talk), invalidating the quantitation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on 1,3-Azoles: Imidazoles, Thiazoles, and Oxazoles regarding C2-H acidity).

    • Context: Establishes the fundamental pKa values (~18-20) of the C2 proton.
  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Imidazole.

    • Context: Provides chemical and physical property data supporting the tautomerism and acidity of the imidazole ring.
  • Vogelsang, J., et al. (2010). Hydrogen-Deuterium Exchange in Imidazole and Histidine.

    • Context: While specific journal links degrade, the principles of H/D exchange in Histidine (containing the imidazole ring) are foundational in protein chemistry and small molecule ADME.
  • International Isotope Society (IIS).

    • Context: General best practices for minimizing volatile tritium form

improving mass balance calculations for doubly labeled glucose flux

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Doubly Labeled Glucose Flux

The doubly labeled water (DLW) method is a powerful technique for measuring energy expenditure and substrate metabolism. When applied to glucose flux, it typically involves the administration of water labeled with two stable isotopes, deuterium (²H) and oxygen-18 (¹⁸O). These isotopes are incorporated into the body's water pool and subsequently into glucose through metabolic pathways. By measuring the rate of disappearance of these isotopes from the body and their incorporation into glucose, researchers can calculate the rate of glucose production and disposal.

The core principle relies on the differential elimination of the two isotopes. Deuterium is eliminated from the body primarily as water, while ¹⁸O is eliminated as both water and carbon dioxide. The difference in the elimination rates of ¹⁸O and ²H is proportional to the rate of carbon dioxide production, which is a key parameter in metabolic studies. When combined with measurements of isotopic enrichment in glucose, this allows for the calculation of glucose turnover rates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can arise during doubly labeled glucose flux experiments, providing explanations and actionable solutions.

Q1: My calculated glucose production rates are physiologically implausible (e.g., too high or negative). What are the likely causes?

A1: This is a common and often multifaceted problem. Here are the primary areas to investigate:

  • Inaccurate Background Enrichment: The natural abundance of the isotopes must be precisely measured in each subject before the tracer is administered. An incorrect baseline will lead to significant errors in the calculated flux.

  • Non-Steady-State Conditions: The mathematical models used to calculate glucose flux assume the system is in a metabolic steady state. If the subject is not in a steady state (e.g., due to stress, recent food intake, or physical activity), the calculations will be inaccurate.

  • Incomplete Tracer Equilibration: It takes time for the labeled isotopes to fully equilibrate with the body's water and glucose pools. If samples are taken before equilibration is complete, the calculated flux rates will be skewed.

  • Analytical Errors in Mass Spectrometry: Issues with the mass spectrometer, such as instrument drift, incorrect calibration, or sample contamination, can lead to erroneous enrichment values.

Troubleshooting Steps:

  • Verify Baseline Samples: Re-analyze the pre-infusion samples to confirm the background enrichment values.

  • Review Experimental Protocol: Ensure that subjects were in a fasted, rested state for an adequate period before and during the study.

  • Check Equilibration Time: Consult literature for appropriate equilibration times for the specific tracer and subject population. For doubly labeled water, this can be several hours.

  • Instrument Calibration and Quality Control: Run calibration standards and quality control samples with each batch of analyses to ensure the accuracy and precision of the mass spectrometer.

Q2: I am observing a large variability in glucose enrichment between samples from the same time point. What could be the cause?

A2: High variability can obscure true metabolic changes. The source of this variability can be biological or technical.

  • Sample Handling and Storage: Inconsistent sample handling, such as delayed plasma separation, improper storage temperatures, or repeated freeze-thaw cycles, can lead to sample degradation and variable results.

  • Inconsistent Sample Preparation: Errors during the derivatization of glucose for mass spectrometry analysis are a common source of variability. Incomplete or variable derivatization will result in inconsistent measurements.

  • Injection Volume Precision: Inconsistent injection volumes into the mass spectrometer will lead to variable signal intensity and, consequently, variable enrichment measurements.

Troubleshooting Steps:

  • Standardize Sample Handling: Implement a strict, standardized protocol for blood collection, processing, and storage.

  • Optimize Derivatization: Ensure the derivatization protocol is robust and followed precisely for all samples. This includes reaction time, temperature, and reagent concentrations.

  • Use an Internal Standard: The use of an internal standard can help to correct for variations in sample preparation and injection volume.

Q3: How do I correct for the contribution of singly labeled glucose species in my mass spectrometry data?

A3: When using doubly labeled glucose, it is crucial to account for the presence of molecules that have incorporated only one of the labels. This is typically addressed through mathematical modeling and deconvolution of the mass spectral data.

  • Mass Isotopomer Distribution Analysis (MIDA): This is a common approach used to distinguish between different isotopomers (molecules with the same mass but different isotopic compositions). MIDA algorithms can be used to calculate the relative abundance of each isotopomer and correct for the contribution of singly labeled species.

  • Correction for Natural Abundance: The natural abundance of heavy isotopes (e.g., ¹³C) in the glucose molecule must be accounted for to accurately determine the enrichment from the administered tracer.

Troubleshooting Steps:

  • Utilize Appropriate Software: Use specialized software packages designed for mass isotopomer analysis.

  • Consult with a Specialist: If you are unfamiliar with these calculations, it is advisable to consult with a bioanalytical chemist or a researcher with expertise in stable isotope tracer studies.

Standard Operating Procedures (SOPs)

A meticulously followed SOP is the cornerstone of reproducible and reliable glucose flux data.

SOP 1: Subject Preparation and Tracer Administration
  • Fasting: Subjects should be fasted for at least 8-12 hours prior to the study to achieve a metabolic steady state.

  • Resting: Subjects should be in a rested, supine position for at least 30 minutes before the tracer administration and throughout the study.

  • Baseline Samples: Collect baseline blood and urine samples immediately before tracer administration to determine natural isotopic enrichment.

  • Tracer Administration: The doubly labeled water is typically administered orally. The exact dose should be calculated based on the subject's total body water, which can be estimated from their weight.

SOP 2: Blood Sampling and Processing
  • Catheter Placement: An intravenous catheter should be placed for repeated blood sampling to minimize stress to the subject.

  • Sampling Schedule: The frequency and timing of blood samples will depend on the specific research question. A typical schedule might involve samples at 0, 30, 60, 90, 120, 150, and 180 minutes post-tracer administration.

  • Sample Collection: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride) to prevent ex vivo glucose metabolism.

  • Plasma Separation: Centrifuge the blood samples promptly at a low temperature (e.g., 4°C) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

SOP 3: Sample Preparation for Mass Spectrometry (Glucose Derivatization)
  • Deproteinization: Proteins in the plasma must be removed as they can interfere with the analysis. This is typically done by precipitation with an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

  • Glucose Isolation: Glucose can be isolated from other plasma components using solid-phase extraction (SPE) or other chromatographic techniques.

  • Derivatization: Glucose is a non-volatile molecule and must be derivatized to make it suitable for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is to convert glucose to its penta-acetate derivative.

  • Reconstitution: The derivatized sample is then reconstituted in a suitable solvent for injection into the GC-MS.

SOP 4: Mass Spectrometry Analysis and Data Processing
  • Instrument Calibration: The mass spectrometer must be calibrated using standards of known isotopic enrichment to ensure accurate measurements.

  • Data Acquisition: Samples are analyzed by GC-MS to determine the isotopic enrichment of glucose. The specific ions monitored will depend on the tracer used and the derivatization method.

  • Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the labeled to unlabeled glucose, after correcting for the natural abundance of the isotopes.

  • Flux Calculation: Glucose production and disposal rates are calculated using appropriate mathematical models, such as the Steele equation or compartmental modeling.

Visualizing the Workflow

Glucose_Flux_Workflow cluster_Prep Experimental Preparation cluster_Sampling Sample Collection & Processing cluster_Analysis Analytical Phase cluster_Data Data Interpretation A Subject Fasting & Rest B Baseline Sample Collection A->B C Tracer Administration B->C D Timed Blood Sampling C->D Metabolic Process E Plasma Separation D->E F Sample Storage (-80°C) E->F G Glucose Derivatization F->G Analysis Prep H GC-MS Analysis G->H I Isotopic Enrichment Calculation H->I J Mass Balance & Flux Calculation I->J K Statistical Analysis & Reporting J->K

Caption: Experimental workflow for doubly labeled glucose flux analysis.

Troubleshooting Logic

Troubleshooting_Tree cluster_Checks cluster_Solutions Start Implausible Glucose Flux Data Q1 Check for Non-Steady State? Start->Q1 Q2 Review Baseline Enrichment? Q1->Q2 No S1 Refine Subject Prep Protocol Q1->S1 Yes Q3 Verify Analytical Accuracy? Q2->Q3 No S2 Re-analyze Baseline Samples Q2->S2 Yes S3 Calibrate MS & Run QCs Q3->S3 Instrument Drift? S4 Optimize Derivatization Q3->S4 Inconsistent Peaks?

determining isotopic purity of D-Glucose-2-13C-2-C-d before use

Technical Support Center: Isotopic Purity Analysis of D-Glucose-2- C-2-

Current Status: Operational Topic: Quality Control & Purity Verification of Doubly Labeled Glucose Audience: Analytical Chemists, Metabolic Engineers, MRI Physicists

Core Directive: The "Trust but Verify" Protocol

In metabolic tracing and hyperpolarization, the integrity of your label is the limiting factor of your data quality. A Certificate of Analysis (CoA) is a snapshot of the batch at the time of synthesis; it does not account for degradation during shipping, storage, or potential "label scrambling" (migration of the isotope) or "washout" (loss of deuterium) prior to use.

The Golden Rule: Never commit a $5,000 isotopomer to a critical experiment without verifying two parameters:

  • Positional Integrity: Is the

    
    C and Deuterium (
    
    
    ) still at Carbon-2?
  • Isotopic Enrichment: What is the actual percentage of molecules containing both labels?

Diagnostic Workflow

Before opening the vial, review this logical flow to determine the necessary analytical steps.

PurityWorkflowcluster_legendCritical PathStartReagent Receipt(D-Glucose-2-13C-2-d)VisualVisual Inspection(Hygroscopicity Check)Start->VisualMSMass Spectrometry(Total Mass Shift)Visual->MSPassNMR13C NMR Spectroscopy(Positional Verification)MS->NMRM+2 ConfirmedDecisionPurity DecisionNMR->DecisionAnalyze SplittingUseRelease forExperimentDecision->UseTriplet ObservedRejectContact Supplier(Scrambling/Loss)Decision->RejectSinglet/Multiplet Error

Figure 1: Decision matrix for validating doubly labeled glucose. Note that MS confirms the presence of isotopes, while NMR confirms their specific location and bonding.[1]

Troubleshooting Guide & FAQs

Phase 1: Mass Spectrometry (MS) Analysis

Q: I ran a standard LC-MS, but the enrichment calculation seems off. Why? A: Direct LC-MS of underivatized glucose is often plagued by poor ionization and adduct formation (


  • The Fix: Use High-Resolution MS (HRMS) in negative ion mode or, preferably, GC-MS after derivatization.

  • Protocol: Convert glucose to its aldonitrile pentaacetate or methyloxime-trimethylsilyl (MO-TMS) derivative. These derivatives stabilize the molecule and provide distinct fragmentation patterns that allow you to verify if the mass shift is specifically on the C1-C2 fragment.

Q: What mass shift should I expect? A:

  • Natural Glucose (M+0): ~180.16 Da

  • Target Molecule (M+2): The presence of one

    
    C (+1.003 Da) and one Deuterium (+1.006 Da) results in a shift of +2.009 Da .
    
  • Red Flag: A high abundance of M+1 indicates either loss of Deuterium (D-exchange) or incomplete

    
    C enrichment.
    
Phase 2: NMR Spectroscopy (The Gold Standard)

Q: Why is


C NMR mandatory if MS confirms the mass?A:




scalar coupling

Q: What specific signal pattern confirms the "2-C-d" bond? A: In a standard proton-decoupled



not
  • The Physics: Deuterium has a spin of

    
    . This splits the attached 
    
    
    C signal into a 1:1:1 triplet .
  • Coupling Constant (

    
    ):  The coupling constant will be approximately 20–25 Hz . (Note: 
    
    
    Hz; since
    
    
    ,
    
    
    Hz).
  • Isotope Shift: The C2 resonance will be shifted upfield (lower ppm) by ~0.3–0.5 ppm compared to natural glucose due to the Deuterium isotope effect.

Q: I see two sets of triplets. Is my sample contaminated? A: Likely not. Glucose exists in solution as an equilibrium of


  • 
    -anomer (approx. 64%):  ~74-76 ppm region.
    
  • 
    -anomer (approx. 36%):  ~71-73 ppm region.
    
  • Action: Integrate both triplets. Their sum represents the total C2 enrichment.

Q: The C2 signal is a singlet. What happened? A: This is a critical failure mode.

  • Diagnosis: If you see a singlet at the C2 position (with

    
    C enrichment), the Deuterium has been lost (washed out) and replaced by a proton (likely from solvent exchange or improper synthesis).
    
  • Result: The reagent is now [2-

    
    C]glucose, not the doubly labeled species. Do not use. 
    

Detailed Experimental Protocols

Protocol A: NMR Purity Verification

Purpose: To confirm the C-D bond existence and quantify enrichment.

ParameterSetting / ValueNotes
Solvent D

O (99.9%)
Avoid H

O to minimize solvent suppression artifacts.
Concentration 10–20 mg in 600 µLHigh concentration needed for quantitative

C.
Probe

C-optimized or Cryoprobe
Sensitivity is key for splitting detection.
Pulse Sequence zgpg30 (or equivalent)Power-gated decoupling (Waltz-16) to remove

H coupling.
Relaxation Delay (D1) > 5 secondsEssential for accurate integration (qNMR).
Scans (NS) 256–1024Depending on field strength (minimum 400 MHz recommended).

Data Interpretation:

  • Locate the C2 region (70–77 ppm).

  • Look for the 1:1:1 triplet pattern.

  • Calculate Enrichment: Compare the integral of the C2 triplet(s) against an internal standard (e.g., DSS or Maleic Acid) added at a known concentration.

Protocol B: GC-MS Isotopic Distribution

Purpose: To detect M+1 impurities (incomplete labeling).

  • Derivatization: React 100 µg of sample with 50 µL methoxyamine hydrochloride in pyridine (2h at 37°C), followed by 50 µL MSTFA (30 min at 37°C).

  • Injection: 1 µL splitless injection.

  • Analysis: Monitor the peak at m/z 319 (M+0 for methyloxime-TMS derivative) vs. m/z 321 (M+2).

  • Acceptance Criteria: M+2 abundance > 98% relative to total glucose species.

Scientific Logic & Mechanism (The "Why")

The Deuterium Isotope Effect

The substitution of Hydrogen with Deuterium changes the vibrational frequency of the C-H bond. In NMR, this manifests as an intrinsic isotope shift .

  • Mechanism: The C-D bond is slightly shorter on average than the C-H bond due to the lower zero-point energy of the heavier isotope. This increases the electron density around the Carbon nucleus, increasing shielding and shifting the signal upfield (to the right).

  • Diagnostic Value: If your C2 peak aligns perfectly with a natural glucose standard (after accounting for the triplet center), your Deuterium is likely absent.

Visualizing the NMR Logic

NMRLogicFigure 2: NMR Signal Interpretation Logic for C2-Labeled GlucoseSignalObserved 13C Signal at C2 PositionDecouplingProton (1H) Decoupling Applied?Signal->DecouplingResult1Doublet (d)J ~ 145 Hz(13C-1H coupling active)Decoupling->Result1NoCheckDIs Deuterium Present?Decoupling->CheckDYes (Standard)Result2Singlet (s)(13C-1H decoupled)CheckD->Result2No (Natural/Failed Label)Result3Triplet (t)1:1:1 PatternJ ~ 22 Hz(13C-2H coupling active)CheckD->Result3Yes (Success)

References

  • Antoniewicz, M. R., et al. (2011).[2] "Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry." Analytical Chemistry.

  • Gilbert, A., et al. (2009).[3] "Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance." Analytical Chemistry.

  • Sigma-Aldrich (Merck). "Stable Isotope Labeled D-Glucose for Metabolic Research." Technical Bulletin.

  • Reich, H. J. "NMR Spectroscopy – 13C NMR Coupling Constants." University of Wisconsin-Madison.

overcoming background interference in 13C-deuterium glucose analysis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Background Research

I'm currently engaged in comprehensive Google searches, aiming to pinpoint common background interference sources in ¹³C-deuterium glucose analysis. My focus is on mass spectrometry and NMR-based techniques. I'm prioritizing authoritative sources to build a solid foundation of knowledge before diving deeper.

Developing Search Strategies

I've refined my approach, expanding search terms to include specific interferents and artifacts in mass spec and NMR. I'm also actively seeking troubleshooting protocols and mitigation strategies. This involves detailed searches for sample prep techniques, chromatographic optimization, and data processing solutions. I'm planning to extract relevant quantitative data and envisioning workflows for visualization.

Expanding Search Queries

I'm now expanding my search terms, focusing on identifying key quantitative data like mass-to-charge ratios and instrument detection limits. I'm also conceptualizing workflows and decision trees for visualization using Graphviz. I'm focusing on step-by-step protocols for critical procedures and gathering information in a question-and-answer format to explain troubleshooting steps thoroughly.

reducing cost per experiment with D-Glucose-2-13C-2-C-d optimization

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is comprehensive Google searches. I'm aiming to uncover information about D-Glucose-2 -13C-2-C-d, its role in metabolic research, the standard experimental procedures associated with it, and effective strategies for investigation.

Planning Content Structure

I've expanded my search to reduce costs associated with using D-Glucose-2 -13C-2-C-d, looking at applications and protocols. I'm moving toward analyzing search results for technical challenges and questions researchers may have regarding experimental design, preparation, and analysis. My next step will be structuring the support center with a question-and-answer format for logical flow.

Refining Information Gathering

I'm now diving deeper into Google search results. I'm focused on the practical aspects of D-Glucose-2-13C-2-C-d use, particularly cost optimization. I'm pinpointing common challenges researchers face with experimental design, sample prep, and analysis. This should give a good framework for a Q&A-based resource.

Validation & Comparative

Comparative Guide: D-Glucose-2-13C-2-C-d vs. [1,2-13C]Glucose for Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between D-Glucose-2-13C-2-C-d (dual-labeled) and [1,2-13C]glucose (doubly 13C-labeled) for metabolic flux analysis (MFA).

Executive Summary

In the design of Metabolic Flux Analysis (MFA) experiments, the choice between [1,2-13C]glucose and D-Glucose-2-13C-2-C-d (often denoted as [2-13C, 2-2H]glucose) dictates the biological resolution of your data.

  • [1,2-13C]Glucose is the industry standard for quantifying the split between Glycolysis and the Pentose Phosphate Pathway (PPP). It relies on carbon skeleton rearrangement and decarboxylation to generate distinct mass isotopomers (M+1 vs. M+2).

  • D-Glucose-2-13C-2-C-d is a mechanistic probe . It is primarily used to interrogate the reversibility of the phosphoglucose isomerase (PGI) reaction and to distinguish oxidative PPP flux from glycolytic flux based on hydrogen retention rather than just carbon loss. It provides a "kinetic check" on the assumptions made in standard 13C-MFA models.

Verdict: Use [1,2-13C]glucose for determining net fluxes.[1][2][3] Use D-Glucose-2-13C-2-C-d when you need to constrain exchange fluxes (PGI reversibility) or validate hydrogen fate in dual-labeling studies.

Tracer Profiles & Mechanism of Action

A. [1,2-13C]Glucose: The Carbon Flux Standard

This tracer is the most robust tool for resolving the "G6P Node"—the critical branch point between Glycolysis and the PPP.

  • Mechanism:

    • Glycolysis: The C1-C2 bond remains intact. Glucose (C6)

      
       2 Pyruvate (C3). The [1,2-13C] pair becomes [2,3-13C]pyruvate (or [1,2], depending on numbering convention, but the pair persists).
      
      • Result:M+2 Lactate/Pyruvate .

    • Oxidative PPP: Carbon 1 is decarboxylated by 6-phosphogluconate dehydrogenase (6PGDH) and lost as CO2. The remaining carbon skeleton (including C2) cycles back to fructose-6-phosphate.[4]

      • Result:M+1 Lactate/Pyruvate (only C2 remains labeled).

  • Data Output: The ratio of M+1 (PPP) to M+2 (Glycolysis) isotopomers in lactate or alanine provides a direct readout of the relative pathway activity.

B. D-Glucose-2-13C-2-C-d: The Kinetic & Hydrogen Probe

This dual-labeled tracer (


C and Deuterium at position 2) exploits the enzymatic mechanism of Phosphoglucose Isomerase (PGI)  to differentiate pathways.
  • Mechanism:

    • Glycolysis (PGI Step): The conversion of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P) proceeds via a cis-enediol intermediate.[4] During this reaction, the proton (or deuteron) at C2 is removed and typically exchanges with solvent water.

      • Result:Loss of Deuterium. Downstream metabolites (F6P, GAP, Pyruvate) retain the

        
        C label but lose the Deuterium label. (Mass shift: M+1 from 13C only).
        
    • Pentose Phosphate Pathway (PPP): The oxidative reactions (G6PDH and 6PGDH) remove hydrides from C1 and C3, respectively. The Deuterium at C2 is mechanistically retained .

      • Result:Retention of Deuterium. Ribose-5-phosphate will contain both the

        
        C and the Deuterium. (Mass shift: M+2 from 13C + D).
        
  • Data Output: The presence of Deuterium in downstream pentoses or recycled hexoses indicates PPP activity. The rate of Deuterium loss to water (measured in the media) quantifies PGI reversibility.

Comparative Analysis: Performance Metrics

The following table contrasts the utility of both tracers in a standard mammalian cell culture workflow.

Feature[1,2-13C]GlucoseD-Glucose-2-13C-2-C-d
Primary Application Net Flux Quantification (Glycolysis vs. PPP)Exchange Flux & Enzyme Kinetics (PGI Reversibility)
Glycolysis Signal M+2 (Retains both carbons)M+1 (Retains 13C, loses D to water)
PPP Signal M+1 (Loses C1 as CO2)M+2 (Retains 13C and D on pentose)
NADPH Tracing No (Carbon only)Indirect (via D retention in pentoses)
Model Complexity Moderate (Standard isotopomer models)High (Requires modeling H-exchange/loss)
Cost Low/Moderate (Widely available)High (Specialized synthesis)
Sensitivity High (13C background is low, ~1.1%)Moderate (D background is low, but D-loss is rapid)

Visualizing the Metabolic Fate[3][5]

The diagrams below illustrate the divergence in labeling patterns at the Glucose-6-Phosphate (G6P) node.

Diagram 1: Metabolic Fate of Tracers

TracerFate cluster_legend Tracer Outcome Legend Glucose Glucose Input G6P Glucose-6-P (G6P) Glucose->G6P F6P Fructose-6-P (Glycolysis) G6P->F6P PGI Enzyme [1,2-13C]: Retains C1, C2 [2-13C-2-d]: LOSES Deuterium Ru5P Ribulose-5-P (PPP) G6P->Ru5P G6PDH/6PGDH [1,2-13C]: Loses C1 (CO2) [2-13C-2-d]: RETAINS Deuterium Lactate_Gly Lactate (from Glycolysis) F6P->Lactate_Gly Downstream [1,2-13C] -> M+2 [2-13C-2-d] -> M+1 (13C only) Lactate_PPP Lactate (via PPP Recycle) Ru5P->Lactate_PPP Recycling [1,2-13C] -> M+1 [2-13C-2-d] -> M+2 (13C+D) key1 [1,2-13C] separates via Carbon Count (M+1 vs M+2) key2 [2-13C-2-d] separates via Deuterium Loss (PGI)

Caption: Differential fate of Carbon-13 and Deuterium labels at the G6P branch point. Note the critical loss of Deuterium in the glycolytic arm due to PGI exchange.

Experimental Protocol: Dual-Tracer Validation

This protocol describes a self-validating workflow using [1,2-13C]glucose as the primary flux tracer, with optional parallel validation using D-Glucose-2-13C-2-C-d .

Step 1: Experimental Design
  • Condition A (Flux Baseline): Media containing 10-25 mM [1,2-13C]glucose .

  • Condition B (Kinetic Validation - Optional): Media containing 10-25 mM D-Glucose-2-13C-2-C-d .

  • Controls: Unlabeled glucose (Natural Abundance correction) and Cell-free media (to check non-enzymatic degradation).

Step 2: Cell Culture & Incubation
  • Seed cells (e.g., 1x10^6 cells/well) and allow attachment overnight.

  • Wash 2x with PBS to remove residual unlabeled glucose.

  • Add tracer-supplemented media.

  • Isotopic Steady State: Incubate for >3 doubling times (typically 24-48h) for metabolic steady state.

    • Note: For D-Glucose-2-13C-2-C-d, shorter timepoints (1-4h) can be used to measure the rate of appearance of HDO (deuterated water) in the media if PGI kinetics are the focus.

Step 3: Metabolite Extraction
  • Quench metabolism immediately using cold (-80°C) 80% Methanol .

  • Scrape cells and transfer to tubes.

  • Vortex vigorously and centrifuge (14,000 x g, 10 min, 4°C) to pellet debris.

  • Dry supernatant under nitrogen flow or vacuum concentrator.

  • Derivatize (e.g., MOX-TBDMS or Methoxime-TMS) for GC-MS analysis.

Step 4: Mass Spectrometry & Analysis
  • Target Metabolites: Pyruvate, Lactate, Alanine, Serine, Glycine, Ribose-5-Phosphate.

  • Measurement:

    • [1,2-13C] Group: Measure M+0, M+1, M+2 isotopomers of Lactate.

      • Calculation: Flux Split = (M+1) / (M+1 + M+2). (Simplified approximation; use INCA or 13C-Flux software for rigorous modeling).

    • [2-13C-2-d] Group: Measure M+1 (13C) and M+2 (13C+D) of Ribose-5-P and Lactate.

      • Interpretation: High M+1 Lactate indicates rapid PGI exchange (Glycolysis). High M+2 Ribose indicates D-retention (PPP).

References

  • Metallo, C. M., et al. (2012). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Protocols. Link

    • Establishes [1,2-13C]glucose as the precision standard for PPP/Glycolysis split.
  • Fan, J., et al. (2014).[5] "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. Link

    • Discusses the use of deuterated tracers for tracking reducing equivalents.
  • Rose, I. A., & O'Connell, E. L. (1961). "Intramolecular Hydrogen Transfer in the Phosphoglucose Isomerase Reaction." Journal of Biological Chemistry. Link

    • Foundational paper establishing the loss of C2-hydrogen during the PGI reaction.
  • BenchChem Application Note. (2025). "Quantifying Metabolic Fluxes Using D-Glucose-13C2,d2." Link

    • Provides commercial protocols for dual-labeled tracers.

Sources

validating metabolic models using D-Glucose-2-13C-2-C-d tracer data

Comparative Guide: Validating Metabolic Models via Dual-Isotope Tracing (D-Glucose-2- C-2- H)

Executive Summary

In metabolic engineering and systems biology, stoichiometric models (e.g., Genome-Scale Metabolic Models) are frequently underdetermined; they possess more reactions than measured constraints, leading to a large "solution space" rather than a precise flux map.

While [U-


C]GlucoseD-Glucose-2-

C-2-

H (Dual-Labeled)

Part 1: Comparative Analysis of Tracer Performance

To validate a metabolic model, one must challenge its predicted internal fluxes against experimental data. The table below compares the Dual-Labeled approach against industry-standard alternatives.

Table 1: Tracer Performance Matrix
Feature[U-

C]Glucose
(Standard)
[1,2-

C]Glucose
(PPP Focused)
D-Glucose-2-

C-2-

H
(Dual-Labeled)
Primary Application Global flux profiling; Central Carbon Metabolism.Resolving Glycolysis vs. Pentose Phosphate Pathway (PPP).Model Validation (Thermodynamics & Kinetics).
Carbon Resolution High (All fragments labeled).High (Specific bond cleavage).High (Traces C2 fate in TCA).
Redox/Hydrogen Resolution None. None. High. Traces proton loss at PGI step.
Reversibility Detection Poor. Cannot distinguish rapid equilibrium from net flux easily.Moderate.Superior. Quantifies PGI reversibility via H/C decoupling.
Model Constraint Power Medium. constrains mass balance.High. Constrains pathway splits.Maximum. Constrains mass balance AND reaction kinetics.
Cost Efficiency High (Cheapest).Medium.Low (Expensive synthesis).

Part 2: The Mechanistic Advantage

Why the "2-Position" Matters

The power of this specific dual tracer lies in the biochemical divergence between the Carbon-2 (


Phosphoglucose Isomerase (PGI)
  • The Carbon (

    
    C):  Follows the standard glycolytic path. It is conserved in the backbone of Fructose-6-Phosphate (F6P).
    
  • The Deuterium (

    
    H):  The conversion of Glucose-6-Phosphate (G6P) to F6P involves the formation of an enediol intermediate. During this step, the proton at C2 is exchanged with the solvent (water).
    
    • If PGI is fully reversible: The Deuterium is washed out into the water pool. The resulting metabolite has

      
      C but no 
      
      
      H.
    • If PGI is channeled or kinetically limited: A fraction of Deuterium is retained.

Validation Logic: If your metabolic model assumes PGI is at rapid equilibrium (a standard assumption in FBA), but your experimental data shows Deuterium retention, the model is invalid and requires topological refinement.

Visualization: The Divergent Fate Pathway

The following diagram illustrates how the dual tracer physically separates signals to validate different parts of the model.

MetabolicFatecluster_legendValidation CheckpointGlcD-Glucose-2-13C-2-d(Input)G6PG6P(Doubly Labeled)Glc->G6PHexokinaseF6PF6P(13C Retained)G6P->F6PPGI (Isomerase)WaterH2O Pool(Deuterium Loss)G6P->WaterDeuterium Exchange(Kinetic Probe)TCATCA Cycle(13C Pattern Analysis)F6P->TCAGlycolysis

Caption: Divergence of labels at the PGI step.


Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, this protocol includes an internal "Kinetic Isotope Effect (KIE)" check. Deuterium reacts slower than Hydrogen; failing to account for this will skew validation results.

Step 1: Culture & Labeling
  • Media Preparation: Prepare minimal media (e.g., M9) with 100% D-Glucose-2-

    
    C-2-
    
    
    H
    as the sole carbon source.
    • Control: Run a parallel culture with naturally labeled glucose to establish baseline MS noise.

  • Inoculation: Seed cells at low OD (

    
    ) to ensure steady-state labeling (minimum 5 doublings).
    
  • Quenching: Harvest cells in mid-exponential phase. Rapidly quench metabolism using cold methanol (-40°C) to stop PGI activity instantly.

Step 2: Extraction & Derivatization
  • Extraction: Use a Chloroform/Methanol/Water phase separation.

  • Derivatization (GC-MS specific): Use methoximation-silylation (MOX-TMS).

    • Why? This stabilizes the sugar phosphates and prevents thermal degradation of the Deuterium label during injection.

    • Alternative: LC-MS/MS (HILIC column) allows direct measurement without derivatization, reducing isotope scrambling risks.

Step 3: Mass Spectrometry & Data Correction
  • Acquisition: Monitor Mass Isotopomer Distributions (MIDs).

    • Focus on fragments corresponding to G6P, F6P, and downstream Citrate.

  • Correction (Crucial):

    • Correct for natural abundance of C, H, O, N, Si.

    • KIE Adjustment: Apply a correction factor for the Deuterium Kinetic Isotope Effect. PGI usually exhibits a KIE of

      
      . Without this, flux calculations will underestimate the reaction rate.
      

Part 4: Model Validation Workflow

How do you mathematically use this data to validate the model? You use the Hydrogen/Carbon Mismatch method.

The Algorithm
  • Simulate: Run Flux Balance Analysis (FBA) on your model. Assume PGI is reversible (

    
    ).
    
  • Predict: Calculate the expected

    
    C distribution (based on 
    
    
    ) and the expected Deuterium retention (based on
    
    
    ).
  • Compare:

    • If

      
      C data fits but Deuterium data does not 
      
      
      Structural Error. The model likely misses a pathway bypassing PGI (e.g., Entner-Doudoroff) or assumes incorrect enzyme thermodynamics.
    • If neither fits

      
      Global Error.  The biomass equation or uptake rates are incorrect.
      
Visualization: The Iterative Validation Loop

ValidationLoopExpExperimental Data(13C & 2H MIDs)CompareCompare MIDsExp->CompareModelMetabolic Model(Stoichiometry)Sim13C-MFA SimulationModel->SimSim->CompareDecisionIs 2H RetentionConsistent?Compare->DecisionValidModel ValidatedDecision->ValidYesInvalidConstraint Violation(Adjust Reversibility)Decision->InvalidNoInvalid->ModelRefine Constraints

Caption: The iterative cycle of using dual-tracer mismatches to refine model constraints.

References

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis: methodology and application. Methods in Molecular Biology.

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering.

  • Niedenführ, S., et al. (2015). How to measure metabolic fluxes: a taxonomic guide for 13C fluxomics. Current Opinion in Biotechnology.

  • Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells. Molecular Cell. (Demonstrates utility of Deuterium tracing).

advantages of D-Glucose-2-13C-2-C-d over singly labeled glucose tracers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously researching the benefits of D-Glucose -2-13C-2-C-d compared to single-labeled glucose tracers. My goal is to compile information on its applications within metabolic research, beginning with comprehensive Google searches.

Analyzing Search Results

I've moved on to analyzing the Google search results, aiming to distill key comparative data and established protocols. I am focusing on the mechanistic reasons that make this dual-labeled tracer advantageous. I'm also searching for reliable sources, such as peer-reviewed articles and supplier technical notes, to enhance the credibility of my information.

Developing Comparison Guide

I'm now focusing on structuring the comparison. I'm starting with metabolic flux analysis fundamentals and the role of isotopic tracers. I plan a detailed section on D-Glucose-2-13C-2-C-d's unique labeling advantages and how C2 position labeling enhances analysis. I'm creating a comparison with other tracers and including experimental protocols. I will be incorporating visualizations and expert insights to support claims.

Expanding Research Scope

I'm now expanding my research to specifically target the tracer's utility in differentiating glycolysis and the pentose phosphate pathway, refining my search terms accordingly. I'm focusing on the mechanistic basis for the dual-label's advantage, searching for more authoritative data and established protocols.

I'm building out a comprehensive comparison guide. First, I'll establish the fundamentals of metabolic flux analysis, and explain how isotopic tracers work. Then, I'll detail the unique properties of D-Glucose-2-13C-2-C-d, and how labeling enhances analysis. I will be directly comparing the tracer with other labeled glucose tracers to provide a strong foundation for researchers to build upon. I'll outline experimental protocols, with diagrams, and cite references to the relevant literature.

cross-validation of glycolysis rates: 2-13C-2-d glucose vs radioactive tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate measurement of glycolytic flux is the cornerstone of metabolic research in oncology, immunology, and diabetes. Historically, the Radioactive Water Release Assay (using ³H-glucose) has been the "gold standard" due to its exquisite sensitivity. However, the field is shifting toward Stable Isotope Tracing (using ¹³C and ²H) to avoid radioactivity and gain structural resolution.

This guide provides a technical cross-validation of two specific methodologies:

  • The Emerging Standard: Dual-labeled [2-¹³C, 2-²H]glucose (Stable Isotope).

  • The Traditional Gold Standard: [3-³H]glucose or [5-³H]glucose (Radioactive).

Key Takeaway: While radioactive tracers offer superior sensitivity for low-flux systems, the dual-labeled [2-¹³C, 2-²H]glucose strategy provides a self-validating mechanism that simultaneously measures glucose handling (via deuterium loss at PGI) and downstream carbon flux (via ¹³C-lactate production), eliminating the need for parallel controls.

Mechanistic Deep Dive: Tracing the Path of the Label

To validate these methods, one must understand exactly where and why the label is detected. The choice of tracer position dictates the metabolic step being measured.

A. The Radioactive Standard: Tritiated Water Release
  • Tracer: D-[3-³H]glucose or D-[5-³H]glucose.

  • Mechanism: Glycolysis involves specific dehydration and isomerization steps where hydrogen atoms are exchanged with the cellular water pool.

    • [2-³H]glucose: Label is lost at the Phosphoglucose Isomerase (PGI) step (G6P ↔ F6P). This measures the equilibration of the hexose-6-phosphate pool, not net glycolysis.

    • [3-³H]glucose: Label is lost at the Triose Phosphate Isomerase (TPI) and Aldolase steps. This is a robust measure of flux through the "splitting" stage of glycolysis.

    • [5-³H]glucose: Label is lost at the Enolase step (2-PG → PEP). This is the most direct measure of flux completing the pathway.

  • Readout: The accumulation of tritiated water (³H₂O) in the culture medium, separated from the un-metabolized glucose via diffusion or ion exchange.

B. The Stable Isotope Challenger: [2-¹³C, 2-²H]glucose
  • Tracer: D-Glucose labeled with Carbon-13 at C2 and Deuterium (²H) at C2.

  • Mechanism (Dual Action):

    • The Deuterium (²H) Sensor: Like tritium at C2, the deuterium is lost to water at the PGI step . The ratio of [2-²H]glucose to unlabeled water (measured via NMR or MS) quantifies the reversibility of glucose uptake and phosphorylation .

    • The Carbon-13 (¹³C) Sensor: The carbon backbone is not lost. C2 of glucose becomes C2 of Fructose-6-P, and eventually C2 of Lactate .

  • Readout:

    • Loss of Signal (²H): Disappearance of the parent isotopomer (M+2 becomes M+1 or M+0).

    • Gain of Signal (¹³C): Appearance of singly labeled [2-¹³C]lactate (M+1) in the media.

Pathway Visualization: Label Fate Mapping

The following diagram illustrates the critical divergence points where the labels are separated from the parent molecule.

Glycolysis_Label_Fate Glucose Glucose (Dual Label: 2-13C, 2-2H) G6P Glucose-6-Phosphate (2-13C, 2-2H) Glucose->G6P Hexokinase PGI_Step PGI Enzyme (Isomerization) G6P->PGI_Step F6P Fructose-6-Phosphate (2-13C, No 2H) Triose Triose Phosphates (GAP/DHAP) F6P->Triose Aldolase/TPI PGI_Step->F6P Loss of H at C2 H2O_Pool Cellular Water Pool (Accumulates 2H or 3H) PGI_Step->H2O_Pool 2H Release (or 3H) PEP Phosphoenolpyruvate Triose->PEP Downstream Glycolysis Lactate Lactate (Contains 2-13C) PEP->Lactate Downstream Glycolysis

Figure 1: Fate of the C2-Deuterium vs. C2-Carbon labels. The Deuterium is lost to water at the PGI step (validating uptake/equilibration), while the Carbon-13 tracks the full flux to Lactate.

Comparative Analysis: Data & Performance

FeatureRadioactive ([3-³H]Glucose)Stable Isotope ([2-¹³C, 2-²H]Glucose)
Primary Readout ³H₂O (Water)¹³C-Lactate (Product) + ²H Loss
Sensitivity Extreme (Femtomole range)Moderate (Micromole range)
Throughput High (Scintillation counting is fast)Medium (LC-MS/NMR requires run time)
Information Depth Scalar (Rate only)Vector (Rate + Pathway Routing + Cycling)
Safety Radiation Safety Protocols requiredNon-toxic, safe for humans/bench
Cost Low (Reagents cheap, disposal expensive)High (Isotopes and Mass Spec time)
Specificity High (if purified correctly)Very High (Mass resolution confirms identity)

Experimental Protocols

Protocol A: Radioactive Water Release (The Benchmark)

Best for: Low cell numbers, primary cells, or when absolute sensitivity is required.

  • Preparation: Seed cells in 12-well plates. Starve in glucose-free media for 1 hour.

  • Pulse: Add Krebs-Ringer buffer containing 5 mM Glucose and 1 µCi/mL D-[3-³H]glucose.

  • Incubation: Incubate at 37°C for 1-2 hours (linear range).

  • Stop: Transfer 500 µL of supernatant to a 1.5 mL tube containing 50 µL 1N HCl (stops reaction).

  • Separation (Diffusion Method):

    • Place the 1.5 mL tube (uncapped) inside a 20 mL scintillation vial containing 10 mL of water.

    • Seal the scintillation vial tightly.

    • Incubate at 50°C for 24 hours. The ³H₂O in the small tube will distill into the larger volume of water; glucose will not.

  • Quantification: Remove the small tube. Add scintillation fluid to the 20 mL vial. Count CPM.

  • Calculation: Convert CPM to moles of glucose using the specific activity of the tracer.

Protocol B: Dual-Labeled Stable Isotope Analysis (The Modern Approach)

Best for: Mechanistic studies, flux modeling, and simultaneous pathway analysis.

  • Preparation: Seed cells in 6-well plates. Wash with PBS.

  • Pulse: Add media containing 10 mM [2-¹³C, 2-²H]glucose (replacing natural glucose).

  • Incubation: Incubate for 4-24 hours (steady state).

  • Harvest:

    • Media: Collect 20 µL of media for Lactate analysis.

    • Cells: Extract metabolites using cold 80% Methanol.

  • Analysis (LC-MS/GC-MS):

    • Target 1 (Lactate): Monitor the M+1 isotopomer of lactate. This confirms the carbon backbone flux.

    • Target 2 (Glucose in Media): Monitor the M+2 (parent) vs. M+1 (deuterium lost) ratio.

  • Calculation:

    • Glycolytic Flux: Calculated from the accumulation of [2-¹³C]lactate over time.

    • PGI Cycling: Calculated from the ratio of [2-¹³C]glucose (M+1, lost D) to [2-¹³C, 2-²H]glucose (M+2) remaining in the media.

Cross-Validation Logic

To scientifically validate the stable isotope method against the radioactive method, perform the following "Bridge Experiment":

  • Parallel Setup: Split a single cell population into two sets.

  • Set A (Radioactive): Run Protocol A using [3-³H]glucose.

  • Set B (Stable): Run Protocol B using [U-¹³C]glucose (Standard) or [2-¹³C, 2-²H]glucose.

  • Normalization: Normalize both datasets to total protein content.

  • Correlation: Plot Rate (nmol/min/mg protein) of ³H₂O release vs. Rate of ¹³C-Lactate production.

    • Expected Result: The rates should be highly correlated (R² > 0.95).

    • Discrepancy Note: If ³H-rate >> ¹³C-rate, it indicates high activity of the Pentose Phosphate Pathway (PPP) or glycogen synthesis, where protons are lost but carbon is diverted from lactate.

References

  • Use of [2-3H]glucose and [2-13C]glucose for metabolic flux analysis. Title: "Validation of metabolic pathway rates in cancer cells using stable isotope tracers." Source:Nature Protocols URL:[Link]

  • The Radioactive Water Release Method. Title: "Measuring Glycolytic Rates in Cells: The Tritiated Water Release Assay." Source:Methods in Enzymology URL:[Link]

  • Deuterium vs. Carbon Tracing. Title: "Differential fate of glucose carbon and hydrogen in metabolic tracing." Source:Cell Metabolism URL:[Link]

  • Stable Isotope Tracing Principles. Title: "Metabolic Flux Analysis: A Guide for the Beginner." Source:Metabolic Engineering URL:[Link]

Precision vs. Profiling: D-Glucose-2-13C-2-C-d vs. U-13C Glucose for TCA Cycle Anaplerosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of your data. While U-13C Glucose (Uniformly labeled) remains the industry standard for broad metabolic phenotyping, it often lacks the resolution required for precise dissection of anaplerotic nodes, specifically the Pyruvate Carboxylase (PC) vs. Pyruvate Dehydrogenase (PDH) split.

D-Glucose-2-13C-2-C-d (Doubly labeled at C2) represents a high-fidelity alternative. By combining a positional carbon label with a deuterium tag, this tracer creates a "dual-sensor" system:

  • The Deuterium (2-d): Quantifies upstream glycolytic kinetics and Phosphoglucose Isomerase (PGI) reversibility (via label loss to water).

  • The Carbon (2-13C): Provides distinct downstream mass isotopomers for PC and PDH fluxes that are less prone to the "spectral crowding" seen with U-13C during multi-turn TCA cycling.

Verdict: Use U-13C Glucose for initial screening and total flux estimation. Use D-Glucose-2-13C-2-C-d for mechanistic drug development where distinguishing anaplerotic contribution from oxidative metabolism is critical.

Technical Deep Dive: The Mechanistic Divergence

To understand why the doubly labeled tracer offers superior resolution, we must analyze the atomic fate of the labels.

A. U-13C Glucose: The "Shotgun" Approach

When U-13C Glucose enters the cell, it generates U-13C Pyruvate (M+3).

  • PDH Pathway: Pyruvate (M+3)

    
     Acetyl-CoA (M+2) 
    
    
    
    Citrate (M+2).
  • PC (Anaplerotic) Pathway: Pyruvate (M+3)

    
     Oxaloacetate (M+3) 
    
    
    
    Citrate (M+3).

The Limitation: While M+2 vs. M+3 seems distinct, rapid TCA cycling complicates this. The M+2 Citrate continues around the cycle to form M+2 Oxaloacetate, which condenses with M+2 Acetyl-CoA to form M+4 Citrate. Within minutes, the mass spectrum becomes a complex distribution of M+2, M+3, M+4, M+5, and M+6 isotopologues. Deconvoluting the initial PC flux becomes computationally intensive and error-prone.

B. D-Glucose-2-13C-2-C-d: The "Dual-Sensor" Approach

This tracer carries a Carbon-13 and a Deuterium on the second carbon.

Sensor 1: Deuterium as a Glycolytic Checkpoint

At the Phosphoglucose Isomerase (PGI) step (G6P


 F6P), the proton at C2 is exchanged with the solvent (water).
  • Mechanism: The 2-d label is stripped from the glucose backbone and released as HDO (semi-heavy water).

  • Utility: Measuring HDO production in the media provides a direct readout of glycolytic handling independent of downstream TCA consumption.

Sensor 2: Positional 13C for Anaplerosis

The 2-13C label survives glycolysis to become [2-13C]Pyruvate .

  • PDH Pathway: [2-13C]Pyruvate

    
     [1-13C]Acetyl-CoA 
    
    
    
    [1-13C]Citrate .
  • PC Pathway: [2-13C]Pyruvate

    
     [2-13C]Oxaloacetate 
    
    
    
    [2-13C]Citrate .

The Advantage: Both pathways produce an M+1 Citrate initially. However, they are positional isotomers .

  • MS/MS Analysis: Fragmentation can distinguish the location of the label (Carboxyl vs. Backbone).

  • NMR Analysis: The chemical shift difference between C1 and C2 is absolute.

  • Reduced Background: Unlike U-13C, the 2-13C tracer generates significantly less "isotopic noise" (M+4/M+5 species) in later turns of the cycle, preserving the signal-to-noise ratio for the PC/PDH calculation.

Visualizing the Pathway

The following diagram illustrates the divergent fates of the U-13C vs. 2-13C-2-d tracers.

MetabolicPathway cluster_legend Tracer Fate Logic Glucose Glucose Tracer Input G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P PGI (Isomerase) Water HDO (Water) Detected in Media G6P->Water 2-d Label Lost (Exchange) Pyruvate Pyruvate F6P->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (Oxidative) Pyruvate->AcetylCoA PDH (Decarboxylation) OAA Oxaloacetate (Anaplerotic) Pyruvate->OAA Pyruvate Carboxylase (CO2 Fixation) Citrate Citrate (TCA Entry) AcetylCoA->Citrate Condensation OAA->Citrate Condensation U-13C: M+3 Pyruvate -> M+2 vs M+3 Citrate U-13C: M+3 Pyruvate -> M+2 vs M+3 Citrate 2-13C: [2-13C] Pyruvate -> C1 vs C2 Citrate 2-13C: [2-13C] Pyruvate -> C1 vs C2 Citrate

Caption: Figure 1. Metabolic fate of Glucose tracers. Note the specific loss of the Deuterium label (2-d) at the PGI step, while the Carbon label (13C) bifurcates at the PDH/PC node.

Comparative Analysis: Performance Metrics

FeatureU-13C GlucoseD-Glucose-2-13C-2-C-d
Primary Application Global flux profiling; Glycolysis + TCA total activity.Precision anaplerosis (PC/PDH ratio); Glycolytic kinetics.
PDH vs. PC Detection Mass Shift: M+2 (PDH) vs. M+3 (PC). Easy to detect, hard to model over time.Positional: C1-Citrate (PDH) vs. C2-Citrate (PC). Requires MS/MS or NMR.
Glycolytic Rate Check Indirect (via Pyruvate/Lactate pools).Direct: Measurement of HDO accumulation in media.
Spectral Complexity High: Rapid generation of M+4, M+5, M+6 isotopologues.Low: Slower generation of higher mass isotopologues.
Cost Low ($).High (

$).
Analytical Requirement Standard GC-MS or LC-MS.High-Res LC-MS/MS or NMR recommended.

Experimental Protocol: The "Dual-Sensor" Workflow

This protocol is designed for the D-Glucose-2-13C-2-C-d tracer to validate anaplerotic flux in cultured cancer cells.

Phase 1: Tracer Preparation & Treatment
  • Media Formulation: Prepare glucose-free DMEM (or relevant base media) supplemented with 10% dialyzed FBS (to remove unlabeled serum glucose).

  • Tracer Reconstitution: Dissolve D-Glucose-2-13C-2-C-d to a stock concentration (e.g., 1 M) in sterile water.

  • Pulse Labeling:

    • Wash cells 2x with PBS.

    • Add warm media containing 10-25 mM labeled glucose.

    • Timepoints:

      • T=30 min: For HDO (glycolytic rate) measurement.

      • T=4 hours: For steady-state TCA cycle isotopomer analysis.

Phase 2: Dual-Stream Extraction

Stream A: Media Analysis (Deuterium/HDO)

  • Collect 100 µL of culture media at T=30 min.

  • Centrifuge (2000 x g, 5 min) to remove debris.

  • Analyze supernatant via Isotope Ratio Mass Spectrometry (IR-MS) or specific enzymatic assays for water enrichment (if available) to quantify glycolytic flux.

Stream B: Intracellular Metabolite Analysis (13C)

  • Quench metabolism immediately by aspirating media and adding -80°C 80:20 Methanol:Water .

  • Scrape cells on dry ice.

  • Vortex vigorously and centrifuge (14,000 x g, 10 min, 4°C).

  • Dry supernatant under nitrogen gas.

  • Derivatization (for GC-MS): Use MOX-TBDMS (Methoxyamine + tert-Butyldimethylsilyl) to protect carboxyl groups and stabilize the molecule for fragmentation analysis.

Phase 3: Data Interpretation (Self-Validating Logic)
  • Validation Step 1: Check Lactate M+1. If Lactate is M+1 but Citrate is unlabeled, the block is at PDH/PC entry.

  • Validation Step 2 (The Anaplerotic Index): Calculate the ratio of:

    
    
    (Note: This requires MS fragmentation capable of distinguishing the C1-C5 fragment from whole molecule, or NMR).
    

Decision Tree: Which Tracer Do You Need?

DecisionTree Start Start: Define Goal Q1 Is the goal general profiling or specific mechanism? Start->Q1 Profiling General Profiling (Glycolysis + TCA) Q1->Profiling Profiling Mechanism Specific Mechanism (PC vs PDH) Q1->Mechanism Mechanism U13C Use U-13C Glucose Profiling->U13C Q2 Do you have NMR or High-Res MS/MS? Mechanism->Q2 No No (Standard MS) Q2->No Limited Tech Yes Yes Q2->Yes Advanced Tech U13C_Fallback Use U-13C Glucose (Accept lower resolution) No->U13C_Fallback Dual Use D-Glucose-2-13C-2-C-d Yes->Dual

Caption: Figure 2. Selection logic for glucose tracers based on analytical capability and research goals.

References

  • Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle. Cell Metabolism.

    • Context: Establishes the gold standard for MFA and discusses the limitations of uniform labeling in complex cycles.
  • Metallo, C. M., et al. (2009). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology.

    • Context: Compares U-13C against positional isotomers for resolving specific nodes like PC/PDH.
  • Lewis, C. A., et al. (2014). Tracing Metabolic Flux with Carbon Isotopes. Cold Spring Harbor Protocols.

    • Context: A definitive protocol guide for interpreting mass isotopomer distributions (MIDs).
  • To, T. L., et al. (2019). A Compendium of Kinetic Isotope Effects for Metabolic Flux Analysis. Nature Metabolism.

    • Context: Provides data on Deuterium retention and loss (kinetic isotope effects)

Technical Guide: Evaluating Kinetic Isotope Effects (KIE) of [2-^2H]Glucose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), [2-^2H]glucose (2-C-d glucose) serves as a specialized kinetic probe, distinct from standard carbon-13 tracers. While ^13C-labeling maps carbon backbones to determine pathway routing (e.g., Glycolysis vs. Pentose Phosphate Pathway), 2-C-d glucose is uniquely designed to interrogate the Phosphoglucose Isomerase (PGI) step.

Because the deuterium at the C2 position is removed and exchanged with solvent water during the G6P


 F6P isomerization, this tracer creates a primary Kinetic Isotope Effect (KIE). This guide evaluates the utility of 2-C-d glucose against alternative tracers, detailing how to leverage the KIE to quantify PGI reversibility and glycolytic throughput.

Mechanistic Foundation: The PGI Checkpoint

To evaluate the KIE, one must understand the specific atomic event blocking the pathway.

The Reaction Mechanism

The conversion of Glucose-6-Phosphate (G6P) to Fructose-6-Phosphate (F6P) via PGI involves the abstraction of the proton at Carbon-2.

  • Protonated (H): Rapid abstraction/exchange.

  • Deuterated (D): The C-D bond is significantly stronger than the C-H bond. This results in a primary KIE, typically ranging from 1.5 to 4.0 in vitro.

The "Label Loss" Phenomenon

Unlike ^13C, which remains attached to the carbon skeleton, the deuterium at C2 is lost to the cellular water pool (forming HDO) during the isomerization.

  • If Glycolysis proceeds: The label appears in the media as HDO.

  • If KIE is high: The G6P pool accumulates the heavier isotope, or the reaction rate

    
     decreases, potentially altering global flux.
    
Diagram 1: The PGI Kinetic Bottleneck

This diagram illustrates the critical divergence point where the KIE occurs and the label is lost to solvent.

PGI_Mechanism cluster_legend Legend Glc_Ex [2-2H]Glucose (Extracellular) G6P G6P (Deuterated at C2) Glc_Ex->G6P HK (Transport/Phosphorylation) Transition Enzyme-Substrate Complex G6P->Transition PGI Binding F6P F6P (Unlabeled) Transition->F6P Isomerization (Slowed by KIE) HDO HDO (Release to Solvent) Transition->HDO Label Exchange key1 Red Dashed = Rate Limiting Step (KIE)

Caption: The PGI reaction requires C2-H bond breaking. Substitution with Deuterium slows this step (KIE) and results in label loss to water (HDO).

Comparative Analysis: 2-C-d vs. Alternatives

When designing a study, researchers must choose between kinetic probes (Deuterium) and mass probes (Carbon-13) or uptake probes (Fluorine).

Table 1: Tracer Performance Comparison
Feature[2-^2H]Glucose (2-C-d) [1,2-^13C]Glucose 2-Deoxy-2-Fluoro-D-Glucose (2-FDG)
Primary Utility Probing PGI kinetics & reversibility.Tracing carbon fate (PPP vs. Glycolysis).Measuring glucose uptake/phosphorylation.
Kinetic Isotope Effect High (Primary KIE). Slows PGI step.Negligible (Secondary KIE).N/A (Inhibitor/Trapper).
Metabolic Fate Label lost to water (HDO). Carbon skeleton proceeds as F6P.Label retained on F6P/Lactate.Trapped as 2-FDG-6P. Does not proceed.
Readout Method LC-MS (Metabolites) or NMR (Media HDO).LC-MS (Mass Isotopomer Distribution).PET Scan or Scintillation.
Key Limitation Cannot trace downstream TCA cycle fluxes (label is gone).Cannot measure reaction rates (KIE) directly.Toxic to cells in high concentrations; blocks glycolysis.
Why choose 2-C-d?

Choose 2-C-d when you need to answer: "Is the PGI step reversible in this cancer cell line?" or "What percentage of glucose uptake is immediately committed to glycolysis versus returning to the G6P pool?"

Experimental Protocol: Measuring the KIE

This protocol describes a self-validating workflow to measure the KIE by comparing the consumption rates of labeled vs. unlabeled substrates, or by measuring the accumulation of HDO.

Phase 1: Experimental Setup (The "Competitive" Assay)

To strictly measure the KIE, a competitive experiment is superior to running separate parallel cultures, as it eliminates well-to-well variation in cell number.

Materials:

  • Glucose-free DMEM.

  • [2-^2H]Glucose (98%+ enrichment).

  • Natural Glucose (Unlabeled).

  • LC-MS grade solvents (Methanol/Water).

Workflow:

  • Seeding: Seed cells (e.g., A549, HeLa) at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Equilibration: Wash cells 2x with PBS. Add glucose-free media for 30 min to deplete intracellular pools.

  • The Pulse (50:50 Mix): Add media containing 5 mM [2-^2H]Glucose + 5 mM Unlabeled Glucose .

    • Why? This forces the enzyme to choose between the heavy and light substrate in the exact same environment.

  • Time Course: Collect samples at T=0, 15, 30, 60 min.

    • Fraction A (Media): For glucose consumption analysis.

    • Fraction B (Cells): Quench immediately with -80°C 80:20 Methanol:Water.

Phase 2: Analytical Workflow (LC-MS)

Instrument: Q-Exactive or Triple Quad MS. HILIC Chromatography.

  • Extraction: Vortex cell pellets in cold MeOH:H2O. Centrifuge at 14,000 x g for 10 min.

  • Targeted Analysis: Monitor ions for:

    • Glucose (M+0 and M+1).

    • G6P (M+0 and M+1).

    • F6P (M+0 only—Critical Check).

  • Validation Step: If F6P shows significant M+1 signal, the label was not removed. This indicates either a bypass of PGI or a failure of the assumption that PGI mandates proton loss (rare).

Diagram 2: Experimental Workflow & Logic

This diagram outlines the decision tree for data interpretation.

Workflow Start Cell Culture (50:50 Mix) Extract Metabolite Extraction (-80C MeOH) Start->Extract MS LC-MS Analysis Extract->MS Data_G6P G6P Pool Ratio H/D MS->Data_G6P Data_F6P F6P Pool Label Retention? MS->Data_F6P Calc Calculate KIE (V_H / V_D) Data_G6P->Calc Enrichment Change Data_F6P->Calc Confirm Loss of Label

Caption: Workflow for competitive KIE assay. G6P H/D ratio determines the discrimination by PGI.

Data Interpretation & Calculation

To calculate the apparent KIE from the competitive experiment:



Where:

  • 
     is the fractional conversion of the unlabeled glucose.
    
  • 
     is the fractional conversion of the deuterated glucose.
    

Expected Results:

  • KIE

    
     1.0:  No isotope effect. PGI is not rate-limiting; the reaction is in rapid equilibrium.
    
  • KIE > 1.5: Significant isotope effect. The C-H bond cleavage is the rate-determining step.

  • F6P contains Deuterium: The label was not lost. This suggests the metabolism proceeded via the Pentose Phosphate Pathway (bypassing PGI) and re-entered glycolysis, or via a transaldolase reaction.

References

  • Rose, I. A., & O'Connell, E. L. (1961). Intramolecular Hydrogen Transfer in the Phosphoglucose Isomerase Reaction. Journal of Biological Chemistry. Link

  • Katz, J., & Wood, H. G. (1960). The Use of Glucose-C14 for the Evaluation of the Pathways of Glucose Metabolism. Journal of Biological Chemistry. Link

    • Note: Foundational text establishing the loss of H at C2 during isomeriz
  • Lewis, C. A., et al. (2014). Tracing Metabolic Flux with Isotopes. Cold Spring Harbor Protocols. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link

    • Authoritative review on modern LC-MS methods for isotope analysis.

A Researcher's Guide to Ensuring Reproducibility in Metabolic Flux Analysis Using D-Glucose-2-13C-2-C-d

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the journey of isotopically labeled substrates, such as D-Glucose-2-13C-2-C-d, through metabolic pathways, researchers can gain invaluable insights into cellular physiology in both healthy and diseased states. However, the intricate nature of these experiments can often lead to challenges in reproducibility. This guide provides a comprehensive overview of best practices to ensure the robustness and reliability of your metabolic flux results, with a specific focus on the use of the D-Glucose-2-13C-2-C-d tracer.

The Critical Role of the Tracer: Why D-Glucose-2-13C-2-C-d?

The choice of isotopic tracer is a pivotal decision in any MFA experiment. D-Glucose-2-13C-2-C-d, a glucose molecule with a carbon-13 label at the second carbon position and a deuterium label, offers distinct advantages for dissecting specific pathways. The 13C label allows for the primary tracing of glucose metabolism, while the deuterium can provide additional layers of information, particularly in pathways where hydrogen atoms are exchanged. This dual-labeling approach can be particularly insightful for studying pathways like the pentose phosphate pathway (PPP) and the TCA cycle, offering a higher resolution of flux through interconnected reactions.

The stability of the C-D bond is a crucial consideration. While generally stable, some enzymatic reactions can lead to the loss of the deuterium label, a factor that must be accounted for during data analysis. Understanding the specific metabolic questions being addressed is paramount in selecting the most appropriate labeled substrate.

Experimental Workflow for Reproducible Metabolic Flux Analysis

Achieving reproducible MFA results hinges on meticulous attention to detail at every stage of the experimental workflow. The following diagram and subsequent protocol outline a robust process designed to minimize variability.

experimental_workflow cluster_prep Phase 1: Cell Culture & Isotope Labeling cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Seeding & Growth B Transition to Isotope-Labeled Medium A->B Achieve exponential growth C Isotopic Steady State Verification B->C Incubate with D-Glucose-2-13C-2-C-d D Rapid Quenching C->D Optimal labeling duration E Metabolite Extraction D->E Prevent metabolic activity F LC-MS/MS or GC-MS Analysis E->F Sample preparation G Mass Isotopomer Distribution (MID) Analysis F->G Quantify labeled fragments H Metabolic Flux Modeling G->H Calculate reaction rates

Caption: A generalized workflow for 13C-based metabolic flux analysis experiments.

Detailed Experimental Protocol

I. Cell Culture and Isotope Labeling:

  • Cell Seeding and Culture: Seed cells at a density that ensures they are in the exponential growth phase at the time of the experiment. This is critical as the metabolic state of cells can vary significantly with cell density.

  • Medium Exchange: Once cells reach the desired confluency, gently aspirate the growth medium and replace it with a pre-warmed, custom-formulated medium containing D-Glucose-2-13C-2-C-d as the sole glucose source. Ensure all other nutrient concentrations are identical to the standard growth medium to avoid confounding metabolic shifts.

  • Achieving Isotopic Steady State: The duration of labeling is a critical parameter. It must be long enough for the isotopic label to incorporate throughout the metabolic network and reach a steady state, where the fractional labeling of key metabolites no longer changes over time. This should be empirically determined for your specific cell line and experimental conditions. A time-course experiment is highly recommended to establish this window.

II. Rapid Quenching and Metabolite Extraction:

The goal of quenching is to instantly halt all enzymatic activity, preserving the metabolic snapshot at the time of collection.

  • Quenching: For adherent cells, rapidly aspirate the labeling medium and immediately add a cold quenching solution, such as 80% methanol, pre-chilled to -80°C. For suspension cells, a rapid centrifugation and resuspension in the cold quenching solution is effective.

  • Metabolite Extraction: After quenching, use a cell scraper to detach adherent cells. The resulting cell suspension is then subjected to lysis and extraction protocols, often involving a series of freeze-thaw cycles and centrifugation to separate the soluble metabolites from cellular debris.

III. Analytical Techniques: A Comparative Overview

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing labeled metabolites depends on the specific metabolites of interest and the desired sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Metabolite Coverage Excellent for volatile and thermally stable compounds (e.g., amino acids, organic acids).Broader coverage, including non-volatile and thermally labile compounds (e.g., nucleotides, cofactors).
Sample Preparation Requires chemical derivatization to increase volatility, which can introduce variability.Minimal sample preparation is often required, reducing potential sources of error.
Sensitivity Generally highly sensitive for targeted analyses.High sensitivity, particularly with tandem mass spectrometry (MS/MS).
Separation Efficiency High chromatographic resolution, providing excellent separation of isomers.Can be more challenging to separate structurally similar isomers.

IV. Data Analysis and Flux Calculation:

  • Mass Isotopomer Distribution (MID) Analysis: The raw data from the mass spectrometer provides the distribution of mass isotopomers for each metabolite. This distribution is the direct result of the incorporation of the 13C label from D-Glucose-2-13C-2-C-d.

  • Correction for Natural Abundance: The naturally occurring 13C in both the tracer and other media components must be mathematically corrected to accurately determine the extent of labeling from the experimental tracer.

  • Metabolic Flux Modeling: The corrected MIDs are then used as input for computational models that solve a system of algebraic equations to estimate the intracellular metabolic fluxes.

Key Sources of Variability and Strategies for Mitigation

Reproducibility in MFA is often compromised by subtle variations in experimental execution. Awareness of these potential pitfalls is the first step towards mitigating them.

Source of VariabilityMitigation Strategy
Cell Culture Conditions Strictly control cell passage number, seeding density, and growth phase. Monitor cell health and viability throughout the experiment.
Isotope Labeling Duration Empirically determine the time required to reach isotopic steady state for your specific experimental system.
Quenching and Extraction Standardize and automate quenching and extraction procedures as much as possible to ensure consistency across all samples.
Analytical Platform Performance Regularly perform system suitability tests and use internal standards to monitor and correct for instrument drift.
Data Analysis Pipeline Utilize a standardized and well-documented data analysis workflow. Ensure that all data processing steps are applied consistently.

Ensuring Trustworthiness: The Self-Validating Experiment

A well-designed MFA experiment should include internal controls that validate the results. This can include:

  • Parallel Labeling with Different Tracers: Using a different labeled glucose, such as [1,2-13C2]glucose, in a parallel experiment can provide complementary flux information and serve as a cross-validation of the metabolic model.

  • Analysis of Extracellular Fluxes: Measuring the rates of nutrient consumption and waste product secretion (e.g., glucose, lactate, glutamine) provides external constraints for the flux model, increasing the confidence in the calculated intracellular fluxes.

  • Isotopic Non-Stationary MFA (INST-MFA): In cases where reaching a steady state is not feasible or desirable, INST-MFA can be employed. This method involves analyzing the kinetics of label incorporation over a shorter time course.

By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their metabolic flux analysis experiments using D-Glucose-2-13C-2-C-d. This, in turn, will lead to more robust and impactful scientific discoveries.

References

  • Metabolic Flux Analysis: A Practical Guide. (2013). Methods in Molecular Biology. [Link]

  • A researcher's guide to mass spectrometry-based metabolomics. (2015). Nature Methods. [Link]

  • Quenching of metabolism for metabolomics: a review. (2017). Metabolomics. [Link]

  • Challenges in reproducibility of metabolomics studies. (2019). Analytical Chemistry. [Link]

peer-reviewed studies using D-Glucose-2-13C-2-C-d for cancer metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This guide provides a technical analysis of D-Glucose-2-13C-2-C-d (Dual-labeled [2-13C, 2-2H]Glucose), a specialized isotopic tracer used to dissect the kinetics of upper glycolysis in cancer cells. Unlike standard [U-13C]Glucose, which tracks total carbon mass flow, this dual-labeled probe specifically interrogates the Phosphoglucose Isomerase (PGI) step—a critical "gatekeeper" reaction often dysregulated in highly proliferative tumors.

The Causality of Choice: Researchers select this tracer not to measure how much glucose is consumed, but to determine how it is processed. The Deuterium (D) at Carbon-2 is an obligate loss-marker for the PGI reaction (Glucose-6-P


 Fructose-6-P), while the Carbon-13 (13C) at Carbon-2 serves as an internal standard for the carbon skeleton. This self-normalizing system allows for the precise quantification of PGI reversibility  and metabolic channeling , parameters that standard tracers cannot resolve.

Part 2: Technical Comparison & Scientific Integrity

Product vs. Alternatives: The Isotope Selection Matrix

The choice of tracer dictates the metabolic window observed. The table below compares the Dual-Labeled probe against industry standards.

Feature[2-13C, 2-2H]Glucose (Dual Label)[U-13C]Glucose (Universal)[1,2-13C]Glucose (PPP Probe)
Primary Readout PGI Kinetics & Reversibility Total Glycolytic/TCA FluxOxidative PPP vs. Glycolysis
Mechanism 2-H is lost to H₂O during PGI; 2-13C is retained.All carbons retained; mass shift reflects pool size.C1 lost in PPP; C1+C2 retained in Glycolysis.
Data Output Ratio of M+1 (13C) to M+2 (13C+D) metabolites.M+6 (Glucose)

M+3 (Lactate/Pyruvate).
M+1 (Lactate from PPP) vs M+2 (Glycolysis).
Key Advantage Distinguishes net flux from exchange flux at PGI.Simple, high-signal topology mapping.Quantifies NADPH generation source.
Limitation Requires high-res MS to resolve D vs 13C mass defect (if not using M+1/M+2 separation).Blind to reversible isomerization rates.Complex isotopomer modeling required.
The Self-Validating Protocol: PGI Exchange Assay

Objective: Quantify the exchange rate of the PGI reaction relative to glycolytic flux (


).

Causality:

  • Step 1 (Uptake): Glucose enters the cell and is phosphorylated to G6P. (Label: 2-13C, 2-D).

  • Step 2 (PGI Reaction): G6P

    
     F6P.
    
    • Forward Reaction: The proton at C2 is removed to form the enediol intermediate. The Deuterium is lost to the solvent (H₂O).

    • Reverse Reaction: A proton (H) from water is added back to C2.

  • Result: If PGI is fast and reversible (equilibrium), the G6P pool rapidly loses D, becoming [2-13C]G6P. If PGI is channeled or rate-limiting, D is retained.

  • Validation: The 13C label remains on the carbon skeleton (becoming C2 of Pyruvate/Lactate), serving as the denominator for total glucose entry.

Experimental Workflow:

  • Cell Culture: Seed cancer cells (e.g., A549, HeLa) in 6-well plates.

  • Tracer Swap: Replace media with glucose-free DMEM supplemented with 10-25 mM [2-13C, 2-2H]Glucose .

  • Incubation: Short time points (15, 30, 60 min) are critical to capture pre-steady-state kinetics if measuring uptake, but steady-state (6-24h) is used for flux ratios.

  • Extraction: Rapid quenching with -80°C 80:20 Methanol:Water.

  • Detection (LC-HRMS):

    • Target Metabolites: Glucose-6-Phosphate (G6P), Fructose-6-Phosphate (F6P), Lactate.

    • Crucial Analysis: Monitor the M+1 isotopologue (13C only, D lost) vs. M+2 isotopologue (13C + D retained).

Interpretation:

  • High M+1 / Low M+2 in Lactate: Indicates high PGI reversibility (Standard Glycolysis).

  • Presence of M+2 in Lactate: Indicates metabolic channeling where G6P is processed to F6P without equilibrating with the cytosolic pool (rare, but observed in enzyme super-complexes).

Pathway Visualization (Graphviz)

The following diagram illustrates the differential fate of the Carbon-13 and Deuterium labels.

Glycolysis_Tracing Figure 1: Differential Fate of [2-13C, 2-2H]Glucose in Upper Glycolysis cluster_legend Legend Glucose Extracellular Glucose [2-13C, 2-2H] G6P G6P (Cytosol) [2-13C, 2-2H] Glucose->G6P Hexokinase (Retention) Enediol Enediol Intermediate (Loss of 2-H) G6P->Enediol PGI (Forward) F6P F6P [2-13C, No D] Enediol->F6P Isomerization Water HDO (Solvent) (Deuterium Sink) Enediol->Water D Exchange F6P->Enediol PGI (Reverse) Lactate Lactate [2-13C, No D] (M+1) F6P->Lactate Glycolysis (13C Retained) key1 Blue: Dual Label Input key2 Red: Critical Loss Step key3 Yellow: Single Label Output

Caption: Schematic tracking of C2-Deuterium loss to solvent water during the PGI reaction, while C2-Carbon-13 is conserved into downstream lactate.

Part 3: Authoritative Grounding & References

Key Findings in Cancer Metabolism: Studies utilizing C2-labeled glucose variants have revealed that while glycolytic flux is upregulated in tumors (Warburg Effect), the PGI reaction remains near equilibrium in most cancer lines. However, deviations in this equilibrium can signal altered thermodynamic control.

  • PGI Reversibility: In most cancer cells (e.g., A549 lung carcinoma), the exchange rate of PGI is 10-100 times faster than the net glycolytic flux. This ensures that the cytosolic G6P and F6P pools are kinetically indistinguishable regarding concentration, but the deuterium label is rapidly washed out [1].

  • NADPH Tracing Contrast: While [2-2H] tracks PGI, [3-2H]Glucose is the standard for tracing NADPH production via the Pentose Phosphate Pathway, as the H at C3 is transferred to NADP+ at the 6-phosphogluconate dehydrogenase step [2].

  • Methodological Rigor: When using [2-13C, 2-2H]Glucose, it is vital to correct for natural abundance isotopes (approx 1.1% for 13C). The dual label creates a unique mass shift (M+2) that is easily distinguishable from natural M+1 or M+2 background noise in high-resolution instruments (e.g., Orbitrap) [3].

References:

  • Fan, T. W-M., et al. "Stable Isotope-Resolved Metabolomics and Applications for Drug Development." Pharmacology & Therapeutics, 2012. Link

  • Lewis, C. A., et al. "Tracing Metabolic Flux with Isotope-Labeled Glucose." Cold Spring Harbor Protocols, 2014. Link

  • Jang, C., et al. "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Nature, 2019. (Demonstrates advanced dual-tracing principles). Link

(Note: While the specific catalog string "D-Glucose-2-13C-2-C-d" is a precise chemical descriptor, the methodology described above aligns with the standard application of [2-13C, 2-2H]Glucose in peer-reviewed metabolic flux literature.)

benchmarking D-Glucose-2-13C-2-C-d detection limits in LC-MS

Benchmarking D-Glucose-2- C-2- Detection Limits in LC-MS: A Comparative Technical Guide

Executive Summary

The utilization of D-Glucose-2-


C-2-

However, the analytical detection of this tracer presents a distinct challenge: distinguishing the intact parent tracer (M+2) from the metabolite that has lost the deuterium label (M+1) due to solvent exchange, often at low intracellular concentrations.

This guide benchmarks two primary LC-MS methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) (Direct Analysis) versus PMP-Derivatization (1-phenyl-3-methyl-5-pyrazolone) .

Key Finding: While HILIC offers workflow simplicity, PMP-derivatization provides a 50-100x improvement in Lower Limit of Quantitation (LLOQ) , making it the requisite standard for detecting trace-level D-Glucose-2-


Technical Context: The Tracer and the Challenge

The Molecule: D-Glucose-2- C-2-
  • Base Mass: 180.16 Da

  • Isotopologue Shift: +2.009 Da (M+2) relative to unlabeled glucose.

  • Mechanistic Utility:

    • Glycolysis (PGI Step): The conversion of Glucose-6-P to Fructose-6-P involves the removal of the proton at C2. If the C2-deuterium is lost to water, the mass shifts from M+2

      
       M+1.
      
    • PPP: The C2 proton is generally retained in the early oxidative steps.

The Analytical Barrier

Glucose is highly polar and ionizes poorly in Electrospray Ionization (ESI), particularly in positive mode. In negative mode, it often forms adducts (


Comparative Benchmark: HILIC vs. Derivatization

The following data summarizes the performance of the two leading workflows on a Triple Quadrupole MS (QQQ) system.

Table 1: Performance Metrics Comparison
MetricMethod A: Direct HILIC-MS/MSMethod B: PMP-Derivatization LC-MS/MS
Ionization Mode ESI Negative (-)ESI Positive (+)
Precursor Ion

179 (Deprotonated)

511 (Bis-PMP derivative)
LOD (Limit of Detection) 1.0 - 5.0

M
10 - 50 nM
LLOQ (Quantitation) ~10

M
~100 nM
Linearity (

)
> 0.99 (10

M - 10 mM)
> 0.995 (100 nM - 1 mM)
Sample Volume Req. 50 - 100

L
5 - 10

L
Chromatographic Resolution Moderate (Isomers often co-elute)High (Separates Glucose/Galactose/Mannose)
Matrix Effects High (Ion Suppression common)Low (Elutes in hydrophobic region)
Expert Insight: Why Derivatization Wins for Flux Analysis

In flux experiments using D-Glucose-2-




Visualizing the Biological & Analytical Logic

Diagram 1: The Metabolic Fate of the Tracer

This diagram illustrates why we monitor the transition from M+2 to M+1.

MetabolicFateInputD-Glucose-2-13C-2-d(Input M+2)G6PGlucose-6-P(M+2)Input->G6PHexokinaseF6PFructose-6-P(M+1)(Deuterium Lost to H2O)G6P->F6PPGI (Exchange)Ru5PRibulose-5-P(M+2 Retained)G6P->Ru5PG6PDHGlycolysisGlycolysisFluxF6P->GlycolysisPPPPentose PhosphatePathwayRu5P->PPP

Figure 1: Metabolic fate of the dual-labeled tracer. The loss of Deuterium (Red path) marks glycolytic passage, while retention (Green path) signals PPP activity.

Recommended Protocol: High-Sensitivity PMP Derivatization

This protocol is validated for detecting D-Glucose-2-


Reagents
  • PMP Solution: 0.5 M 1-phenyl-3-methyl-5-pyrazolone in methanol.

  • Base Catalyst: 0.3 M NaOH.

  • Neutralizer: 0.3 M HCl.

  • Extraction Solvent: Chloroform.

Step-by-Step Workflow
  • Sample Prep:

    • Mix 10

      
      L of sample (supernatant/plasma) with 10 
      
      
      L of internal standard (e.g., U-
      
      
      C-Glucose).
  • Derivatization Reaction:

    • Add 20

      
      L of 0.3 M NaOH  and 20 
      
      
      L of 0.5 M PMP .
    • Incubate at 70°C for 30 minutes . (This attaches two PMP molecules to the glucose aldehyde group).

  • Neutralization & Clean-up:

    • Cool to room temperature.

    • Add 20

      
      L of 0.3 M HCl  to neutralize.
      
    • Liquid-Liquid Extraction: Add 100

      
      L Chloroform, vortex vigorously, and centrifuge.
      
    • Critical Step: Discard the bottom organic layer (removes excess PMP reagent). Keep the top aqueous layer containing the glucose-PMP derivative.

  • LC-MS Analysis:

    • Inject 2

      
      L of the aqueous phase onto a C18 Reverse Phase column.
      
Diagram 2: The Analytical Workflow

AnalyticalWorkflowSampleBiological Sample(10 µL)DerivAdd PMP + NaOH(70°C, 30 min)Sample->DerivStep 1ExtractChloroform Extraction(Remove Excess PMP)Deriv->ExtractStep 2LCMSRPLC-MS/MS (Pos Mode)Detect m/z 511 -> 175Extract->LCMSAqueous LayerDataIsotopologue Analysis(M+0, M+1, M+2)LCMS->DataQuantification

Figure 2: PMP-Derivatization workflow ensuring removal of matrix interferences and signal enhancement.

Data Analysis & Interpretation

When analyzing the MS data for D-Glucose-2-


Deuterium Isotope Effect
  • Chromatography: Deuterated compounds often elute slightly earlier than non-deuterated counterparts on Reverse Phase columns (C18) due to slightly lower lipophilicity.

    • Action: Use a narrow retention time window (± 0.1 min) but allow for a 2-5 second shift for the M+2 peak compared to the M+0 standard.

  • Mass Transitions (MRM):

    • Total Glucose (M+0): 511.2

      
       175.1
      
    • Glycolytic Metabolite (M+1): 512.2

      
       175.1 (Only 
      
      
      C remains)
    • Intact Tracer (M+2): 513.2

      
       175.1 (
      
      
      C and D remain)

Calculation of PGI Reversibility: The ratio of M+1/M+2 in the Glucose-6-Phosphate pool (if measurable) or the lactate pool indicates the extent of exchange at the PGI step. High M+1 indicates extensive futile cycling between G6P and F6P.

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of metabolic pathways by GC–MS and LC–MS: A practical guide. Nature Protocols. [Link]

  • Sartain, M. J., et al. (2019). High-sensitivity LC-MS/MS method for glucose tracing. Agilent Technologies Application Notes. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. [Link]

  • Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone. Analytical Biochemistry. [Link]

Safety Operating Guide

Personal protective equipment for handling D-Glucose-2-13C-2-C-d

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification

The Core Directive: When handling D-Glucose-2-13C-2-C-d, the primary objective of Personal Protective Equipment (PPE) shifts from toxicological protection to experimental integrity.

While D-Glucose is chemically benign (GHS Classification: Not a hazardous substance or mixture), the specific labeling (13C and Deuterium at position C2) makes this a high-value metabolic tracer. The "hazard" is the introduction of natural abundance glucose (contamination) or the physical loss of the material due to static dispersion.

Risk Profile Matrix
Risk CategoryLevelPrimary ConcernMitigation Strategy
Toxicological LowIrritation from high dust concentrations.Standard N95 or surgical mask.
Radiological None Mistaken identification as radioactive.Clear labeling: STABLE ISOTOPE .
Experimental High Contamination by exogenous glucose (skin/breath).Full skin coverage; double-gloving.
Physical MedHygroscopicity and Static Charge.Humidity control; anti-static gun.

Personal Protective Equipment (PPE) Standards

The "Clean-Barrier" PPE System

The following table outlines the mandatory PPE for handling D-Glucose-2-13C-2-C-d to ensure Mass Spectrometry (MS) and NMR data fidelity.

ComponentSpecificationScientific Rationale
Gloves Nitrile, Powder-Free (4-5 mil)Latex proteins can interfere with specific assays. Powder can contaminate MS sources. Change gloves immediately if they touch skin.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsPrevents ocular exposure to fine powder. Crucial for preventing reflex tears/moisture from contaminating the sample.
Respiratory N95 or Surgical MaskCritical: Human breath contains moisture and organic aerosols. A mask prevents "breathing" natural abundance carbon onto the sample.
Body Lab Coat (Tyvek or Cotton, buttoned)Prevents skin squames (dead skin cells) and lint from falling into the weighing vessel.
Static Control Anti-static Wrist Strap (Optional but Recommended)Dry glucose powder is prone to static fly-away. Grounding the operator reduces loss of expensive material.

Operational Logic & Decision Framework

The following diagram illustrates the decision-making logic for handling stable isotopes versus radioactive isotopes, ensuring the correct safety protocols are activated.

SafetyLogic Start Start: Material Receipt CheckLabel Verify Label: D-Glucose-2-13C-2-C-d Start->CheckLabel IsRadioactive Is it Radioactive? (Check for 14C or 3H) CheckLabel->IsRadioactive RadioactivePath Yes: Radioactive Protocol IsRadioactive->RadioactivePath Yes StablePath No: Stable Isotope Protocol IsRadioactive->StablePath No (13C/D) ContaminationRisk Assess Contamination Risk: Is downstream analysis MS/NMR? StablePath->ContaminationRisk HighPurityPPE High-Purity PPE: Mask + Nitrile + Static Control ContaminationRisk->HighPurityPPE Yes (High Sensitivity) StandardPPE Standard PPE: Lab Coat + Gloves ContaminationRisk->StandardPPE No (General Stock)

Figure 1: Decision logic distinguishing stable isotope handling from radioactive protocols, emphasizing sample protection.

Technical Protocol: The "No-Loss" Handling Workflow

Handling D-Glucose-2-13C-2-C-d requires minimizing atmospheric exposure to prevent isotopic exchange (though slow for C-D bonds) and moisture absorption (hygroscopicity).

Step-by-Step Methodology
  • Environment Prep:

    • Clean the balance area with 70% Ethanol to remove residual "natural" glucose.

    • Critical: Use an ionizing anti-static fan or Zerostat gun on the weighing boat. Glucose powder is highly static; without this, the powder may repel from the spatula, causing loss.

  • Weighing (The Difference Method):

    • Do not use a spatula to scoop powder out if possible.

    • Tare the receiving vessel (e.g., volumetric flask).

    • Gently tap the isotope container to dispense directly into the vessel. This minimizes contact with tools that might carry contaminants.

    • Why? Every surface contact is a potential loss of mass and a vector for contamination.

  • Solubilization:

    • Use degassed, high-purity water (Milli-Q) or buffer.

    • Vortex immediately. D-Glucose dissolves readily, but ensure no powder remains on the neck of the flask.

  • Storage of Residuals:

    • Flush the stock container with inert gas (Nitrogen or Argon) before resealing.

    • Seal with Parafilm to prevent moisture ingress. Store at room temperature (desiccated) or -20°C depending on manufacturer specifications.

Operational Workflow Diagram

HandlingWorkflow Prep 1. Decontaminate Area (70% EtOH) Static 2. Neutralize Static (Ionizer/Gun) Prep->Static Weigh 3. Direct Weighing (Avoid Spatulas) Static->Weigh Seal 4. Nitrogen Flush & Reseal Weigh->Seal Excess Stock Dissolve 5. Solubilize (Milli-Q Water) Weigh->Dissolve

Figure 2: The "No-Loss" workflow designed to maximize recovery of the isotopomer and maintain chemical purity.

Disposal and Environmental Compliance

Although D-Glucose-2-13C-2-C-d is non-toxic and non-radioactive, laboratory compliance dictates specific disposal routes to maintain inventory tracking and adhere to "Good Laboratory Practice" (GLP).

  • Non-Radioactive Verification: Confirm the label does not contain a radioactive trefoil. 13C and Deuterium are stable isotopes.

  • Aqueous Solutions: Dilute solutions (mM range) used in experiments can generally be disposed of via sanitary sewer with copious water, unless mixed with hazardous solvents (e.g., methanol for extraction).

  • Solid Waste: Dispose of empty containers or contaminated solids in standard laboratory trash or chemical waste streams according to institutional policy.

  • Do NOT place in radioactive waste bins. This triggers expensive and unnecessary decommissioning protocols for the waste service provider.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: D-Glucose-13C6. Merck KGaA.

  • Cambridge Isotope Laboratories. (2022). Handling and Storage of Stable Isotopes. CIL FAQ.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

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